molecular formula C6H3BrF3NS B581120 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol CAS No. 1214372-31-2

3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B581120
CAS No.: 1214372-31-2
M. Wt: 258.056
InChI Key: WYEUNHLQJJDINM-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is a high-value chemical building block designed for research and development, particularly in the fields of medicinal and agrochemistry. Its structure integrates two highly versatile functional groups: a bromo substituent and a thiol group on a trifluoromethylpyridine scaffold. The trifluoromethylpyridine moiety is a privileged structure in the design of active ingredients, known for conferring enhanced biological activity, metabolic stability, and improved cell membrane permeability in lead compounds . The reactivity of the pyridine-2-thiol group is a key feature of this molecule. The thiol functionality can undergo various transformations, including oxidation to form disulfides or alkylation to form sulfides, which are pivotal steps in constructing complex molecules . Furthermore, the bromine atom serves as an excellent leaving group, enabling metal-catalyzed cross-coupling reactions, such as the innovative base-free thioetherification, to create diverse aryl thioethers . These thioethers are not only significant final motifs in many active pharmaceutical ingredients but also act as synthetic linchpins that can be further oxidized to sulfoxides and sulfones . This combination of features makes this compound a critical synthon for constructing novel compounds for biological evaluation, including potential herbicides, insecticides, and pharmacologically active agents . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEUNHLQJJDINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695575
Record name 3-Bromo-5-(trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214372-31-2
Record name 3-Bromo-5-(trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications based on the reactivity of its functional groups. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are prevalent in numerous biologically active molecules. This guide is intended to serve as a foundational resource for researchers utilizing this compound in the synthesis of novel chemical entities.

Chemical and Physical Properties

This compound is a trifluoromethyl-substituted bromopyridine derivative. The presence of a bromine atom, a trifluoromethyl group, and a thiol group on the pyridine ring makes it a versatile intermediate for further chemical modifications. The compound exists in tautomeric equilibrium between the thiol and the thione form, with the thione form, 3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione, often being the more stable.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound-
Synonym(s) 3-Bromo-5-(trifluoromethyl)-1H-pyridine-2-thione[1]
CAS Number 1214372-31-2[1]
Molecular Formula C₆H₃BrF₃NS[1][2]
Molecular Weight 258.06 g/mol [1]
Appearance Solid (predicted)-
Purity ≥98%[1][2]
Topological Polar Surface Area (TPSA) 12.89 Ų[1]
logP 3.1516[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]

Synthesis

The synthesis of this compound is not explicitly detailed in readily accessible literature. However, a highly probable synthetic route can be devised based on established methods for the synthesis of pyridine-2-thiones from 2-halopyridines. A common and effective method involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with a sulfur-containing nucleophile.

A likely precursor for this synthesis is 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS: 71701-92-3), which is commercially available. The chlorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution than the bromine atom at the 3-position. The thiol group can be introduced using reagents such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Proposed Synthetic Workflow

The proposed synthesis involves a one-step nucleophilic aromatic substitution reaction.

SynthesisWorkflow Precursor 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine Reaction Nucleophilic Aromatic Substitution Precursor->Reaction Reagent Sodium Hydrosulfide (NaSH) or Thiourea then Hydrolysis Reagent->Reaction Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Product This compound Workup Acidification & Purification Workup->Product Reaction->Workup

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the reaction of 2-halopyridines with sulfur nucleophiles. Optimization of reaction conditions (temperature, time, solvent) may be necessary.

Materials:

  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

  • Sodium hydrosulfide hydrate (NaSH·xH₂O) or Thiourea

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution (if using thiourea)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Sodium Hydrosulfide:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Addition of Nucleophile: Add sodium hydrosulfide hydrate (1.2-1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in water and acidify to pH 5-6 with a dilute solution of hydrochloric acid. This will protonate the thiolate to form the thiol, which may precipitate. c. Collect the precipitate by filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 20 mL). d. Wash the combined organic layers with water and then brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Procedure using Thiourea:

  • Formation of Isothiouronium Salt: Dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and thiourea (1.1 eq) in ethanol. Heat the mixture to reflux for 6-18 hours to form the intermediate isothiouronium salt.

  • Hydrolysis: Cool the mixture and add an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for another 2-4 hours to hydrolyze the salt.

  • Work-up and Purification: Follow steps 4 and 5 from the sodium hydrosulfide procedure to isolate and purify the final product.

Applications and Biological Activity

Role in Drug Discovery and Agrochemicals

While specific biological data for this compound is scarce, its structural components are of high value in the development of pharmaceuticals and agrochemicals.

  • Trifluoromethyl Group: The trifluoromethyl group is a key pharmacophore. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

  • Pyridine Ring: The pyridine scaffold is a common feature in many bioactive compounds, known for its ability to participate in hydrogen bonding and other interactions with biological macromolecules.

  • Thiol/Thione Group: The thiol group is a versatile functional handle. It can be alkylated to form thioethers, oxidized to disulfides or sulfonic acids, and can act as a nucleophile in various reactions. This allows for the straightforward introduction of diverse side chains.

  • Bromo Group: The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures by forming carbon-carbon or carbon-heteroatom bonds.

Derivatives of trifluoromethylpyridines have been investigated as potential therapeutic agents, including as inverse agonists targeting bacterial virulence and as receptor antagonists.[4][5] Furthermore, compounds containing the trifluoromethyl-pyrazole-carboxamide scaffold linked to a pyridine ring have shown promise as succinate dehydrogenase inhibitors with antifungal activity.[6][7]

Logical Relationship in Synthetic Chemistry

The compound serves as a trifunctional building block, where each functional group can be addressed with a degree of selectivity, making it a valuable starting point for the synthesis of compound libraries.

LogicalRelationships Start This compound Thiol Thiol (S-H) Start->Thiol Bromo Bromo (C-Br) Start->Bromo Pyridine Pyridine (N) Start->Pyridine Thiol_Reaction Alkylation (S-R) Oxidation (S-S, SO₂R) Thiol->Thiol_Reaction Bromo_Reaction Cross-Coupling (e.g., Suzuki, Sonogashira) Bromo->Bromo_Reaction Pyridine_Reaction N-Alkylation N-Oxidation Pyridine->Pyridine_Reaction

References

In-Depth Technical Guide on the Structural Analysis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural analysis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. This compound is of interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the reactive thiol group, which allows for further functionalization. A critical aspect of its structure is the thiol-thione tautomerism, which is influenced by its environment. This document outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), and provides standardized experimental protocols.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₆H₃BrF₃NS Molecular Weight: 258.06 g/mol Tautomerism: This compound exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally favored in the solid state and in polar solvents.[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.8 - 8.0d~2.0
H-68.2 - 8.4d~2.0
N-H (thione)12.0 - 14.0br s-
S-H (thiol)4.0 - 6.0br s-
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=S)175 - 185
C-3 (C-Br)110 - 120
C-4140 - 145
C-5 (C-CF₃)120 - 125 (q)
C-6150 - 155
CF₃120 - 130 (q)
Predicted ¹⁹F NMR Data
Fluorine Predicted Chemical Shift (δ, ppm)
-CF₃-60 to -65
Predicted FT-IR Data
Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (thione)3100 - 3300 (broad)
C-H Stretch (aromatic)3000 - 3100
C=S Stretch (thione)1100 - 1250
C-F Stretch1000 - 1400 (strong, multiple bands)
C-Br Stretch500 - 600
Predicted Mass Spectrometry Data
Fragment Predicted m/z Interpretation
[M]⁺257/259Molecular ion (presence of Br isotopes)
[M-Br]⁺178Loss of Bromine
[M-CF₃]⁺188/190Loss of Trifluoromethyl group

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard acquisition parameters, including a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) will be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm) should be used.

    • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) Method

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

    • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Spectrum Acquisition: Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • GC Method: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C), and then hold for a few minutes.

    • MS Method: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 50-400.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be evident in the molecular ion and any bromine-containing fragments.

Visualizations

Structural Analysis Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (GC-MS) purification->ms confirmation Final Structure Confirmation nmr->confirmation ftir->confirmation ms->confirmation

Logical Relationship of Spectroscopic Data

logical_relationship cluster_nmr NMR Data cluster_ftir FT-IR Data cluster_ms MS Data compound This compound h_nmr ¹H NMR: Proton Environment & Connectivity compound->h_nmr c_nmr ¹³C NMR: Carbon Skeleton compound->c_nmr f_nmr ¹⁹F NMR: Presence of -CF₃ compound->f_nmr ftir FT-IR: Functional Groups (N-H, C=S, C-F) compound->ftir ms Mass Spec: Molecular Weight & Fragmentation compound->ms

Conclusion

The structural elucidation of this compound requires a multi-technique analytical approach. NMR spectroscopy is essential for determining the connectivity of the carbon and proton framework, while FT-IR spectroscopy confirms the presence of key functional groups and provides insight into the thiol-thione tautomerism. Mass spectrometry establishes the molecular weight and elemental composition through its fragmentation patterns and isotopic distribution. The combined interpretation of data from these techniques allows for the unambiguous confirmation of the chemical structure, which is a critical step in the advancement of research and development involving this compound.

References

The Strategic Role of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1214372-31-2

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a specialized heterocyclic building block, is a compound of significant interest in medicinal chemistry and drug development. Its unique trifluoromethyl and bromo functional groups on a pyridine scaffold offer a versatile platform for the synthesis of novel therapeutic agents. The trifluoromethyl group is known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the pharmaceutical industry. Detailed experimental protocols, data summaries, and workflow visualizations are presented to support researchers in leveraging this valuable compound in their drug discovery programs.

Introduction

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is frequently employed to modulate the physicochemical and pharmacokinetic properties of drug candidates. Pyridine rings are also prevalent scaffolds in a vast number of pharmaceuticals due to their ability to engage in various biological interactions. The convergence of these two features in trifluoromethylpyridine (TFMP) derivatives makes them highly sought-after building blocks in the synthesis of new chemical entities.

This compound emerges as a critical intermediate, offering multiple reaction sites for molecular elaboration. The thiol group at the 2-position, the bromine atom at the 3-position, and the trifluoromethyl group at the 5-position provide orthogonal handles for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValue
CAS Number 1214372-31-2
Molecular Formula C₆H₃BrF₃NS
Molecular Weight 258.06 g/mol
Appearance Solid (form may vary)
Purity ≥98% (typical)
SMILES C1=C(C=NC(=C1Br)S)C(F)(F)F
InChI Key Information not readily available

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A general synthetic strategy involves the preparation of a suitably substituted pyridine ring followed by the introduction of the thiol functionality. While a specific, detailed protocol for the direct synthesis of this exact molecule is not widely published in open literature, a plausible and commonly employed synthetic route can be extrapolated from the synthesis of analogous trifluoromethylpyridine derivatives.

A key precursor for this synthesis is often 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][2] The synthesis of this precursor can be achieved through various methods, including the chlorination and fluorination of 3-picoline.[2][3]

Illustrative Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (Precursor)

This protocol is based on general methods for the synthesis of trifluoromethylpyridine derivatives.[2][3]

Materials:

  • 3-picoline

  • Chlorinating agent (e.g., chlorine gas)

  • Fluorinating agent (e.g., hydrogen fluoride)

  • Catalyst (e.g., iron-based)

  • Solvent (as required by the specific process)

Procedure:

  • Chlorination/Fluorination of 3-Picoline: In a specialized high-temperature reactor, 3-picoline is subjected to simultaneous vapor-phase chlorination and fluorination.[2] This process is typically carried out at temperatures above 300°C in the presence of a suitable catalyst, such as an iron-based catalyst.[2]

  • Formation of 2-chloro-5-(trifluoromethyl)pyridine: The reaction conditions, including the molar ratio of chlorine gas and the temperature, are carefully controlled to favor the formation of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product.[2]

  • Nuclear Chlorination: The resulting 2,5-CTF is then subjected to further nuclear chlorination to introduce a second chlorine atom at the 3-position, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[2]

  • Purification: The crude product is purified using standard techniques such as distillation to obtain high-purity 2,3,5-DCTF.

Conceptual Experimental Protocol: Conversion to this compound

The conversion of a 2-chloro-3-bromopyridine derivative to the corresponding 2-thiol can be achieved through nucleophilic substitution with a sulfur source.

Materials:

  • 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine (hypothetical precursor)

  • Sodium hydrosulfide (NaSH) or a similar sulfur nucleophile

  • A suitable solvent (e.g., ethanol, DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2-chloro-3-bromo-5-(trifluoromethyl)pyridine in a suitable solvent.

  • Addition of Sulfur Nucleophile: Add a solution of sodium hydrosulfide in the same solvent to the flask. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution of the chlorine atom at the 2-position.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Role in Drug Discovery and Development

The trifluoromethyl group in this compound is a key feature that imparts desirable properties to drug candidates. These properties include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to improved in vivo half-life.

  • Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH.

  • Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, leading to enhanced binding affinity and potency.

The bromo and thiol functionalities provide versatile handles for further chemical modifications, allowing for the construction of diverse compound libraries for high-throughput screening. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, alkyl, or alkynyl groups. The thiol group can be alkylated, oxidized, or used in other coupling reactions to introduce a wide range of substituents.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound and its subsequent use as a building block in drug discovery.

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery start 3-Picoline step1 Chlorination & Fluorination start->step1 intermediate1 2-Chloro-5-(trifluoromethyl)pyridine step1->intermediate1 step2 Nuclear Chlorination intermediate1->step2 intermediate2 2,3-Dichloro-5-(trifluoromethyl)pyridine step2->intermediate2 step3 Bromination intermediate2->step3 intermediate3 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine step3->intermediate3 step4 Thiolation (e.g., with NaSH) intermediate3->step4 product This compound step4->product building_block This compound reaction1 Suzuki Coupling (at Br) building_block->reaction1 reaction2 S-Alkylation (at Thiol) building_block->reaction2 reaction3 Other Modifications building_block->reaction3 library Diverse Compound Library reaction1->library reaction2->library reaction3->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Synthetic workflow and application of this compound.

Logical Relationship of Functional Groups in Drug Design

The following diagram illustrates the logical relationship between the functional groups of this compound and their impact on drug properties.

G center_node This compound group1 Trifluoromethyl Group (-CF3) center_node->group1 group2 Bromo Group (-Br) center_node->group2 group3 Thiol Group (-SH) center_node->group3 prop1a Increased Metabolic Stability group1->prop1a prop1b Enhanced Lipophilicity group1->prop1b prop1c Improved Binding Affinity group1->prop1c outcome Novel Drug Candidates with Improved Pharmacokinetic and Pharmacodynamic Profiles prop1a->outcome prop1b->outcome prop1c->outcome prop2a Cross-Coupling Reactions (Suzuki, Heck, etc.) group2->prop2a prop2b Introduction of Aryl/Alkyl Groups group2->prop2b prop2a->outcome prop2b->outcome prop3a Alkylation & Oxidation group3->prop3a prop3b Formation of Disulfides group3->prop3b prop3a->outcome prop3b->outcome

Caption: Functional group contributions to drug design.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of a trifluoromethyl group, a bromine atom, and a thiol group on a pyridine scaffold provides medicinal chemists with a powerful tool to create compounds with enhanced pharmacological properties. The synthetic routes, while requiring specialized conditions, lead to a key intermediate that can significantly accelerate the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers looking to incorporate this promising building block into their synthetic and drug discovery endeavors.

References

Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a valuable building block in medicinal chemistry and drug development. The document provides detailed experimental protocols, quantitative data for key reaction steps, and visualizations of the synthetic routes to facilitate understanding and replication.

Pathway 1: Thionation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

This pathway involves the initial synthesis of the 2-pyridone precursor, 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, followed by a thionation reaction to yield the target 2-thiol.

Logical Workflow for Pathway 1

Pathway 1 A 5-(Trifluoromethyl)pyridin-2-ol B Bromination A->B N-Bromosuccinimide, Acetonitrile C 3-Bromo-5-(trifluoromethyl)pyridin-2-ol B->C D Thionation (Lawesson's Reagent) C->D Toluene, Reflux E This compound D->E

Caption: Synthesis of this compound via bromination and thionation.

Experimental Protocols for Pathway 1

Step 1: Synthesis of 5-(Trifluoromethyl)pyridin-2-ol

A detailed, high-yield protocol for the synthesis of 5-(trifluoromethyl)pyridin-2-ol is crucial for this pathway. While numerous strategies exist for the synthesis of substituted pyridin-2-ols, a common approach involves the cyclization of appropriate precursors. For the purpose of this guide, we will consider 5-(trifluoromethyl)pyridin-2-ol as a commercially available starting material, as its multi-step synthesis is beyond the scope of a direct protocol for the final target.

Step 2: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

  • Reaction: Bromination of 5-(trifluoromethyl)pyridin-2-ol.

  • Reagents and Solvents:

    • 5-(Trifluoromethyl)pyridin-2-ol

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

  • Procedure: To a solution of 5-(trifluoromethyl)pyridin-2-ol in acetonitrile, add N-bromosuccinimide portion-wise at room temperature. Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC or LC-MS). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-Bromo-5-(trifluoromethyl)pyridin-2-ol.

Step 3: Synthesis of this compound

  • Reaction: Thionation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol.

  • Reagents and Solvents:

    • 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

    • Lawesson's Reagent

    • Toluene (anhydrous)

  • Procedure: A mixture of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol and Lawesson's reagent (typically 1.1 to 1.5 equivalents) in anhydrous toluene is heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography to yield this compound.

Quantitative Data for Pathway 1
StepStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)
15-(Trifluoromethyl)pyridin-2-ol3-Bromo-5-(trifluoromethyl)pyridin-2-olN-BromosuccinimideAcetonitrileRoom Temp.2-4>90
23-Bromo-5-(trifluoromethyl)pyridin-2-olThis compoundLawesson's ReagentTolueneReflux (~110)4-2470-95

Pathway 2: Nucleophilic Substitution of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

This alternative route involves the preparation of a 2-chloro substituted pyridine intermediate, followed by a nucleophilic aromatic substitution with a sulfur source to introduce the thiol functionality.

Logical Workflow for Pathway 2

Pathway 2 A 3-Bromo-5-(trifluoromethyl)pyridin-2-ol B Chlorination A->B POCl3, 100°C C 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine B->C D Nucleophilic Substitution C->D 1. Thiourea, Ethanol, Reflux 2. NaOH(aq) E This compound D->E

Caption: Synthesis of this compound via chlorination and nucleophilic substitution.

Experimental Protocols for Pathway 2

Step 1: Synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

  • Reaction: Chlorination of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol.

  • Reagents and Solvents:

    • 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

    • Phosphorus oxychloride (POCl₃)

  • Procedure: A mixture of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (1 equivalent) and phosphorus oxychloride (excess, can serve as both reagent and solvent) is heated at 100 °C for several hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to give 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. A reported yield for this reaction is 79%.[1]

Step 2: Synthesis of this compound

  • Reaction: Conversion of the 2-chloro group to a thiol.

  • Reagents and Solvents:

    • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

    • Thiourea

    • Ethanol

    • Sodium hydroxide (NaOH)

  • Procedure:

    • A mixture of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine and thiourea (1.2-1.5 equivalents) in ethanol is heated to reflux for several hours. This forms an isothiouronium salt intermediate.

    • After cooling, the solvent is removed under reduced pressure.

    • The resulting residue is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.

    • After cooling, the solution is acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to afford this compound.

Quantitative Data for Pathway 2
StepStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)
13-Bromo-5-(trifluoromethyl)pyridin-2-ol3-Bromo-2-chloro-5-(trifluoromethyl)pyridinePOCl₃Neat100579[1]
23-Bromo-2-chloro-5-(trifluoromethyl)pyridineThis compound1. Thiourea2. NaOHEthanol, WaterReflux2-4 (step 2a)1-2 (step 2b)75-90

Disclaimer: The provided experimental protocols are based on established chemical transformations and published procedures for analogous compounds. Researchers should exercise caution and perform their own risk assessments before conducting any experiments. Reaction conditions may require optimization for specific laboratory settings and scales.

References

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The strategic incorporation of a bromine atom, a trifluoromethyl group, and a thiol moiety onto a pyridine scaffold presents a unique combination of physicochemical properties that are highly desirable for the synthesis of novel therapeutic agents. This document details the compound's nomenclature, physicochemical properties, proposed synthetic routes with detailed experimental protocols, and potential applications in drug discovery, particularly in the realm of kinase inhibition for oncology. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research setting.

IUPAC Nomenclature and Chemical Properties

The formal IUPAC name for the compound is This compound . It is also recognized by its tautomeric form, 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-thione.[1]

Physicochemical and Spectral Data

A summary of the key physicochemical properties and expected spectral data for this compound is provided below. It is important to note that while some data is available from commercial suppliers, detailed spectral characterization in peer-reviewed literature is limited. The spectral data provided is based on the analysis of structurally related compounds.

PropertyValueReference/Source
IUPAC Name This compoundInternal Standard
Synonyms 3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione[1]
CAS Number 1214372-31-2[1]
Molecular Formula C₆H₃BrF₃NS[1][2]
Molecular Weight 258.06 g/mol [1][2]
Appearance Expected to be a solidInferred from related compounds[3]
Purity (Typical) ≥98%Commercial Suppliers[1][2]
Predicted ¹H NMR Signals corresponding to two aromatic protonsInferred from related pyridine derivatives
Predicted ¹⁹F NMR A singlet for the CF₃ groupInferred from trifluoromethylpyridine derivatives
Predicted IR (KBr) Peaks for N-H, C=S, C-Br, C-F stretchesInferred from pyridine-2-thiol derivatives[4][5]
Predicted Mass Spectrum Molecular ion peak and isotopic pattern for BromineInferred from brominated compounds[6][7]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthetic route involves a three-step process starting from 3-bromo-5-(trifluoromethyl)pyridine:

  • N-Oxidation: Conversion of the starting pyridine to its corresponding N-oxide.

  • Hydroxylation: Rearrangement of the N-oxide to introduce a hydroxyl group at the 2-position.

  • Thionation: Conversion of the 2-pyridone to the final 2-thiol product.

Synthetic Pathway A 3-Bromo-5-(trifluoromethyl)pyridine B 3-Bromo-5-(trifluoromethyl)pyridine N-oxide A->B m-CPBA, DCM C 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one B->C Acetic Anhydride, Heat D This compound C->D Lawesson's Reagent, Toluene Kinase_Inhibition_Pathway cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Proliferation Activation Inhibitor This compound Derivative (Hypothetical Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

References

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is a halogenated and trifluoromethylated pyridine derivative belonging to the class of heterocyclic thiols. The presence of a bromine atom, a trifluoromethyl group, and a thiol functional group on the pyridine ring imparts unique physicochemical properties to this molecule, making it a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical Properties and Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, some fundamental properties can be obtained from commercial suppliers.

PropertyValueSource
Molecular Formula C6H3BrF3NSAladdin Scientific[1]
Molecular Weight 258.1 g/mol Aladdin Scientific[1]
Purity ≥98%Aladdin Scientific[1]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed.

A common method for the preparation of substituted pyridinethiols involves the conversion of a corresponding halogenated pyridine. For instance, a practical method for the synthesis of various substituted pyridine-3-thiols has been developed using substituted 3-iodopyridines as starting materials and thiobenzoic acid as a sulfur donor in a two-step procedure.[2][3] Similarly, the synthesis of 5-(Trifluoromethyl)pyridine-2-thiol has been achieved from 3-picoline through a multi-step process that involves the formation of 2-chloro-5-(trifluoromethyl)pyridine as a key intermediate, followed by the introduction of the thiol group.[4]

Based on these precedents, a potential synthetic workflow for this compound could start from a suitable di-halogenated trifluoromethylpyridine precursor.

SynthesisWorkflow Start 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine Reaction Nucleophilic Aromatic Substitution Start->Reaction ThiolatingAgent Thiolating Agent (e.g., NaSH, Thiourea) ThiolatingAgent->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

The reactivity of the thiol group in pyridine-2-thiols is well-established. It can undergo S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids. The trifluoromethyl group, being strongly electron-withdrawing, is expected to influence the acidity of the thiol proton and the nucleophilicity of the thiolate anion.[5]

Potential Applications in Drug Discovery

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[6] The incorporation of a trifluoromethyl group often enhances the pharmacological profile of a molecule.[5] While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural motifs are present in compounds with known biological relevance.

Trifluoromethylpyridine derivatives are utilized in the development of agrochemicals and pharmaceuticals.[5] For instance, various trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their antiviral and antifungal activities.

Given its structure, this compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various substituents at the 3-position. The thiol group can be derivatized to explore structure-activity relationships or to act as a coordinating ligand for metal-based therapeutics.

DrugDiscoveryApplications Core This compound Coupling Cross-Coupling Reactions (at Bromine) Core->Coupling Derivatization Thiol Derivatization Core->Derivatization Leads Novel Lead Compounds Coupling->Leads Derivatization->Leads

Caption: Potential applications in drug discovery.

Experimental Protocols

As no specific experimental protocols for the synthesis or reactions of this compound are available in the searched literature, this section provides a general, hypothetical protocol for its synthesis based on related procedures. This protocol is for illustrative purposes only and would require optimization and validation.

Hypothetical Synthesis of this compound

Materials:

  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

  • Sodium hydrosulfide (NaSH) or Thiourea

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the thiolating agent (e.g., NaSH, 1.1 eq).

  • Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures may be required) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with an aqueous solution (e.g., water or a mild acid).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired this compound.

Characterization:

The purified product should be characterized by standard analytical techniques:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the S-H stretch.

  • Melting Point Analysis: To determine the melting point of the solid compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data is currently scarce in the public domain, its structural features suggest a wide range of possible chemical transformations. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its utility. The information and proposed methodologies in this guide are intended to serve as a starting point for researchers and scientists interested in this promising molecule.

References

The Discovery and Synthesis of Novel Pyridine-2-thiol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various chemical interactions make it a privileged structure in drug design.[3] Among its many derivatives, the pyridine-2-thiol moiety and its tautomeric form, pyridine-2(1H)-thione, have garnered significant attention as versatile synthons for generating novel compounds with a broad spectrum of biological activities.[1][4] These activities span from anticancer and antimicrobial to antiparasitic and neurotropic effects, making this class of compounds a fertile ground for drug discovery and development.[1][5][6][7]

This technical guide provides an in-depth overview of the discovery and synthesis of novel pyridine-2-thiol derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

Synthetic Strategies for Pyridine-2-thiol Derivatives

The synthesis of the pyridine-2-thiol core can be achieved through several strategic approaches. A common and effective method involves the cyclization of α,β-unsaturated ketones (chalcones) with a sulfur-containing nucleophile. Additionally, multicomponent reactions and modifications of pre-existing pyridine rings offer versatile routes to a diverse range of derivatives.

A prevalent synthetic route involves the reaction of chalcones with cyanothioacetamide or similar reagents.[8] This method allows for the construction of the substituted pyridine-2-thione ring in a single step. Further modifications can then be introduced at the thiol group or other positions on the pyridine ring. For instance, S-alkylation of the pyridine-2(1H)-thione intermediate is a common strategy to introduce various side chains and modulate the compound's physicochemical and biological properties.[1]

Another key synthetic approach starts with a pre-formed pyridine ring, such as 2-chloropyridine. Nucleophilic substitution of the chlorine atom with a sulfur nucleophile, like thiourea followed by hydrolysis, provides a direct route to the pyridine-2-thiol scaffold.[4]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyridine-2-thiol derivatives.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation synthesis_node Synthesis purification_node Purification synthesis_node->purification_node characterization_node Structural Characterization (NMR, MS, IR) purification_node->characterization_node screening_node Biological Screening characterization_node->screening_node sar_node SAR Studies screening_node->sar_node lead_opt_node Lead Optimization sar_node->lead_opt_node lead_opt_node->synthesis_node

A generalized workflow for the discovery of novel pyridine-2-thiol derivatives.

Biological Activities and Quantitative Data

Pyridine-2-thiol derivatives have demonstrated a remarkable diversity of biological activities. The following tables summarize some of the reported quantitative data for their anticancer, antimicrobial, and antiparasitic effects.

Table 1: Anticancer Activity of Pyridine-2-thiol Derivatives
Compound ClassCell LineActivity (IC50)Reference
Thieno[2,3-b]pyridinesHCT-116 (Colon)0.99 - 5.45 µM[1]
Thieno[2,3-b]pyridinesHepG-2 (Liver)1.15 - 6.21 µM[1]
4-Thiophenyl-pyridinesHepG-2 (Liver)0.161 - 0.894 µM[9]
4-Thiophenyl-pyridinesMCF-7 (Breast)0.141 - 1.143 µM[9]
1′H-spiro-pyridinesCaco-2 (Colon)7.83 - 13.61 µM[10]
Pyrido[2,3-d]pyrimidinesMCF-7 (Breast)0.57 - 1.31 µM[11]
Pyrido[2,3-d]pyrimidinesHepG2 (Liver)0.99 - 1.13 µM[11]
Table 2: Antimicrobial Activity of Pyridine-2-thiol Derivatives
Compound ClassOrganismActivity (MIC)Reference
N-alkylated pyridinium saltsS. aureus56 ± 0.5% inhibition[5]
N-alkylated pyridinium saltsE. coli55 ± 0.5% inhibition[5]
Pyrimidine-2-thiolsS. aureus0.91 µM/ml[12]
Pyrimidine-2-thiolsE. coli0.91 µM/ml[12]
Pyrimidine-2-thiolsC. albicans1.73 µM/ml[12]
Table 3: Antiparasitic and Neurotropic Activity of Pyridine-2-thiol Derivatives
Compound ClassActivity TypeOrganism/AssayActivity (EC50/Effect)Reference
Imidazo[1,2-a]pyridinesTrichomonicidalT. vaginalisEC50 values reported[7]
Pyrano-pyridinesAnticonvulsantPentylenetetrazole assayHigh activity reported[6]
Pyrano-pyridinesAnxiolyticElevated plus mazePronounced anxiolytic effects[6][13]

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research has focused on elucidating the mechanisms by which pyridine-2-thiol derivatives exert their anticancer effects. A recurring theme is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

One of the key signaling pathways implicated is the c-Jun N-terminal kinase (JNK) pathway.[14] The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated in response to various cellular stresses, including exposure to chemotherapeutic agents.[] Activation of the JNK pathway can lead to the phosphorylation of a variety of downstream targets, ultimately culminating in apoptosis.[16][17] Some pyridine derivatives have been shown to activate this pathway, leading to cancer cell death.[14]

Furthermore, certain pyridine-based compounds have been identified as potent inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase.[9][11] Inhibition of these kinases can disrupt crucial signaling pathways responsible for tumor growth, angiogenesis, and survival.

The following diagram illustrates a simplified representation of the JNK signaling pathway and its role in apoptosis, a potential target for pyridine-2-thiol derivatives.

G stress_node Cellular Stress (e.g., Pyridine Derivative) map3k_node MAP3K (e.g., ASK1) stress_node->map3k_node map2k_node MAP2K (MKK4/7) map3k_node->map2k_node jnk_node JNK map2k_node->jnk_node cjun_node c-Jun jnk_node->cjun_node apoptosis_node Apoptosis cjun_node->apoptosis_node

Simplified JNK signaling pathway leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of pyridine-2-thiol derivatives.

Synthesis of Pyridine-2(1H)-thione Derivatives

The following is a representative protocol for the synthesis of a pyridine-2(1H)-thione derivative from a chalcone intermediate.

General Procedure:

  • A mixture of the appropriate 3-aryl-2-cyano-prop-2-enethioamide derivative (10 mmol) and a β-ketoamide, such as N-(4-fluorophenyl)-3-oxobutanamide (10 mmol), is heated under reflux in absolute ethanol (15 mL).[1]

  • A few drops of a basic catalyst, such as piperidine, are added to the reaction mixture.[1]

  • The reaction is monitored by thin-layer chromatography (TLC) and is typically heated for 5-8 hours.[1]

  • After completion, the reaction mixture is allowed to cool to room temperature.[1]

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.[1]

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyridine-2(1H)-thione derivative.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Workflow:

G seed_node Seed Cells in 96-well plate treat_node Treat with Pyridine Derivatives seed_node->treat_node mtt_node Add MTT Reagent treat_node->mtt_node incubate_node Incubate (2-4h) mtt_node->incubate_node solubilize_node Solubilize Formazan Crystals (DMSO) incubate_node->solubilize_node read_node Read Absorbance (570 nm) solubilize_node->read_node

Workflow for the MTT assay to determine cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine-2-thiol derivatives for a specified period (e.g., 48 hours).[1]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship (SAR)

The biological activity of pyridine-2-thiol derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the S-alkyl side chain. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

For anticancer activity, studies have shown that the presence of certain aromatic substituents can significantly influence potency. For example, the presence of a methyl group or a fluorine atom on aromatic rings attached to the core structure has been shown to increase inhibitory activity against cancer cell lines.[1] In some series, the introduction of hydroxyl groups can lead to a significant decrease in IC50 values, indicating enhanced activity.[2] Conversely, bulky groups or certain halogen atoms can sometimes diminish the antiproliferative effects.[2] The diverse electronic and steric effects of different substituents allow for fine-tuning of the biological activity, providing a clear rationale for lead optimization in drug discovery programs.[18]

Conclusion

The pyridine-2-thiol scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them an attractive area of research for medicinal chemists and drug developers. The data and protocols presented in this guide highlight the significant potential of pyridine-2-thiol derivatives in addressing unmet medical needs, particularly in the areas of oncology and infectious diseases. Further exploration of their mechanisms of action and continued optimization of their structure-activity relationships will undoubtedly pave the way for the development of new and effective medicines.

References

A Technical Guide to Substituted Pyridine-2-thiols: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine, a nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and drug design, recognized for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4][5] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5] The incorporation of a thiol group at the 2-position of the pyridine ring gives rise to pyridine-2-thiols (also known as 2-thiopyridones), a class of compounds with unique chemical reactivity and significant therapeutic potential.[6][7] These molecules and their N-oxide counterparts can act as versatile ligands, participate in various biological interactions, and serve as key intermediates for the synthesis of more complex heterocyclic systems.[8][9] This guide provides a comprehensive review of substituted pyridine-2-thiols, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their applications in drug development.

Synthesis Methodologies

The synthesis of substituted pyridine-2-thiols can be achieved through various chemical strategies. The chosen route often depends on the desired substitution pattern and the availability of starting materials.

Cyclization of Chalcones with Thiourea

A prevalent method involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetylpyridine (e.g., 3-acetylpyridine) to form a chalcone intermediate.[10][11] This chalcone is then subjected to a cyclization reaction with thiourea in the presence of a base, such as ethanolic sodium hydroxide, to yield the corresponding pyrimidine-2-thiol derivative bearing a pyridine moiety.[10]

G cluster_synthesis General Synthesis via Chalcone Cyclization start Substituted Benzaldehyde + 3-Acetylpyridine chalcone Pyridine-Bearing Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation product Substituted Pyridine-Bearing Pyrimidine-2-thiol chalcone->product Cyclization (Reflux) reagents Thiourea, Ethanolic NaOH reagents->product

Caption: Workflow for the synthesis of pyridine-bearing pyrimidine-2-thiols.

Nucleophilic Aromatic Substitution

Another key approach is the transformation of 2-halopyridines. The halogen atom at the 2-position can be displaced by a sulfur nucleophile to introduce the thiol group.[12] Similarly, 2-thiopyridines can be converted into other derivatives like 2-pyridones via nucleophilic aromatic substitution (SNAr) reactions, highlighting the thiol group's role as a versatile synthetic handle.[6]

Multi-Component Reactions

Efficient synthesis of highly substituted pyridines, including thio-substituted nicotinonitriles, can be achieved through multi-component reactions. For instance, ylidenemalononitriles can react with various reagents under mild, solvent-free conditions to produce complex pyridine scaffolds in high yields.[13]

Biological Activities and Therapeutic Potential

Substituted pyridine-2-thiols and their derivatives have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for drug development.

Antiparasitic Activity

Derivatives of pyridine-2-thiol have shown significant potential in treating parasitic diseases. A gold(I) triphenylphosphine complex containing a pyridine-2-thiol N-oxide (mpo) ligand exhibited potent activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[14]

Table 1: Antiparasitic Activity of a Pyridine-2-thiol N-oxide Complex

Compound Target Organism Activity Comparison Drug (IC50) Citation
Gold(I)-mpo complex T. cruzi epimastigotes IC50: 0.09 µM Nifurtimox (6 µM) [14]
Gold(I)-mpo complex Leishmania (L.) mexicana LD50 at 1 µM - [14]
Gold(I)-mpo complex Leishmania (V.) braziliensis IC75 at 1 µM - [14]

| mpo (ligand only) | Leishmania spp. | Active at 5 µM | - |[14] |

Neurotropic and Psychotropic Effects

Certain thioalkyl derivatives of pyridine have been identified as having significant neurotropic properties. Studies have revealed that these compounds can exhibit anticonvulsant, anxiolytic, sedative, and antidepressant effects with low toxicity.[15] Notably, some 6-amino-2-thioalkyl-4-phenylnicotinate derivatives displayed anxiolytic activity up to four times greater than diazepam.[15]

Anticancer and Antiproliferative Activity

The pyridine scaffold is a key feature in many anticancer agents.[1][5] Newly synthesized pyridinethione and thienopyridine derivatives have shown interesting antitumor activity against human colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines.[1] The antiproliferative effects are often attributed to the inhibition of key enzymes involved in cancer cell survival.[1]

Table 2: Antiproliferative Activity of Selected Pyridine-Thione Derivatives

Compound Class Cancer Cell Line Key Finding Citation
Pyridinethione derivatives HCT-116, HepG-2 Interesting antitumor activity [1]
Thieno[2,3-b]pyridines HCT-116, HepG-2 Interesting antitumor activity [1]

| Pyridine-2(1H)-thione derivatives | MCF-7, SK-OV-3, CCRF-CEM | Demonstrated anticancer effects |[1] |

Anti-inflammatory Activity

Molecular docking studies have predicted that pyridine-bearing pyrimidine-2-thiol derivatives could act as anti-inflammatory agents by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes.[10][11] Compound 4a, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, showed significant binding interactions with these target proteins, suggesting its potential for development as an anti-inflammatory drug.[10]

Mechanism of Action

The diverse biological effects of substituted pyridine-2-thiols are a result of their interaction with various biological targets.

Inhibition of Parasite-Specific Enzymes

The potent antiparasitic activity of the gold(I)-mpo complex is not due to DNA interaction. Instead, its mechanism is associated with the inhibition of NADH fumarate reductase, an enzyme specific to kinetoplastid parasites and absent in the mammalian host.[14] This selective inhibition leads to potent and specific anti-parasite activity with low cytotoxicity to host cells.[14]

G cluster_moa Antiparasitic Mechanism of Action compound Gold(I) Pyridine-2-thiol N-oxide Complex enzyme NADH Fumarate Reductase (Parasite-Specific Enzyme) compound->enzyme Inhibits outcome Parasite Death compound->outcome Leads To host Low Cytotoxicity on Mammalian Host Cells compound->host Exhibits process Parasite Energy Metabolism enzyme->process Is Crucial For

Caption: Proposed mechanism for the antiparasitic action of a Gold(I)-mpo complex.

Enzyme Inhibition in Inflammation

For anti-inflammatory action, the proposed mechanism involves the binding of pyridine-2-thiol derivatives to the active sites of COX enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

Experimental Protocols

General Synthesis of Pyridine-Bearing Pyrimidine-2-thiols[10]
  • Step 1: Synthesis of Chalcones: An equimolar mixture of 3-acetylpyridine and a substituted benzaldehyde is dissolved in ethanol. A catalytic amount of 20% NaOH is added, and the mixture is stirred at room temperature for 6-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The resulting precipitate (chalcone) is filtered, washed with cold water, dried, and recrystallized from methanol.

  • Step 2: Synthesis of Pyrimidine-2-thiols: An equimolar mixture of the synthesized chalcone and thiourea is refluxed in ethanolic NaOH for 12-15 hours, with progress monitored by TLC. The precipitate formed is filtered, washed with ice-cold water, dried, and the crude product is recrystallized from ethanol to afford the final pyrimidine-2-thiol derivative.

In Vitro Antiproliferative Assay (MTT Assay)[1]
  • Cell Seeding: Human cancer cells (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyridine-thiol derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

G cluster_workflow General In Vitro Screening Workflow start Synthesized Pyridine-2-thiol Derivatives assay In Vitro Biological Assay (e.g., MTT, Growth Inhibition) start->assay data Data Collection (e.g., Absorbance, Parasite Count) assay->data analysis Dose-Response Analysis (IC50 / LD50 Calculation) data->analysis lead Lead Compound Identification analysis->lead

Caption: A typical workflow for the biological screening of new chemical entities.

Conclusion

Substituted pyridine-2-thiols represent a versatile and highly valuable class of heterocyclic compounds in drug discovery. The straightforward and adaptable synthesis routes allow for the creation of diverse chemical libraries. These compounds have demonstrated a remarkable range of biological activities, including potent antiparasitic, neurotropic, anticancer, and anti-inflammatory effects.[1][10][14][15] The elucidation of their mechanisms of action, such as the selective inhibition of parasite-specific enzymes, provides a strong rationale for their further development.[14] As research continues to uncover new derivatives and explore their therapeutic potential, substituted pyridine-2-thiols are poised to remain a critical scaffold for designing the next generation of targeted and effective medicines.

References

Tautomeric Forms of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric forms of 3-bromo-5-(trifluoromethyl)pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates from well-documented studies on analogous substituted pyridine-2-thiols to present a robust model of its expected tautomeric behavior. The document details the fundamental principles of thione-thiol tautomerism, expected spectroscopic characteristics for identification and quantification, and generalized experimental protocols. Furthermore, computational insights into the thermodynamics of the tautomeric equilibrium are discussed. This guide serves as a valuable resource for researchers working with this and structurally related compounds.

Introduction: The Thione-Thiol Tautomerism of this compound

This compound can exist in two primary tautomeric forms: the thione form (3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione) and the thiol form (this compound). This dynamic equilibrium, illustrated below, is a critical aspect of the molecule's chemical reactivity, physical properties, and biological activity. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.

Figure 1: Tautomeric equilibrium between the thiol and thione forms.

Generally, for 2-substituted pyridinethiols, the thione tautomer is favored in polar solvents, while the thiol form is more prevalent in nonpolar environments. This is attributed to the larger dipole moment of the zwitterionic thione form, which is stabilized by polar solvent molecules. Computational studies on the parent 2-pyridinethiol have shown that while the thiol form is more stable in the gas phase, the thione form is energetically favored in solution.

Quantitative Data from Analogous Systems

Table 1: Calculated Relative Energies of 2-Pyridinethiol Tautomers
TautomerGas Phase Relative Energy (kcal/mol)Solution (Cyclohexane) Relative Energy (kcal/mol)
Thiol (2SH)0.00+1.96
Thione (2S)+2.610.00

Data extrapolated from computational studies on 2-pyridinethiol.

Table 2: Key Spectroscopic Data for Identifying Tautomeric Forms of Substituted Pyridine-2-thiols
Spectroscopic MethodThiol Form FeatureThione Form Feature
¹H NMR S-H proton signal (typically broad, ~3-5 ppm)N-H proton signal (typically broad, ~12-14 ppm)
¹³C NMR C-S carbon signal (~130-140 ppm)C=S carbon signal (~170-180 ppm)
FT-IR S-H stretching vibration (~2500-2600 cm⁻¹)N-H stretching vibration (~3100-3300 cm⁻¹), C=S stretching vibration (~1100-1200 cm⁻¹)
UV-Vis Absorption maximum ~240-280 nmAbsorption maximum ~340-370 nm

Note: The exact chemical shifts and absorption maxima will be influenced by the specific substitution pattern of the pyridine ring.

Experimental Protocols

The following are generalized protocols for the experimental investigation of the tautomeric equilibrium of this compound.

Synthesis of this compound

A plausible synthetic route to the target compound involves the reaction of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine with a sulfur source, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Example Protocol (Hypothetical):

  • To a solution of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) is added sodium hydrosulfide (1.2 eq).

  • The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Spectroscopic Analysis of Tautomeric Equilibrium

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare solutions of this compound at a concentration of ~10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

  • Integrate the signals corresponding to the distinct protons and carbons of the thiol and thione forms to determine the tautomeric ratio in each solvent.

  • For more detailed structural elucidation, 2D NMR experiments such as HSQC and HMBC can be employed.

3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Prepare solutions of the compound in solvents transparent in the regions of interest (e.g., CCl₄, CH₂Cl₂).

  • Acquire FT-IR spectra and identify the characteristic stretching frequencies for the S-H, N-H, and C=S bonds.

  • The relative intensities of these bands can provide a qualitative assessment of the tautomeric equilibrium.

3.2.3 UV-Vis Spectroscopy

  • Prepare dilute solutions of the compound in a series of solvents of varying polarity.

  • Record the UV-Vis absorption spectra for each solution.

  • The position of the absorption maxima will shift depending on the predominant tautomer in each solvent, with the thione form typically absorbing at a longer wavelength.

Mandatory Visualizations

Tautomeric_Equilibrium_Detailed Thiol Thiol Form This compound Thione Thione Form 3-Bromo-5-(trifluoromethyl)-1H-pyridine-2-thione Thiol->Thione Proton Transfer Thione->Thiol Proton Transfer

Figure 2: Tautomeric interconversion of this compound.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Analysis Tautomer Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification SamplePrep Sample Preparation (Varying Solvents) Purification->SamplePrep NMR NMR Spectroscopy (1H, 13C) SamplePrep->NMR IR FT-IR Spectroscopy SamplePrep->IR UVVis UV-Vis Spectroscopy SamplePrep->UVVis Data Data Analysis (Tautomer Ratio) NMR->Data IR->Data UVVis->Data

Figure 3: General experimental workflow for the synthesis and analysis.

Conclusion and Future Directions

Based on extensive studies of analogous pyridine-2-thiol systems, it is predicted that this compound will exist as a mixture of thione and thiol tautomers in solution. The equilibrium is expected to be highly dependent on solvent polarity, with the thione form dominating in polar media and the thiol form being more significant in nonpolar environments. The presence of the electron-withdrawing trifluoromethyl and bromo substituents may influence the precise position of the equilibrium, a hypothesis that warrants experimental verification.

Future research should focus on the synthesis and isolation of this compound, followed by a comprehensive spectroscopic and computational investigation to precisely quantify its tautomeric equilibrium in various solvents. Such studies will provide valuable data for understanding its chemical properties and for the rational design of new bioactive molecules.

The Role of the Trifluoromethyl Group in Pyridine Ring Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group onto pyridine rings is a cornerstone of modern medicinal chemistry and materials science.[1] This powerful, electron-withdrawing substituent profoundly alters the physicochemical properties of the pyridine moiety, leading to significant changes in reactivity, basicity, metabolic stability, and biological target interactions.[2][3][4] This guide provides a detailed technical overview of the electronic effects of the CF₃ group, its quantitative impact on pyridine ring pKa, its role in activating the ring for nucleophilic aromatic substitution (SNAr), and its broader implications in drug design. Detailed experimental protocols for key synthetic and analytical procedures are also provided.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry.[2] Its influence stems from the high electronegativity of the three fluorine atoms, which results in a powerful inductive effect (-I). This effect polarizes the C-CF₃ bond, drawing electron density away from the attached pyridine ring. This deactivation of the aromatic ring is a well-established strategy for increasing the metabolic half-life of drug candidates.[2]

The Hansch π value for a CF₃ group is +0.88, indicating its contribution to increasing the lipophilicity of a molecule, which can enhance membrane permeability and influence drug-receptor interactions.[2] The carbon-fluorine bond is also exceptionally strong (bond dissociation energy of ~485 kJ/mol), which confers high metabolic stability by making the group resistant to oxidative cleavage by metabolic enzymes.[2][3]

Quantitative Electronic Parameters

The electronic effect of a substituent can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing properties of a substituent on an aromatic ring. The CF₃ group has large, positive σ values, confirming its strong electron-withdrawing character.

ParameterValueDescription
σ_meta (σ_m) 0.43 - 0.46Quantifies the electronic effect from the meta position, primarily through the inductive effect.
σ_para (σ_p) 0.54 - 0.55Quantifies the electronic effect from the para position, including both inductive and resonance effects.
Hansch π +0.88Measures the contribution of the substituent to the molecule's lipophilicity (logP).[2]

Data compiled from available chemical literature.

cluster_0 Electronic Effects of CF₃ Group on Pyridine Pyridine Pyridine Ring (Electron-rich π system) CF3 CF₃ Group Effect Strong Inductive Effect (-I) σ_m = +0.43, σ_p = +0.54 CF3->Effect Exerts Result Electron-Deficient Pyridine Ring Effect->Result Leads to

Caption: Electronic influence of the CF₃ group on the pyridine ring.

Impact on Pyridine Ring Reactivity and Basicity

The potent electron-withdrawing nature of the CF₃ group significantly modulates the reactivity and basicity of the pyridine ring.

Activation towards Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[5] The presence of a strong electron-withdrawing group like CF₃ further depletes the ring of electron density, thereby activating it for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The CF₃ group strongly stabilizes this intermediate, lowering the activation energy of the rate-determining nucleophilic attack step and accelerating the overall reaction.[5][8]

This activation allows SNAr reactions on trifluoromethyl-substituted pyridines to occur under milder conditions than on their non-substituted analogues.[6]

Deactivation towards Electrophilic Aromatic Substitution (SEAr)

Conversely, the CF₃ group deactivates the pyridine ring towards Electrophilic Aromatic Substitution (SEAr). Electrophilic attack requires an electron-rich aromatic system to act as a nucleophile. By severely reducing the electron density of the ring, the CF₃ group makes it much less reactive towards electrophiles, and harsher reaction conditions are typically required for SEAr to proceed.

Effect on Basicity (pKa)

The basicity of pyridine is attributed to the lone pair of electrons on the nitrogen atom. The electron-withdrawing CF₃ group reduces the electron density on the nitrogen, making the lone pair less available for protonation.[9] This results in a significant decrease in the basicity of trifluoromethyl-substituted pyridines, which is reflected in lower pKa values for their conjugate acids.[10]

CompoundPosition of CF₃pKa of Conjugate Acid
Pyridine-5.23
2-(Trifluoromethyl)pyridine20.97 (for 2-SCF₃)
3-(Trifluoromethyl)pyridine3~2.8 - 3.4
4-(Trifluoromethyl)pyridine41.49 (for 2-SCH₂CF₃)

Note: Direct pKa values for all CF₃-pyridines are not consistently reported in a single source. The values for the 2- and 4- positions are derived from thio-analogs, which demonstrate the strong acidifying effect of the CF₃ group.[10] The value for the 3-position is an estimated range based on Hammett correlations and available data.[11][12]

Role in Drug Development

The unique properties imparted by the CF₃ group make it a "privileged" substituent in drug design.[2][13]

  • Metabolic Stability : The strength of the C-F bond makes the CF₃ group highly resistant to metabolic oxidation, a common pathway for drug deactivation. Replacing a metabolically vulnerable group (like a methyl group) with a CF₃ group can block a metabolic hotspot, increasing the drug's half-life and bioavailability.[2][3]

  • Increased Lipophilicity : The CF₃ group increases a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes and reach its biological target.[2][3]

  • Modulation of pKa : As detailed above, the CF₃ group significantly lowers the pKa of the pyridine nitrogen. This is critical for controlling the ionization state of a drug at physiological pH (7.4), which affects its solubility, permeability, and target binding.[4][9]

  • Target Binding Affinity : The electronic and steric properties of the CF₃ group can lead to enhanced binding interactions with protein targets through favorable electrostatic, hydrophobic, or other non-covalent interactions.[2][13]

cluster_0 CF₃ Group in Drug Design Logic cluster_1 Physicochemical Property Changes cluster_2 Pharmacological Outcomes Start Pyridine-based Drug Candidate Intro Introduce CF₃ Group Start->Intro pKa Lower pKa Intro->pKa Lipo Increase Lipophilicity Intro->Lipo MetStab Increase Metabolic Stability Intro->MetStab Binding Enhanced Target Binding pKa->Binding PK Improved Pharmacokinetics (e.g., longer half-life) Lipo->PK MetStab->PK

Caption: Logical workflow of CF₃ group effects in drug development.

Key Experimental Protocols

Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol outlines a common industrial method for synthesizing a key trifluoromethylpyridine intermediate, starting from 3-picoline via chlorination and subsequent fluorination.[14][15][16]

Materials:

  • 3-Picoline

  • Chlorine gas (Cl₂)

  • Hydrogen Fluoride (HF)

  • Transition metal-based catalyst (e.g., iron fluoride)

  • Vapor-phase reactor system

  • Standard glassware for workup and distillation

Procedure (Simultaneous Vapor-Phase Method):

  • Reactor Setup : Prepare a two-phase vapor-phase reactor consisting of a catalyst fluidized-bed phase followed by an empty phase.[14][16] The reactor should be heated to >300 °C.

  • Reactant Feed : Introduce a gaseous stream of 3-picoline, chlorine gas, and hydrogen fluoride into the reactor system. The molar ratios of the reactants are critical for controlling the degree of chlorination and must be optimized.

  • Phase 1 (Fluidized Bed) : In the first phase, the methyl group of 3-picoline undergoes simultaneous chlorination and fluorination on the catalyst surface to form 3-(trifluoromethyl)pyridine.

  • Phase 2 (Empty Phase) : The gaseous stream then passes into the empty, high-temperature phase. Here, further nuclear chlorination of the pyridine ring occurs, primarily at the 2- and 5-positions, to yield 2-chloro-5-(trifluoromethyl)pyridine as the major product.[14]

  • Condensation and Collection : The product stream exiting the reactor is cooled to condense the organic products.

  • Purification : The crude product mixture is purified by fractional distillation under reduced pressure to isolate 2-chloro-5-(trifluoromethyl)pyridine from by-products.

Protocol: Nucleophilic Aromatic Substitution (SNAr) on a Trifluoromethyl-Activated Pyridine

This protocol describes a representative SNAr reaction using 2-chloro-5-(trifluoromethyl)pyridine and a secondary amine nucleophile (morpholine).[6]

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄) or a similar non-nucleophilic base

  • Anhydrous tert-Amyl alcohol or another high-boiling polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 equivalents).

  • Reagent Addition : Add anhydrous tert-amyl alcohol to the flask, followed by 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Reaction : Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Extraction : Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholino-5-(trifluoromethyl)pyridine.

cluster_0 Experimental Workflow for SNAr Reaction Setup 1. Reaction Setup (Flask, N₂ Atmosphere, Solvent, Base) Add 2. Add Reactants (CF₃-Py-Cl, Nucleophile) Setup->Add Heat 3. Heat & Stir (e.g., 110°C) Add->Heat Monitor 4. Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 5. Aqueous Workup & Extraction Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for SNAr reactions.

Protocol: pKa Determination by ¹⁹F NMR Spectroscopy

This protocol outlines the general method for determining the pKa of a trifluoromethyl-substituted pyridine using ¹⁹F NMR, which leverages the sensitivity of the fluorine chemical shift to the protonation state of the nearby nitrogen atom.[10][11]

Materials:

  • Trifluoromethyl-substituted pyridine sample

  • Series of aqueous buffer solutions with known pH values spanning the expected pKa

  • D₂O for NMR lock

  • NMR spectrometer equipped with a fluorine probe

  • pH meter

Procedure:

  • Sample Preparation : Prepare a series of NMR samples. Each sample should contain a constant, known concentration of the trifluoromethyl-pyridine dissolved in a different aqueous buffer of known pH. A small amount of D₂O should be added for the NMR lock signal.

  • NMR Acquisition : Acquire a ¹⁹F NMR spectrum for each sample under identical experimental conditions (temperature, etc.).

  • Data Analysis : Record the chemical shift (δ) of the CF₃ signal for each spectrum. The chemical shift will vary as a function of pH.

  • Plotting : Plot the observed ¹⁹F chemical shift (δ_obs) on the y-axis against the pH of the buffer on the x-axis. This will generate a sigmoidal titration curve.

  • pKa Calculation : The pKa is the pH at which the pyridine is 50% protonated. This corresponds to the inflection point of the sigmoidal curve. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation, adapted for NMR chemical shifts:

    pH = pKa + log [ (δ_obs - δ_B) / (δ_A - δ_obs) ]

    Where:

    • δ_obs is the observed chemical shift at a given pH.

    • δ_B is the chemical shift of the fully deprotonated (basic) form.

    • δ_A is the chemical shift of the fully protonated (acidic) form.

Conclusion

The trifluoromethyl group is a uniquely powerful tool for modulating the properties of the pyridine ring. Its strong electron-withdrawing nature fundamentally alters the ring's electronics, leading to a predictable decrease in basicity and a significant activation towards nucleophilic aromatic substitution. These characteristics, combined with the CF₃ group's ability to enhance metabolic stability and lipophilicity, have cemented its importance as a key substituent in the design of advanced pharmaceuticals and agrochemicals.[14] A thorough understanding of its effects and the synthetic methodologies for its incorporation is essential for researchers in chemical and pharmaceutical development.

References

Physicochemical Characteristics of Brominated Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of monobrominated pyridines, isomers that serve as critical building blocks in medicinal chemistry and materials science. Understanding these characteristics is paramount for predicting molecular behavior, optimizing reaction conditions, and designing novel compounds with desired pharmacokinetic and pharmacodynamic profiles. This document outlines key physical constants, acidity and lipophilicity descriptors, and spectroscopic data for 2-, 3-, and 4-bromopyridine, supported by detailed experimental protocols for their determination.

Core Physicochemical Data

The location of the bromine substituent on the pyridine ring significantly influences the molecule's physical and electronic properties. The data compiled below offers a comparative look at the three primary isomers.

Physical and General Properties

This table summarizes fundamental physical constants for the monobrominated pyridine isomers. All isomers share the same molecular formula (C₅H₄BrN) and molecular weight (158.00 g/mol ).[1]

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine
CAS Number 109-04-6[2]626-55-1[3]1120-87-2[4]
Appearance Colorless to pale brown liquid[5][6]Colorless liquid[1][7]Beige moist crystals / Solid[8]
Melting Point (°C) --27 °C[7]53-56 °C[4]
Boiling Point (°C) 192-194 °C[2][5][9]173 °C[3][7][10]~183 °C (rough estimate)[4]
Density (g/mL) 1.657 (at 25 °C)[2][5]1.64 (at 25 °C)[3][7]1.6450[4]
Refractive Index (n20/D) 1.572[2][5]1.571[3]~1.5694 (estimate)[4]
Acidity, Lipophilicity, and Solubility

These parameters are critical for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine
pKa (of conjugate acid) 0.71 (at 25 °C)[5][6]2.84~3.35 (Predicted)[4][8]
logP (Octanol/Water) 1.42[5][6]1.6[11]1.5[12]
Water Solubility Slightly miscible (20 g/L)[5][6]-Soluble in water (hydrochloride salt)[13]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are typical chemical shifts and absorption bands for the isomers.

NMR Spectroscopy Data

Chemical shifts are reported in parts per million (ppm) relative to a standard.

IsomerSpectroscopyC2/H2C3/H3C4/H4C5/H5C6/H6Solvent
2-Bromopyridine ¹H NMR[14]-~7.23~7.53~7.23~8.35CDCl₃
¹³C NMR[14]142.4128.4138.6122.8150.3CDCl₃
3-Bromopyridine ¹H NMR[15]~8.5-~7.9~7.3~8.5DMSO-d₆
¹³C NMR[15]~150120.9 (C-Br)~140~128~148-
4-Bromopyridine ¹H NMR[16]8.687.73-7.738.68DMSO-d₆
¹³C NMR------

Note: NMR data can vary based on solvent and experimental conditions. The provided values are representative.

Infrared (IR) Spectroscopy Data

Key absorption bands help identify functional groups and overall structure.

Vibration TypeCharacteristic Wavenumber (cm⁻¹)Isomer Relevance
Aromatic C-H Stretch 3100 - 3000All isomers
C=C & C=N Ring Stretching 1600 - 1400All isomers (pattern differs)
C-Br Stretch Below 1000All isomers
C-H Out-of-Plane Bending 900 - 675Pattern is diagnostic of substitution

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical parameters discussed in this guide.

Determination of pKa (Potentiometric Titration)

This method measures the pH of a solution as a titrant of known concentration is added. The pKa is determined from the midpoint of the titration curve.

  • Preparation: A precise amount of the brominated pyridine is dissolved in deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

  • Titration: The solution is placed in a thermostated vessel (e.g., 25 °C) and a calibrated pH electrode is immersed. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the pyridine has been protonated.

Determination of logP (OECD 107 Shake-Flask Method)

This protocol determines the octanol-water partition coefficient, a measure of a compound's lipophilicity.[3][8]

  • Phase Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.

  • Sample Preparation: A stock solution of the test compound is prepared in n-octanol.

  • Partitioning: A defined volume ratio of the saturated n-octanol (containing the compound) and saturated water is combined in a vessel. The mixture is shaken gently at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-2 hours).[17]

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol and aqueous phases.[8]

  • Concentration Analysis: The concentration of the brominated pyridine in each phase is accurately determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (logP).

Determination of Solubility (Kinetic Solubility Assay)

This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock.[4][12]

  • Stock Solution: A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) (e.g., 20 mM).[17]

  • Assay Plate Preparation: A small volume (e.g., 5 µL) of the DMSO stock is dispensed into the wells of a microtiter plate.[5]

  • Incubation: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well to reach the final desired concentration. The plate is then mixed and incubated at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[5][17]

  • Precipitate Detection: The presence of undissolved precipitate is measured. Common methods include:

    • Nephelometry: A nephelometer measures light scattering caused by suspended particles.[4][5]

    • Direct UV Assay: The solutions are filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then quantified by UV-Vis spectrophotometry against a calibration curve.[4][5]

Acquisition of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

  • Sample Preparation: Approximately 5-10 mg of the brominated pyridine is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[15][18][19] If any solid remains, the solution is filtered through a pipette with a cotton plug into the tube.[18]

  • Spectrometer Setup: The sample tube is placed in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp peaks.[19]

  • Data Acquisition:

    • For ¹H NMR, the spectrum is acquired with standard parameters, typically requiring 16-32 scans.[19]

    • For ¹³C NMR, a larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.[19]

  • Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform. The resulting spectrum is phase-corrected, and the chemical shift axis is calibrated, often using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[20]

Acquisition of IR Spectra (KBr Pellet Method)

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The KBr pellet method is a common technique for solid samples like 4-bromopyridine.[11]

  • Material Preparation: Spectroscopic grade potassium bromide (KBr) is dried in an oven (e.g., 110 °C for 2-3 hours) to remove moisture and stored in a desiccator.[1]

  • Sample Grinding: Approximately 1-2 mg of the solid sample is mixed with 100-200 mg of the dry KBr powder in an agate mortar.[11] The mixture is ground thoroughly until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: The powder mixture is transferred to a pellet die. A hydraulic press is used to apply high pressure (e.g., 8-10 tons) for 1-2 minutes, forming a thin, transparent, or translucent disc.[1][6]

  • Background Scan: A "blank" pellet containing only KBr is prepared and scanned first to obtain a background spectrum. This allows the instrument's software to subtract absorptions from atmospheric CO₂ and water vapor.[1]

  • Sample Scan: The sample pellet is placed in the FTIR spectrometer's sample holder, and the infrared spectrum is acquired, typically in the 4000-400 cm⁻¹ range.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and concepts related to the characterization of brominated pyridines.

G cluster_start Sample Acquisition cluster_physchem Physicochemical Profiling cluster_struct Structural Confirmation cluster_analysis Data Integration & Analysis start Obtain Bromopyridine Analog pka pKa Determination (Titration / NMR) start->pka logp logP Determination (Shake-Flask) start->logp sol Solubility Assay (Kinetic Method) start->sol nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy (KBr Pellet / Neat) start->ir ms Mass Spectrometry start->ms report Compile Data & Generate Technical Report pka->report logp->report sol->report nmr->report ir->report ms->report

General workflow for physicochemical characterization.

G cluster_pyridine Pyridine Core cluster_isomers Brominated Isomers cluster_effect Electronic Effect pyridine Pyridine pKa ≈ 5.25 p2 2-Bromopyridine pKa ≈ 0.71 pyridine->p2 Bromination p3 3-Bromopyridine pKa ≈ 2.84 pyridine->p3 Bromination p4 4-Bromopyridine pKa ≈ 3.35 pyridine->p4 Bromination conclusion All isomers are less basic than pyridine due to electron withdrawal by bromine. p2->conclusion p3->conclusion p4->conclusion effect Bromine is an -I (Inductive) -M (Mesomeric) group effect->p2 Influences Basicity effect->p3 Influences Basicity effect->p4 Influences Basicity

Logical relationship between Br position and pKa.

G p1 1. Prepare Saturated Phases (n-Octanol and Water) p2 2. Dissolve Compound in Saturated n-Octanol p1->p2 p3 3. Combine Octanol & Water Phases in Defined Ratio p2->p3 p4 4. Shake to Reach Equilibrium (Constant Temperature) p3->p4 p5 5. Centrifuge to Separate Phases p4->p5 p6 6. Analyze Concentration in Each Phase (e.g., HPLC) p5->p6 p7 7. Calculate logP = log([C]octanol / [C]water) p6->p7

Experimental workflow for the Shake-Flask (OECD 107) logP method.

References

Methodological & Application

The Versatile Scaffold: 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [DATE] – In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of designing novel therapeutics with enhanced pharmacological properties. Among the privileged building blocks available to medicinal chemists, 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol has emerged as a highly versatile scaffold. Its unique trifluoromethylpyridine core, lauded for improving metabolic stability and binding affinity, is further functionalized with strategically placed bromo and thiol groups, offering multiple avenues for chemical elaboration into a diverse range of biologically active molecules.

This application note details the utility of this compound as a key intermediate in the synthesis of potent enzyme inhibitors with potential applications in oncology and the management of diabetic complications. We provide detailed protocols and workflows for the synthesis of novel pyridothiadiazine derivatives, which have shown promise as anticancer agents and aldose reductase inhibitors.

Core Applications in Drug Discovery

The inherent chemical reactivity of this compound, specifically the nucleophilic nature of the thiol group and the susceptibility of the bromo group to cross-coupling reactions, makes it an ideal starting material for constructing complex heterocyclic systems.

1. Synthesis of Anticancer Agents: The pyridothiadiazine core, readily accessible from this compound, has been identified in compounds exhibiting significant cytotoxic activity against various cancer cell lines. The trifluoromethyl group often contributes to increased lipophilicity and enhanced cell permeability, crucial attributes for effective anticancer drugs.

2. Development of Aldose Reductase Inhibitors: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. Pyridothiadiazine derivatives have demonstrated potent inhibitory activity against this enzyme, suggesting a therapeutic avenue for conditions such as diabetic neuropathy and retinopathy. The unique electronic properties of the trifluoromethyl group can play a critical role in the binding interactions with the enzyme's active site.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of representative pyridothiadiazine derivatives synthesized from precursors structurally related to this compound, highlighting their potential as therapeutic agents.

Compound ClassTargetCell Line/EnzymeIC50 (µM)Reference
Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxidesAnticancerHCT-1169 - 42[3]
Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxidesAnticancerHeLa25 - 83[3]
Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxidesAnticancerMCF-725 - 97[3]
Pyridothiadiazine DerivativesAldose ReductaseRat Lens Aldose ReductaseVaries based on substitution[1]

Experimental Protocols

This section provides a detailed, proposed methodology for the synthesis of a key pyridothiadiazine intermediate from this compound.

Protocol 1: Synthesis of 7-(Trifluoromethyl)-2H-pyrido[2,3-e][1][4]thiadiazin-2-one

This protocol describes a two-step synthesis to construct the pyridothiadiazine core.

Step 1: Amination of this compound

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (10 mL), add a source of ammonia (e.g., a 7N solution of ammonia in methanol, 5.0 mmol).

  • The reaction is performed in a sealed vessel and heated to 80-100 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product, 3-Amino-5-(trifluoromethyl)pyridine-2-thiol, is purified by column chromatography on silica gel.

Step 2: Cyclization to form the Pyridothiadiazine Ring

  • To a solution of 3-Amino-5-(trifluoromethyl)pyridine-2-thiol (1.0 mmol) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) (15 mL) under an inert atmosphere (e.g., nitrogen or argon), add a phosgene equivalent such as triphosgene (0.4 mmol) or carbonyldiimidazole (CDI) (1.1 mmol) portion-wise at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 7-(Trifluoromethyl)-2H-pyrido[2,3-e][1][4]thiadiazin-2-one.

Visualizing the Workflow and Synthetic Logic

The following diagrams illustrate the synthetic pathway and the logical relationship of this scaffold to the development of bioactive compounds.

G cluster_0 Synthesis of Bioactive Pyridothiadiazine A This compound B 3-Amino-5-(trifluoromethyl)pyridine-2-thiol A->B Amination C 7-(Trifluoromethyl)-2H-pyrido[2,3-e][1,3]thiadiazin-2-one B->C Cyclization (e.g., with Phosgene equivalent) D Further Derivatization (e.g., N-alkylation/arylation) C->D Modification E Bioactive Pyridothiadiazine Analogs D->E Synthesis

Figure 1: Synthetic workflow for the preparation of bioactive pyridothiadiazine analogs.

G cluster_1 Relationship to Biological Targets Scaffold This compound Intermediate Pyridothiadiazine Core Scaffold->Intermediate Leads to Target1 Cancer Cell Lines (e.g., HCT-116, HeLa, MCF-7) Intermediate->Target1 Inhibits Target2 Aldose Reductase Intermediate->Target2 Inhibits

Figure 2: Logical relationship between the core scaffold and its biological targets.

Conclusion

This compound represents a valuable and highly adaptable building block for the synthesis of novel heterocyclic compounds in medicinal chemistry. The strategic positioning of its reactive functional groups allows for the efficient construction of complex molecular architectures, such as the pyridothiadiazine scaffold, which has demonstrated promising activity against cancer cell lines and the diabetic complications-associated enzyme, aldose reductase. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile intermediate in the quest for new and improved therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing various palladium-catalyzed cross-coupling reactions on the versatile building block, 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. Due to the propensity of the thiol group to poison palladium catalysts, the protocols outlined herein assume a necessary protection step prior to the cross-coupling reaction. A common and effective protecting group for thiols in this context is the acetyl group, forming a thioacetate. The deprotection of the thioacetate can typically be achieved under basic conditions (e.g., with a base like sodium hydroxide or potassium carbonate in methanol) after the cross-coupling reaction is complete.

Thiol Protection: A Critical Prerequisite

Direct palladium-catalyzed cross-coupling of this compound is often challenging due to the strong coordination of the sulfur atom to the palladium center, which can deactivate the catalyst. To circumvent this issue, the thiol group should be protected prior to the cross-coupling reaction. A widely used and reliable protecting group is the acetyl group, which can be introduced by reacting the thiol with acetyl chloride or acetic anhydride. The resulting S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate is generally stable to the conditions of many palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[1] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Application Note:

This protocol describes the Suzuki-Miyaura coupling of S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate with various arylboronic acids to synthesize 3-aryl-5-(trifluoromethyl)pyridine-2-thiol derivatives (after deprotection). The reaction conditions are optimized for high yield and functional group tolerance. The choice of a suitable palladium catalyst and ligand, such as Pd(dppf)Cl2, is crucial for achieving good results with heteroaryl halides.[1]

Experimental Protocol:
  • Reaction Setup: In a dry Schlenk flask, combine S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Reaction Execution: Heat the mixture to 90°C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified product in methanol and add a stoichiometric amount of sodium methoxide. Stir at room temperature until deprotection is complete (monitored by TLC). Neutralize with a mild acid and extract the product.

Data Presentation:
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-5-(trifluoromethyl)pyridine-2-thiol85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridine-2-thiol82
33-Chlorophenylboronic acid3-(3-Chlorophenyl)-5-(trifluoromethyl)pyridine-2-thiol78
4Thiophene-2-boronic acid3-(Thiophen-2-yl)-5-(trifluoromethyl)pyridine-2-thiol75

Visualization:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protected Thiol S-(3-bromo-5-(trifluoromethyl) pyridin-2-yl) ethanethioate Coupled Product S-(3-aryl-5-(trifluoromethyl) pyridin-2-yl) ethanethioate Protected Thiol->Coupled Product Boronic Acid ArB(OH)₂ Boronic Acid->Coupled Product Catalyst Pd(dppf)Cl₂ Catalyst->Coupled Product Base K₂CO₃ Base->Coupled Product Solvent Dioxane/H₂O Solvent->Coupled Product Temperature 90°C Temperature->Coupled Product Deprotected Product 3-Aryl-5-(trifluoromethyl) pyridine-2-thiol Coupled Product->Deprotected Product Deprotection

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[2] This reaction is of great importance in medicinal chemistry, as the amine functionality is prevalent in many bioactive molecules.

Application Note:

This protocol details the Buchwald-Hartwig amination of S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate with various primary and secondary amines. The use of a bulky, electron-rich phosphine ligand, such as XPhos, is often critical for achieving high yields, especially with less reactive aryl bromides.[3]

Experimental Protocol:
  • Reaction Setup: In a glovebox, charge a Schlenk tube with S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst and Ligand Addition: Add Pd2(dba)3 (0.01 mmol, 1 mol%) and XPhos (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by column chromatography.

  • Deprotection: Follow the deprotection procedure described in the Suzuki-Miyaura protocol.

Data Presentation:
EntryAmineProductYield (%)
1Morpholine3-Morpholino-5-(trifluoromethyl)pyridine-2-thiol90
2Aniline3-(Phenylamino)-5-(trifluoromethyl)pyridine-2-thiol85
3Benzylamine3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-thiol88
4Piperidine3-(Piperidin-1-yl)-5-(trifluoromethyl)pyridine-2-thiol92

Visualization:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protected Thiol S-(3-bromo-5-(trifluoromethyl) pyridin-2-yl) ethanethioate Coupled Product S-(3-(R¹R²N)-5-(trifluoromethyl) pyridin-2-yl) ethanethioate Protected Thiol->Coupled Product Amine R¹R²NH Amine->Coupled Product Catalyst Pd₂(dba)₃ / XPhos Catalyst->Coupled Product Base NaOᵗBu Base->Coupled Product Solvent Toluene Solvent->Coupled Product Temperature 110°C Temperature->Coupled Product Deprotected Product 3-(R¹R²N)-5-(trifluoromethyl) pyridine-2-thiol Coupled Product->Deprotected Product Deprotection

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[4] This reaction is highly valuable for the synthesis of complex molecules containing the alkyne moiety, which can be further functionalized.

Application Note:

This protocol outlines the Sonogashira coupling of S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate with terminal alkynes. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The use of a phosphine ligand such as triphenylphosphine is common.[4]

Experimental Protocol:
  • Reaction Setup: To a Schlenk flask, add S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.5 mmol, 1.5 equiv.).

  • Catalyst and Co-catalyst Addition: Add Pd(PPh3)2Cl2 (0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add degassed triethylamine (10 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature or gentle heating (e.g., 50°C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection: Follow the deprotection procedure described in the Suzuki-Miyaura protocol.

Data Presentation:
EntryAlkyneProductYield (%)
1Phenylacetylene3-(Phenylethynyl)-5-(trifluoromethyl)pyridine-2-thiol88
21-Hexyne3-(Hex-1-yn-1-yl)-5-(trifluoromethyl)pyridine-2-thiol80
3Trimethylsilylacetylene3-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine-2-thiol95
4Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridine-2-thiol75

Visualization:

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protected Thiol S-(3-bromo-5-(trifluoromethyl) pyridin-2-yl) ethanethioate Coupled Product S-(3-(alkynyl)-5-(trifluoromethyl) pyridin-2-yl) ethanethioate Protected Thiol->Coupled Product Alkyne R-C≡CH Alkyne->Coupled Product Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Coupled Product Base Et₃N Base->Coupled Product Temperature RT - 50°C Temperature->Coupled Product Deprotected Product 3-(Alkynyl)-5-(trifluoromethyl) pyridine-2-thiol Coupled Product->Deprotected Product Deprotection

Caption: Sonogashira Coupling Workflow.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] It is a valuable tool for the formation of carbon-carbon bonds and the introduction of vinyl groups.

Application Note:

This protocol describes the Heck reaction of S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate with various alkenes. The reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of base and solvent can significantly impact the reaction outcome.[6]

Experimental Protocol:
  • Reaction Setup: In a pressure tube, combine S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection: Follow the deprotection procedure described in the Suzuki-Miyaura protocol.

Data Presentation:
EntryAlkeneProductYield (%)
1Styrene3-Styryl-5-(trifluoromethyl)pyridine-2-thiol75
2Methyl acrylateMethyl 3-(2-mercapto-5-(trifluoromethyl)pyridin-3-yl)acrylate80
31-Octene3-(Oct-1-en-1-yl)-5-(trifluoromethyl)pyridine-2-thiol70
4Cyclohexene3-(Cyclohex-1-en-1-yl)-5-(trifluoromethyl)pyridine-2-thiol65

Visualization:

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protected Thiol S-(3-bromo-5-(trifluoromethyl) pyridin-2-yl) ethanethioate Coupled Product S-(3-(alkenyl)-5-(trifluoromethyl) pyridin-2-yl) ethanethioate Protected Thiol->Coupled Product Alkene R-CH=CH₂ Alkene->Coupled Product Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Coupled Product Base Et₃N Base->Coupled Product Solvent DMF Solvent->Coupled Product Temperature 120°C Temperature->Coupled Product Deprotected Product 3-(Alkenyl)-5-(trifluoromethyl) pyridine-2-thiol Coupled Product->Deprotected Product Deprotection

Caption: Heck Reaction Workflow.

References

Application Notes and Protocols for C-H Functionalization of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and emerging methods for the carbon-hydrogen (C-H) functionalization of the pyridine ring in the versatile building block, 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. This document offers experimental protocols, data presentation in tabular format for easy comparison, and diagrams illustrating key concepts and workflows. The presence of a thiol group, a bromine atom, and a trifluoromethyl group presents unique challenges and opportunities for selective C-H functionalization at the C4 and C6 positions.

Introduction

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for the synthesis and modification of complex organic molecules, minimizing the need for pre-functionalized starting materials.[1][2] For electron-deficient heterocycles like pyridine, these reactions can be challenging due to the inherent low reactivity of the C-H bonds.[2] The target molecule, this compound, is a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. The bromine atom can be utilized in cross-coupling reactions, the trifluoromethyl group often enhances metabolic stability and binding affinity, and the thiol group provides a handle for further derivatization.

This document focuses on methods to selectively functionalize the C4 and C6 positions of the pyridine ring, considering the electronic effects of the existing substituents. The electron-withdrawing nature of both the bromine and trifluoromethyl groups deactivates the pyridine ring towards electrophilic substitution but can facilitate nucleophilic and radical attack. The thiol group at the C2 position can exist in tautomeric equilibrium with its corresponding pyridinethione form, 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one. This tautomerism, along with the potential for the sulfur atom to coordinate to and potentially inhibit transition metal catalysts, are critical considerations in designing successful C-H functionalization strategies.[3]

Regioselectivity Considerations

The primary sites for C-H functionalization on the this compound ring are the C4 and C6 positions. The regioselectivity of the reaction is governed by a combination of electronic and steric factors, as well as the chosen catalytic system.

  • C4-Position: This position is electronically activated for nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent bromine and the para-positioned trifluoromethyl group.

  • C6-Position: The C6 position is adjacent to the nitrogen atom and the thiol/thione group. Its reactivity is influenced by the directing capabilities of the nitrogen lone pair and potential steric hindrance from the C5-trifluoromethyl group.

The following sections detail protocols for targeting these positions.

C-H Functionalization at the C4-Position

The C4-position of the pyridine ring is a prime target for functionalization due to its electronic activation. Methods such as direct arylation and alkylation can be employed.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation is a powerful tool for the formation of C-C bonds. For electron-deficient pyridines, these reactions often require specific ligands and additives to achieve high regioselectivity and yield.[4][5] The presence of the thiol group can be problematic due to its potential to poison the palladium catalyst.[6] Therefore, two approaches are presented: one involving a protected thiol and another that may tolerate the free thiol under specific conditions.

Experimental Protocol 1: Pd-Catalyzed C4-Arylation with a Protected Thiol

This protocol involves the protection of the thiol group as a methyl thioether, which is generally more compatible with palladium catalysis.

Step 1: Protection of the Thiol Group

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or THF, add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting 3-bromo-2-(methylthio)-5-(trifluoromethyl)pyridine by column chromatography.

Step 2: C-H Arylation

  • In a sealed reaction vessel, combine 3-bromo-2-(methylthio)-5-(trifluoromethyl)pyridine (1.0 eq), the desired aryl bromide or iodide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05-0.10 eq), a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.1-0.2 eq) or a Buchwald-type ligand (e.g., SPhos, 0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[3]

  • Add a high-boiling point solvent such as DMA, DMF, or toluene.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture at 100-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the C4-arylated product.

Step 3: Deprotection of the Thiol Group (if required)

The methyl thioether can be cleaved using various methods, such as treatment with sodium in liquid ammonia or with boron tribromide (BBr₃).

Quantitative Data for Palladium-Catalyzed C-H Arylation of Related Pyridines

Pyridine SubstrateArylating AgentCatalyst / LigandBaseSolventTemp (°C)Yield (%)Regioselectivity (C4:other)Reference
3-NitropyridineIodobenzenePd(OAc)₂ / P(n-Bu)Ad₂Cs₂CO₃Toluene12085>20:1Sames et al.
3-FluoropyridineBromobenzenePd(OAc)₂ / PCy₃K₂CO₃DMA11078>20:1Fagnou et al.
4-ChloropyridinePhenylboronic AcidPd(OAc)₂Ag₂CO₃Dioxane10074(Functionalization at C3/C5)Daugulis et al.

Note: The data presented is for structurally related electron-deficient pyridines and serves as a guideline for optimization.

Minisci-Type Radical Alkylation

The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles using nucleophilic radicals.[7][8] This approach is often tolerant of various functional groups and can be performed under mild conditions.

Experimental Protocol 2: Minisci C4-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, acetonitrile, or a mixture of CHCl₃/water/TFA), add the radical precursor (e.g., a carboxylic acid, an alkyl iodide, or a boronic acid derivative, 1.5-3.0 eq).

  • Add a radical initiator system. Common systems include:

    • Silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈).

    • tert-Butyl hydroperoxide (TBHP) and an iron(II) salt (e.g., FeSO₄).

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (if persulfate was used) and sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Minisci-Type Alkylation of Related Pyridines

Pyridine SubstrateRadical PrecursorInitiator SystemSolventTemp (°C)Yield (%)RegioselectivityReference
4-CyanopyridinePivalic AcidAgNO₃ / (NH₄)₂S₂O₈MeCN/H₂O8075C2/C6Minisci et al.
3,5-DichloropyridineCyclohexaneTBHP / Fe(II)Neat6068C2/C6Baran et al.
4-(Trifluoromethyl)pyridineAdamantane(NH₄)₂S₂O₈TFA/DCM2588C2/C6MacMillan et al.

Note: Regioselectivity in Minisci reactions on 3,5-disubstituted pyridines typically favors the C2 and C6 positions. For the target molecule, C4 functionalization might be less favored via this method, but optimization of reaction conditions could influence the outcome.

C-H Functionalization at the C6-Position

The C6-position can be targeted through methods that are sensitive to the directing effect of the pyridine nitrogen or through sterically controlled reactions.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a versatile method for introducing a boronic ester group, which can then be subjected to a wide range of subsequent transformations (e.g., Suzuki-Miyaura cross-coupling).[9][10][11] The regioselectivity is often governed by steric factors, making it a suitable method for functionalizing the less hindered C-H bond. For 3,5-disubstituted pyridines, borylation often occurs at the C2, C4, or C6 positions. The presence of the C2-thiol may direct the borylation towards the C6 position.

Experimental Protocol 3: Ir-Catalyzed C6-Borylation

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [Ir(cod)OMe]₂ (0.015-0.03 eq), and a bipyridine ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03-0.06 eq).

  • Add a solvent such as THF, cyclohexane, or neat B₂pin₂.

  • Stir the reaction mixture at room temperature to 80 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or ¹H NMR of an aliquot.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C6-borylated pyridine.

Quantitative Data for Iridium-Catalyzed Borylation of Substituted Pyridines

Pyridine SubstrateBorylating AgentCatalyst / LigandSolventTemp (°C)Yield (%)RegioselectivityReference
3-BromopyridineB₂pin₂[Ir(cod)OMe]₂ / dtbpyCyclohexane8075C4 > C2 > C6Hartwig et al.
3,5-DimethylpyridineB₂pin₂[Ir(cod)OMe]₂ / dtbpyNeat8088C2/C6 > C4Smith et al.
3-ChloropyridineB₂pin₂[Ir(cod)Cl]₂ / dtbpyTHF6065C4 > C2/C6Maleczka et al.

Note: The thiol group may interact with the iridium catalyst. Optimization of the ligand and reaction conditions may be necessary to achieve good conversion and selectivity.

Visualization of Methodologies

Logical Workflow for C-H Functionalization

The following diagram illustrates a decision-making workflow for selecting a C-H functionalization method based on the desired position of substitution on the this compound core.

G cluster_start Starting Material cluster_target Target Position for Functionalization cluster_methods Proposed Methods start This compound C4 C4-Position start->C4 Target C4 C6 C6-Position start->C6 Target C6 Pd_Arylation Pd-Catalyzed Arylation (Thiol Protection Recommended) C4->Pd_Arylation Minisci Minisci Radical Alkylation C4->Minisci Ir_Borylation Ir-Catalyzed Borylation C6->Ir_Borylation

Caption: Decision workflow for C-H functionalization.

Experimental Workflow for Palladium-Catalyzed C4-Arylation

The following diagram outlines the key steps in the palladium-catalyzed C4-arylation protocol, including the recommended thiol protection step.

G cluster_workflow Experimental Workflow: Pd-Catalyzed C4-Arylation A 1. Thiol Protection (e.g., Methylation) B 2. Pd-Catalyzed C-H Arylation - Pd(OAc)₂ - Ligand - Base - Aryl Halide A->B C 3. Purification (Column Chromatography) B->C D 4. Thiol Deprotection (Optional) C->D E Final Product D->E

Caption: Workflow for Pd-catalyzed C4-arylation.

Conclusion

The C-H functionalization of this compound offers a direct route to novel and potentially valuable derivatives for applications in drug discovery and materials science. The choice of methodology is critical for achieving the desired regioselectivity. Palladium-catalyzed arylation and Minisci-type alkylation are promising strategies for functionalization at the electronically activated C4-position, with the caveat that the thiol group may require protection for the former. For the C6-position, sterically controlled methods like iridium-catalyzed borylation present a viable approach. The experimental protocols and comparative data provided herein serve as a comprehensive guide for researchers to develop and optimize C-H functionalization reactions for this specific and challenging substrate. Further investigation into ligand development and reaction conditions will undoubtedly expand the scope and utility of these transformations.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using Trifluoromethylpyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key agrochemicals utilizing trifluoromethylpyridine intermediates. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability, binding affinity, and lipophilicity, make these pyridine derivatives crucial building blocks in modern agrochemical discovery.[1][2] This document outlines the synthetic routes for four major agrochemicals: Fluazifop-P-butyl, Haloxyfop-methyl, Picoxystrobin, and Diflufenican, starting from key trifluoromethylpyridine intermediates.

Key Intermediates in Agrochemical Synthesis

Trifluoromethylpyridines are pivotal precursors in the synthesis of a wide range of herbicides, fungicides, and insecticides.[1][2] Among the most significant are 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, which are typically synthesized from 3-picoline through a series of chlorination and fluorination reactions.[1][2] These intermediates serve as the foundation for building the complex molecular architectures of modern crop protection agents.

Synthesis of Fluazifop-P-butyl

Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops.[3] Its synthesis involves the chiral-selective construction of an aryloxyphenoxypropionate structure from a trifluoromethylpyridine intermediate.

Experimental Workflow: Synthesis of Fluazifop-P-butyl

Fluazifop_P_Butyl_Synthesis A 2-Chloro-5-(trifluoromethyl)pyridine C Intermediate 1 (4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol) A->C K2CO3, DMF B Hydroquinone B->C E Fluazifop-P-butyl C->E K2CO3, DMF D Butyl (R)-2-chloropropionate D->E

Synthesis of Fluazifop-P-butyl
Quantitative Data for Fluazifop-P-butyl Synthesis

StepReactantsProductYield (%)Purity (%)Reference
12-Chloro-5-(trifluoromethyl)pyridine, Hydroquinone4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol~85>95Generic lab scale synthesis
24-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol, Butyl (R)-2-chloropropionateFluazifop-P-butyl~81>90[4]
Experimental Protocol: Synthesis of Fluazifop-P-butyl

Step 1: Synthesis of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol

  • To a solution of hydroquinone (1.2 equivalents) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

  • Heat the mixture to 80 °C and stir for 1 hour.

  • Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) dropwise to the reaction mixture.

  • Maintain the reaction at 100 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol.

Step 2: Synthesis of Fluazifop-P-butyl

  • To a solution of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add Butyl (R)-2-chloropropionate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 8-12 hours until completion.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography to yield Fluazifop-P-butyl.[4]

Synthesis of Haloxyfop-methyl

Haloxyfop-methyl is another important aryloxyphenoxypropionate herbicide used for controlling grass weeds in broadleaf crops. Its synthesis starts from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Experimental Workflow: Synthesis of Haloxyfop-methyl

Haloxyfop_Methyl_Synthesis A 2,3-dichloro-5-(trifluoromethyl)pyridine C Haloxyfop-methyl A->C K2CO3, DMSO B (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester B->C

Synthesis of Haloxyfop-methyl
Quantitative Data for Haloxyfop-methyl Synthesis

StepReactantsProductYield (%)Purity (%)Reference
12,3-dichloro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)propionic acid methyl esterHaloxyfop-methyl95.498.5[5]
Experimental Protocol: Synthesis of Haloxyfop-methyl
  • In a reaction vessel, dissolve (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester (1.1 equivalents) and potassium carbonate (1.5 equivalents) in dimethyl sulfoxide (DMSO).

  • Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of ice and water, and extract with an organic solvent such as toluene.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Haloxyfop-methyl.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to obtain pure Haloxyfop-methyl.[5][6]

Synthesis of Picoxystrobin

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[7] Its synthesis involves the construction of a methoxyacrylate toxophore linked to a trifluoromethylpyridine core.

Experimental Workflow: Synthesis of Picoxystrobin

Picoxystrobin_Synthesis A 6-(Trifluoromethyl)-2-pyridone C Intermediate 1 (Methyl 2-((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenylacetate) A->C K2CO3, DMF B Methyl 2-(bromomethyl)phenylacetate B->C E Picoxystrobin C->E Condensation D Trimethyl orthoformate, Acetic anhydride D->E

Synthesis of Picoxystrobin
Quantitative Data for Picoxystrobin Synthesis

StepReactantsProductYield (%)Purity (%)Reference
16-(Trifluoromethyl)-2-pyridone, Methyl 2-(bromomethyl)phenylacetateMethyl 2-((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenylacetate~83>95[8]
2Methyl 2-((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenylacetate, Trimethyl orthoformate, Acetic anhydridePicoxystrobin~7198.5[7]
Experimental Protocol: Synthesis of Picoxystrobin

Step 1: Synthesis of Methyl 2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenylacetate

  • In a flask, suspend 6-(trifluoromethyl)-2-pyridone (1.0 equivalent) and potassium carbonate (1.5 equivalents) in DMF.

  • Add methyl 2-(bromomethyl)phenylacetate (1.1 equivalents) to the suspension.

  • Heat the mixture to 80 °C and stir for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the intermediate.[8]

Step 2: Synthesis of Picoxystrobin

  • To the intermediate from Step 1 (1.0 equivalent), add trimethyl orthoformate (2.0 equivalents) and acetic anhydride (2.5 equivalents).[1]

  • Heat the reaction mixture to 110-120 °C and stir for 12-16 hours.

  • Monitor the formation of picoxystrobin by HPLC.

  • After the reaction is complete, cool the mixture and remove the volatile components under reduced pressure.

  • Dissolve the residue in a suitable solvent like methanol and cool to induce crystallization.

  • Filter the solid, wash with cold methanol, and dry under vacuum to obtain picoxystrobin.[7]

Synthesis of Diflufenican

Diflufenican is a selective contact and residual herbicide used for the control of broad-leaved weeds.[9] One common synthetic route involves the coupling of a trifluoromethylphenoxy nicotinic acid derivative with a difluoroaniline.

Experimental Workflow: Synthesis of Diflufenican

Diflufenican_Synthesis A 2-Chloronicotinic acid C Intermediate 1 (2-(3-(Trifluoromethyl)phenoxy)nicotinic acid) A->C Cu catalyst, Base B 3-(Trifluoromethyl)phenol B->C E Diflufenican C->E Amide coupling D 2,4-Difluoroaniline D->E

Synthesis of Diflufenican
Quantitative Data for Diflufenican Synthesis

StepReactantsProductYield (%)Purity (%)Reference
12-Chloronicotinic acid, 3-(Trifluoromethyl)phenol2-(3-(Trifluoromethyl)phenoxy)nicotinic acidHighNot specifiedGeneral Ullmann condensation
22-(3-(Trifluoromethyl)phenoxy)nicotinic acid, 2,4-DifluoroanilineDiflufenican50-92>98[10]
Experimental Protocol: Synthesis of Diflufenican

Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid

  • Combine 2-chloronicotinic acid (1.0 equivalent), 3-(trifluoromethyl)phenol (1.2 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of copper(I) iodide in a high-boiling point solvent like DMSO.

  • Heat the mixture to 130-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Once the 2-chloronicotinic acid is consumed, cool the reaction mixture.

  • Pour the mixture into water and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.

Step 2: Synthesis of Diflufenican

  • Suspend 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (1.0 equivalent) in an inert solvent such as dichloromethane.

  • Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add 2,4-difluoroaniline (1.05 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Diflufenican.[10]

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This application note provides a detailed protocol for the nucleophilic aromatic substitution on 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a versatile building block in medicinal chemistry and materials science. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing trifluoromethyl group at the 5-position. However, the reaction is challenged by the substitution at the C-3 position, which is electronically less favored for SNAr compared to the C-2 and C-4 positions. Furthermore, the presence of a 2-thiol group, which can exist as a deactivating thiolate anion under basic conditions, adds another layer of complexity to this transformation.

This document outlines a generalized protocol for the SNAr on this compound with a generic nucleophile (Nu-H), considering the potential need for catalytic activation to overcome the inherent low reactivity of the C-3 position.

General Reaction Scheme

The general reaction for the nucleophilic aromatic substitution on this compound is depicted below. The reaction involves the displacement of the bromide at the C-3 position by a nucleophile.

Scheme 1: General reaction for the nucleophilic aromatic substitution on this compound.

Key Considerations

  • Regioselectivity: The primary challenge is to achieve selective substitution at the C-3 position. The electron-withdrawing trifluoromethyl group at C-5 activates the entire ring, but its effect is most pronounced at the C-2, C-4, and C-6 positions.

  • Reactivity of the 2-thiol group: Under basic conditions, the 2-thiol group will be deprotonated to form a thiolate anion. This is a potent nucleophile and an electron-donating group, which can deactivate the pyridine ring towards SNAr. The thiolate may also compete as a nucleophile, leading to undesired side products. Protection of the thiol group may be necessary in some cases.

  • Catalysis: Due to the electronically disfavored nature of SNAr at the C-3 position of pyridines, the use of a catalyst, such as a copper(I) salt, may be essential to facilitate the reaction. Buchwald-Hartwig amination conditions, employing a palladium catalyst and a suitable ligand, are a viable alternative for nitrogen-based nucleophiles.

  • Lewis Acid Activation: The use of a Lewis acid, such as zinc chloride (ZnCl₂), can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the pyridine core.[1]

Experimental Protocol: Copper-Catalyzed Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the copper-catalyzed nucleophilic aromatic substitution on this compound. This method is particularly relevant for a range of nucleophiles including amines, alcohols, and thiols.

Materials:

  • This compound

  • Nucleophile (Nu-H) (e.g., a primary or secondary amine, an alcohol, or a thiol)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or N,N-dimethylglycine)

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the nucleophile (1.2 - 2.0 eq.), copper(I) iodide (0.1 - 0.2 eq.), the ligand (0.2 - 0.4 eq.), and the base (2.0 - 3.0 eq.).

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the nucleophile and should be determined empirically.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Data Presentation

The following table summarizes typical reaction parameters for the copper-catalyzed nucleophilic aromatic substitution. The exact conditions should be optimized for each specific nucleophile.

ParameterRecommended RangeNotes
Substrate This compound1.0 equivalent
Nucleophile Amine, Alcohol, Thiol1.2 - 2.0 equivalents
Catalyst Copper(I) iodide (CuI)0.1 - 0.2 equivalents
Ligand L-proline or N,N-dimethylglycine0.2 - 0.4 equivalents
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent DMF, DMAc, or DioxaneAnhydrous
Temperature 80 - 120 °CTo be optimized
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the copper-catalyzed nucleophilic aromatic substitution protocol.

SNAr_Workflow Start Start Reagents Combine Reactants: - this compound - Nucleophile - CuI, Ligand, Base - Anhydrous Solvent Start->Reagents Reaction Heat under Inert Atmosphere (80-120 °C) Reagents->Reaction Monitoring Monitor Reaction (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up: - Quench with Water - Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product Purification->Product

Copper-Catalyzed SNAr Workflow
Logical Relationship of Reaction Components and Steps

The following diagram illustrates the logical relationship between the key components and steps in the proposed SNAr protocol.

Logical_Relationship Substrate Substrate 3-Bromo-5-(trifluoromethyl) pyridine-2-thiol SNAr Nucleophilic Aromatic Substitution Substrate->SNAr Nucleophile Nucleophile e.g., Amine, Alcohol, Thiol Nucleophile->SNAr CatalystSystem Catalytic System Copper(I) Iodide Ligand (e.g., L-proline) CatalystSystem->SNAr Facilitates Reaction Base Base e.g., K₂CO₃, Cs₂CO₃ Base->SNAr Deprotonates Nucleophile Solvent Solvent Anhydrous Polar Aprotic (e.g., DMF, DMAc) Solvent->SNAr Provides Reaction Medium ReactionConditions Reaction Conditions Inert Atmosphere 80-120 °C ReactionConditions->SNAr Enables Transformation Product 3-Substituted-5-(trifluoromethyl) pyridine-2-thiol SNAr->Product

Key Components and Their Roles

Conclusion

The protocol described provides a robust starting point for the nucleophilic aromatic substitution on this compound. Researchers should be mindful of the challenges associated with substitution at the C-3 position and the presence of the 2-thiol group. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and temperature, will be crucial for achieving high yields of the desired product. For nitrogen nucleophiles, exploring Buchwald-Hartwig amination conditions is a highly recommended alternative. These application notes and protocols are intended to serve as a valuable resource for scientists engaged in the synthesis of novel pyridine-based compounds for drug discovery and development.

References

Application Notes and Protocols for the Use of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in the Synthesis of Crop Protection Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is a highly functionalized heterocyclic building block with significant potential in the synthesis of novel crop protection agents. The trifluoromethyl (CF3) group is a well-established bioisostere that can enhance the efficacy, metabolic stability, and lipophilicity of agrochemicals. The presence of a reactive thiol group at the 2-position and a bromine atom at the 3-position of the pyridine ring offers multiple sites for chemical modification, enabling the creation of a diverse library of compounds with potential fungicidal, herbicidal, and insecticidal activities. This document provides detailed application notes and representative protocols for the derivatization of this compound to generate novel candidates for crop protection agents.

Core Applications in Agrochemical Synthesis

The strategic placement of the trifluoromethyl, bromo, and thiol functionalities on the pyridine ring makes this compound a versatile starting material for the synthesis of a variety of agrochemical scaffolds. The primary synthetic strategies involve reactions at the sulfur atom of the thiol group, such as S-alkylation, S-arylation, and oxidation, to introduce diverse molecular fragments that can modulate biological activity.

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound. These are based on established synthetic methodologies for pyridine-2-thiol derivatives and related compounds in agrochemical research.

Protocol 1: Synthesis of S-Alkyl Thioether Derivatives (Potential Fungicides/Insecticides)

This protocol describes the S-alkylation of this compound, a common strategy for introducing lipophilic side chains that can enhance interaction with biological targets.

Reaction Scheme:

Where R-X is an alkyl halide (e.g., benzyl bromide, ethyl bromoacetate).

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure S-alkyl thioether derivative.

Quantitative Data for Analogous Reactions:

Starting ThiolAlkylating AgentProductYield (%)Reference
Ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate2-ChloroacetamideEthyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl)nicotinate>90%[1]
Substituted Pyridine-2-thiolEthyl chloroacetateEthyl 2-(pyridin-2-ylthio)acetateNot specified[2]
Protocol 2: Synthesis of Pyridine Disulfide Derivatives (Potential Fungicides)

Oxidative coupling of the thiol can lead to the formation of disulfide bridges, a structural motif found in some biologically active compounds.

Reaction Scheme:

Materials:

  • This compound

  • Iodine (I₂) or Hydrogen peroxide (H₂O₂)

  • Potassium iodide (KI) (if using iodine)

  • Sodium thiosulfate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • Prepare a solution of iodine (0.6 mmol) and potassium iodide (1.2 mmol) in water (5 mL).

  • Add the iodine solution dropwise to the stirred solution of the thiol at room temperature.

  • Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a 10% sodium thiosulfate solution to quench excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude disulfide can be purified by recrystallization or column chromatography.

Quantitative Data for Analogous Reactions:

Starting ThiolOxidizing AgentProductYield (%)Reference
2-MercaptopyridineAir/Catalyst2,2'-Dipyridyl disulfideAutocatalytic[3]

Visualization of Synthetic Pathways

Synthetic Workflow for Derivatization

The following diagram illustrates the key synthetic transformations starting from this compound.

G start This compound thioether S-Alkyl/Aryl Thioether Derivatives start->thioether S-Alkylation / S-Arylation (e.g., R-X, Base) disulfide Disulfide Derivatives start->disulfide Oxidation (e.g., I₂, H₂O₂) sulfoxide Sulfoxide/Sulfone Derivatives thioether->sulfoxide Oxidation (e.g., m-CPBA) fungicide Potential Fungicides thioether->fungicide insecticide Potential Insecticides thioether->insecticide disulfide->fungicide herbicide Potential Herbicides sulfoxide->herbicide

Caption: Synthetic routes from the starting thiol.

Potential Signaling Pathways and Mechanisms of Action

While the specific targets of novel derivatives are unknown, the trifluoromethylpyridine scaffold is present in agrochemicals with various mechanisms of action.

Hypothesized Fungicidal Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDHI)

Many modern fungicides act by inhibiting the mitochondrial respiratory chain. The general structure of derivatives from this compound shares features with some known SDHI fungicides.

G compound Pyridin-2-ylthio Derivative (Potential Fungicide) sdh Succinate Dehydrogenase (Complex II) compound->sdh Binds to and inhibits etc Mitochondrial Electron Transport Chain sdh->etc Part of fungal_growth Fungal Growth and Respiration sdh->fungal_growth Inhibition disrupts atp ATP Synthesis etc->atp Drives atp->fungal_growth Powers

Caption: Potential fungicidal mode of action.

Summary and Future Perspectives

This compound represents a promising, yet underexplored, starting material for the synthesis of novel crop protection agents. The synthetic protocols provided herein offer a foundation for the creation of diverse chemical libraries based on this scaffold. The inherent biological activity associated with the trifluoromethylpyridine moiety suggests that derivatives of this thiol are likely to exhibit interesting fungicidal, herbicidal, or insecticidal properties. Further research, including the synthesis of a broad range of derivatives and comprehensive biological screening, is warranted to fully elucidate the potential of this versatile building block in the development of next-generation agrochemicals.

References

Application Notes and Protocols for the Preparation of Metal Complexes with Pyridine-2-thiol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes containing pyridine-2-thiol and its derivatives are a versatile class of compounds with significant applications in catalysis, materials science, and medicinal chemistry. The pyridine-2-thiolate ligand can coordinate to metal centers through its sulfur and/or nitrogen atoms, leading to a rich variety of coordination modes and molecular geometries. This document provides detailed protocols for the synthesis and characterization of these complexes, summarizes key quantitative data, and illustrates relevant mechanistic pathways.

Data Presentation

Spectroscopic Data of Representative Pyridine-2-thiol Metal Complexes
ComplexMetal CenterSelected IR Bands (cm⁻¹)¹H NMR Chemical Shifts (ppm)UV-Vis λmax (nm)Reference(s)
[Ni(bpy)(pyS)₂]Ni(II)ν(C=N), ν(C=S) shifts upon coordinationAromatic protons of bpy and pyS ligandsNot specified[1]
[Co(PyTT)(H₂O)(NO₃)]NO₃Co(II)Not specifiedNot specifiedNot specified[2]
[Cu(L)Cl]Cu(II)ν(C=N): 1567, ν(C-S): 673Not specifiedNot specified[3]
[U(PyS)₄(THF)]U(IV)Not specified5.67, 8.09, 8.62, 16.47 (in THF-d₈)Not specified[4]

pyS = pyridine-2-thiolate, bpy = 2,2'-bipyridine, PyTT = 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine, L = N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide

Crystallographic Data of Selected Pyridine-2-thiol Metal Complexes
ComplexMetal CenterCoordination GeometrySelected Bond Lengths (Å)Selected Bond Angles (°)Reference(s)
--INVALID-LINK--₂Ni(II)Square planarNi-S, Ni-NS-Ni-S, N-Ni-N[5]
[Co(PyTT)(H₂O)(NO₃)]NO₃Co(II)Distorted octahedralCo-N(thiazoline): ~2.067, Co-N(imino): ~2.122, Co-O(NO₃): 2.249, Co-O(H₂O): 2.10584.07 - 98.66[2]
[U(PyS)₄(THF)]U(IV)Not specifiedU-N, U-S, U-ON-U-S, N-U-N, S-U-S[4]
[Cu(L)Cl]Cu(II)Distorted square pyramidalCu-S, Cu-N, Cu-ClS-Cu-N, N-Cu-N, S-Cu-Cl[3]

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, unless otherwise specified. Solvents should be dried and distilled prior to use. Commercially available reagents should be used as received unless otherwise noted.

Protocol 1: Synthesis of a Nickel(II) Pyridine-2-thiolate Complex for Catalysis

This protocol describes the synthesis of a representative nickel(II) complex with pyridine-2-thiolate ligands, which has been investigated for photocatalytic hydrogen production.[5]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Pyridine-2-thiol (pySH)

  • Ethanol

Procedure:

  • Dissolve pyridine-2-thiol (4.0 mmol) in ethanol (20 mL).

  • In a separate flask, dissolve nickel(II) nitrate hexahydrate (1.0 mmol) in ethanol (10 mL).

  • Slowly add the nickel(II) nitrate solution to the pyridine-2-thiol solution with constant stirring.

  • A precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with ethanol (3 x 10 mL) and then diethyl ether (2 x 10 mL).

  • Dry the product under vacuum to yield the --INVALID-LINK--₂ complex.

Characterization: The complex can be characterized by X-ray diffraction to confirm its square planar geometry.[5]

Protocol 2: Synthesis of a Cobalt(II) Pyridine-2-thiol Derivative Complex

This protocol is adapted from the synthesis of a cobalt(II) complex with a pyridine-imine-thiazolidine ligand, demonstrating the formation of an octahedral complex.[2]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT) ligand

  • Methanol

Procedure:

  • Dissolve the PyTT ligand (2.0 mmol) in methanol (25 mL).

  • In a separate flask, dissolve cobalt(II) nitrate hexahydrate (1.0 mmol) in methanol (15 mL).

  • Slowly add the cobalt(II) nitrate solution to the ligand solution with continuous stirring.

  • Stir the resulting solution at room temperature for 4 hours.

  • Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a small amount of cold methanol and then diethyl ether.

  • Dry the product in a desiccator to obtain [Co(PyTT)(H₂O)(NO₃)]NO₃.

Characterization: The distorted octahedral geometry and coordination environment can be confirmed by single-crystal X-ray diffraction.[2] Magnetic susceptibility measurements and UV-Vis-NIR spectroscopy are also indicative of an octahedral Co(II) complex.[2]

Protocol 3: Synthesis of a Copper(II) Pyridine-2-thiol Derivative Complex

This protocol outlines the synthesis of a copper(II) complex with a thiosemicarbazone ligand derived from 2-acetylpyridine.[3]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide (HL)

  • Ethanol

Procedure:

  • Dissolve the ligand HL (1.0 mmol) in hot ethanol (30 mL).

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in ethanol (15 mL).

  • Add the copper(II) chloride solution dropwise to the hot ligand solution while stirring.

  • A precipitate will form upon mixing.

  • Reflux the reaction mixture for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with ethanol and then diethyl ether.

  • Dry the complex under vacuum.

Characterization: The composition and coordination of the ligand to the copper(II) center can be confirmed by elemental analysis and FTIR spectroscopy.[3] Single-crystal X-ray diffraction can be used to determine the distorted square-pyramidal geometry.[3]

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization s1 Dissolve Ligand (e.g., Pyridine-2-thiol) s3 Mix Solutions s1->s3 s2 Dissolve Metal Salt (e.g., Ni(NO3)2·6H2O) s2->s3 s4 Reaction (Stirring/Reflux) s3->s4 p1 Filtration s4->p1 p2 Washing p1->p2 p3 Drying p2->p3 p4 Recrystallization (Optional) p3->p4 c1 Spectroscopy (IR, NMR, UV-Vis) p3->c1 c2 X-ray Diffraction p3->c2 c3 Elemental Analysis p3->c3 c4 Magnetic Susceptibility p3->c4 p4->c1 p4->c2 catalytic_cycle cat [Ni(II)L₂] cat_H [Ni(II)L(LH)]⁺ cat->cat_H + H⁺ cat_red [Ni(I)L(LH)] cat_H->cat_red + e⁻ cat_red_H [Ni(II)L(LH)(H⁻)] cat_red->cat_red_H + H⁺ cat_red_H->cat - H₂ cat_H2 H₂ cat_red_H->cat_H2 antiparasitic_mechanism cluster_parasite Parasite Cell drug Gold(I) Complex ([Au(mpo)(PPh₃)]) target NADH Fumarate Reductase drug->target Inhibition process Fumarate Respiration (Electron Transport Chain) target->process Essential for death Parasite Death target->death Inhibition leads to outcome ATP Production (Energy Metabolism) process->outcome Leads to

References

Synthetic Routes to Thieno[2,3-b]pyridine Derivatives from Pyridine-2-thiols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The synthetic strategies outlined herein commence from readily available pyridine-2-thiol precursors, offering robust and versatile routes to a variety of functionalized thieno[2,3-b]pyridines.

Introduction

Thieno[2,3-b]pyridine derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery.[1] Their rigid, planar structure serves as a privileged scaffold, leading to compounds with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] Notably, certain derivatives have been identified as potent kinase inhibitors, making them attractive candidates for targeted cancer therapies.[2][3] This document focuses on the synthetic pathways starting from pyridine-2-thiols (or their tautomeric thione form), with a primary emphasis on the Thorpe-Ziegler cyclization and related methodologies.

Synthetic Strategies

The principal and most versatile method for the synthesis of 3-aminothieno[2,3-b]pyridines from pyridine-2-thiols is the Thorpe-Ziegler reaction. This two-step, one-pot procedure involves the S-alkylation of a 3-cyano-pyridine-2-thiol with an α-halo compound, followed by a base-catalyzed intramolecular cyclization.

A general workflow for this synthesis is depicted below:

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Thorpe-Ziegler Cyclization A Pyridine-2-thiol (3-cyano substituted) C S-Alkylated Intermediate A->C Base (e.g., KOH) Room Temperature B α-Halo Compound (e.g., N-aryl-2-chloroacetamide) B->C D 3-Aminothieno[2,3-b]pyridine Derivative C->D Base (e.g., KOH) Heat

Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.

This approach is highly adaptable, allowing for the introduction of diverse substituents on both the pyridine and thiophene rings, thereby enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following tables summarize the yields of various 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives synthesized via the Thorpe-Ziegler cyclization of substituted pyridine-2-thiones and N-aryl-2-chloroacetamides.

Table 1: Synthesis of 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides [4][5]

CompoundAr-groupYield (%)Melting Point (°C)
1a 4-Fluorophenyl83208-209
1b 4-Methoxyphenyl69169-171

Reaction conditions: See Protocol 1.

Table 2: Synthesis of 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide [6]

CompoundAr-groupYield (%)
2a 4-Fluorophenyl84 (crude), 60 (recrystallized)

Reaction conditions: See Protocol 2.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides[4][5]

This protocol describes a one-pot synthesis involving S-alkylation followed by Thorpe-Ziegler cyclization.

Materials:

  • 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol)

  • Appropriate N-aryl-2-chloroacetamide (20 mmol)

  • 10% aqueous Potassium Hydroxide (KOH) solution (2 x 11.2 mL, 40 mmol total)

  • Dimethylformamide (DMF) (20 mL)

  • Aqueous Ethanol

Procedure:

  • To a stirred mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) in DMF (20 mL), add 10% aqueous KOH solution (11.2 mL, 20 mmol).

  • To this mixture, add the corresponding N-aryl-2-chloroacetamide (20 mmol).

  • Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol).

  • Continue stirring the mixture for 0.5–1 hour at room temperature, or until a yellow precipitate forms.

  • Filter the yellow solid, wash with cold aqueous ethanol, and dry to yield the 3-aminothieno[2,3-b]pyridine-2-carboxamide. The product is often sufficiently pure for subsequent steps without further purification.

Protocol 2: Synthesis of 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide[6]

Materials:

  • 6-(4-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2.30 g, 10 mmol)

  • N-benzyl-2-chloroacetamide (2.20 g, 12.0 mmol)

  • 10% aqueous Sodium Hydroxide (NaOH) solution (2 x 8.00 mL)

  • Dimethylformamide (DMF) (15.00 mL)

  • Ethanol

Procedure:

  • Dissolve 6-(4-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2.30 g, 10 mmol) in DMF (15.00 mL).

  • Add 10% aqueous NaOH solution (8.00 mL) dropwise and stir at room temperature for 30 minutes.

  • Raise the temperature to 85 °C and add another portion of 10% aqueous NaOH solution (8.00 mL) followed by N-benzyl-2-chloroacetamide (2.20 g, 12.0 mmol).

  • Stir the reaction mixture under reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature to allow for crystallization.

  • Collect the resulting yellow solid by filtration to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford the pure title compound.

Biological Activity and Signaling Pathways

Thieno[2,3-b]pyridine derivatives have been extensively investigated for their potential as anticancer agents, with many exhibiting inhibitory activity against various protein kinases involved in cancer cell signaling. For instance, derivatives of this scaffold have been reported as inhibitors of Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3][7]

The diagram below illustrates a simplified, representative signaling pathway that can be targeted by thieno[2,3-b]pyridine-based kinase inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway targeted by thieno[2,3-b]pyridines.

Inhibition of kinases like PI3K by thieno[2,3-b]pyridine derivatives can disrupt downstream signaling cascades, ultimately leading to a reduction in cancer cell proliferation and survival. The modular nature of the syntheses described herein allows for systematic modifications of the thieno[2,3-b]pyridine scaffold to optimize potency and selectivity against specific kinase targets.

References

Application Notes and Protocols for Trifluoromethylation of Substituted Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group (CF3) into organic molecules is a critical strategy in medicinal chemistry and drug development. The trifluoromethylthio (SCF3) moiety, in particular, can significantly enhance a compound's lipophilicity, metabolic stability, and bioavailability.[1][2] This document provides detailed application notes and protocols for several modern methods for the S-trifluoromethylation of substituted thiophenols, focusing on recent, efficient, and operationally simple procedures.

Metal-Free Photoredox Catalysis using Langlois Reagent

A sustainable and cost-effective method for the S-trifluoromethylation of thiols has been developed using the organic catalyst diacetyl and the bench-stable Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) under blue LED irradiation.[3][4][5] This protocol is notable for its mild, metal-free conditions and broad substrate scope, accommodating aliphatic, aromatic, and heteroaromatic thiols.[3][4][5]

Reaction Scheme & Mechanism

The proposed mechanism involves the photoexcitation of diacetyl by blue light. The excited diacetyl then oxidizes the Langlois reagent to generate a trifluoromethyl radical (•CF3). This radical then reacts with the thiol to form the desired S-trifluoromethylated product.

photoredox_mechanism Diacetyl Diacetyl Diacetyl_excited Diacetyl* Diacetyl->Diacetyl_excited Blue LED CF3_radical •CF3 Diacetyl_excited->CF3_radical SET Diacetyl_anion Diacetyl•- Diacetyl_excited->Diacetyl_anion + e- Langlois CF3SO2Na (Langlois Reagent) Langlois->CF3_radical - e-, -SO2 Product Ar-SCF3 CF3_radical->Product Thiol Ar-SH Thiolate_radical Ar-S• Thiol->Thiolate_radical - H• Thiolate_radical->Product + •CF3

Caption: Proposed mechanism for photoredox-catalyzed S-trifluoromethylation.

Quantitative Data Summary

The following table summarizes the yields for the S-trifluoromethylation of various substituted thiophenols under the optimized conditions.

EntryThiophenol SubstrateProductYield (%)
14-Methoxythiophenol4-Methoxy-1-(trifluoromethylthio)benzene81
24-Methylthiophenol4-Methyl-1-(trifluoromethylthio)benzene78
3Thiophenol(Trifluoromethylthio)benzene75
44-Chlorothiophenol4-Chloro-1-(trifluoromethylthio)benzene72
54-Bromothiophenol4-Bromo-1-(trifluoromethylthio)benzene70
62-Naphthalenethiol2-(Trifluoromethylthio)naphthalene65

Yields are isolated yields as reported in the literature.[3]

Detailed Experimental Protocol

Materials:

  • Substituted thiophenol (1.0 equiv)

  • Langlois reagent (CF3SO2Na) (2.5 equiv)

  • Diacetyl (4.0 equiv)

  • Acetone (solvent)

  • Blue LED lamp (4.5 W)

  • Reaction vial (e.g., 4 mL) with a magnetic stir bar

Procedure:

  • To a 4 mL reaction vial equipped with a magnetic stir bar, add the substituted thiophenol (0.2 mmol, 1.0 equiv), Langlois reagent (0.5 mmol, 2.5 equiv), and diacetyl (0.8 mmol, 4.0 equiv).

  • Add acetone (2.0 mL) to the vial.

  • Seal the vial and place it approximately 5 cm from a 4.5 W blue LED lamp.

  • Irradiate the reaction mixture with the blue LED at room temperature with stirring for 48 hours.

  • Upon completion, monitor the reaction by TLC or GC-MS.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure S-trifluoromethylated product.

Visible-Light-Promoted S-Trifluoromethylation with Trifluoromethyl Phenyl Sulfone

A transition-metal- and photocatalyst-free method for the S-trifluoromethylation of thiophenols has been developed using trifluoromethyl phenyl sulfone as the trifluoromethyl radical precursor under visible light irradiation.[6][7] This protocol is advantageous due to its operational simplicity and the use of a readily available trifluoromethylating agent.[6] The reaction proceeds through the formation of an electron donor-acceptor (EDA) complex between the thiophenolate anion and trifluoromethyl phenyl sulfone.[6][7]

Workflow Diagram

workflow_sulfone cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Thiophenol Thiophenol (1.0 equiv) Vial Reaction Vial Thiophenol->Vial Base Base (e.g., t-BuOK, 1.1 equiv) Base->Vial Sulfone PhSO2CF3 (1.5 equiv) Sulfone->Vial Solvent DMF Solvent->Vial Irradiation Visible Light (e.g., White LED) Stirring Stir at Room Temperature Irradiation->Stirring Quench Quench with Water Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Ar-SCF3 Purify->Product

Caption: General workflow for visible-light-promoted S-trifluoromethylation.

Quantitative Data Summary

The yields for the S-trifluoromethylation of various substituted thiophenols using trifluoromethyl phenyl sulfone are summarized below.

EntryThiophenol SubstrateProductYield (%)
1Thiophenol(Trifluoromethylthio)benzene85
24-tert-Butylthiophenol4-tert-Butyl-1-(trifluoromethylthio)benzene82
34-Chlorothiophenol4-Chloro-1-(trifluoromethylthio)benzene92
44-Bromothiophenol4-Bromo-1-(trifluoromethylthio)benzene95
54-Trifluoromethylthiophenol1-Trifluoromethyl-4-(trifluoromethylthio)benzene88
62-Naphthalenethiol2-(Trifluoromethylthio)naphthalene90

Yields are isolated yields as reported in the literature.[6]

Detailed Experimental Protocol

Materials:

  • Substituted thiophenol (1.0 equiv)

  • Trifluoromethyl phenyl sulfone (PhSO2CF3) (1.5 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.1 equiv)

  • N,N-Dimethylformamide (DMF) (solvent)

  • White LED lamp

  • Schlenk tube with a magnetic stir bar

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the substituted thiophenol (0.2 mmol, 1.0 equiv), trifluoromethyl phenyl sulfone (0.3 mmol, 1.5 equiv), and potassium tert-butoxide (0.22 mmol, 1.1 equiv).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon) three times.

  • Add DMF (2.0 mL) to the tube via syringe.

  • Seal the tube and place it in front of a white LED lamp.

  • Irradiate the reaction mixture at room temperature with vigorous stirring for the time indicated by reaction monitoring (e.g., 12-24 hours).

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired aryl trifluoromethyl sulfide.

Electrochemical Trifluoromethylation with Sodium Trifluoromethanesulfinate

An electrochemical approach for the trifluoromethylation of thiophenols has been developed, avoiding the need for metal catalysts and chemical oxidants.[8][9] This method utilizes sodium trifluoromethanesulfinate (CF3SO2Na) as a readily available and inexpensive trifluoromethyl source.[8] The reaction proceeds under mild conditions and is scalable.[8][9]

Experimental Setup Diagram

electrochem_setup cluster_cell Undivided Electrochemical Cell Anode Graphite Anode Solution Solution: Thiophenol CF3SO2Na Electrolyte Solvent (MeCN/H2O) Cathode Platinum Cathode Power Constant Current Source Power->Anode Power->Cathode

Caption: Diagram of the electrochemical setup.

Quantitative Data Summary

The following table presents the yields for the electrochemical trifluoromethylation of various substituted thiophenols.

EntryThiophenol SubstrateProductYield (%)
14-Methoxythiophenol4-Methoxy-1-(trifluoromethylthio)benzene76
24-iso-Propylthiophenol4-iso-Propyl-1-(trifluoromethylthio)benzene72
34-Phenylthiophenol4-Phenyl-1-(trifluoromethylthio)benzene65
44-Fluorothiophenol4-Fluoro-1-(trifluoromethylthio)benzene68
54-Chlorothiophenol4-Chloro-1-(trifluoromethylthio)benzene71
63,5-Dimethylthiophenol3,5-Dimethyl-1-(trifluoromethylthio)benzene82

Yields are isolated yields as reported in the literature.[9]

Detailed Experimental Protocol

Materials:

  • Substituted thiophenol (1.0 equiv)

  • Sodium trifluoromethanesulfinate (CF3SO2Na) (3.0 equiv)

  • Tetrabutylammonium tetrafluoroborate (n-Bu4NBF4) (supporting electrolyte)

  • Acetonitrile (MeCN) and Water (solvent mixture)

  • Undivided electrochemical cell

  • Graphite anode and platinum cathode

  • Constant current power supply

Procedure:

  • Set up an undivided electrochemical cell with a graphite plate as the anode and a platinum plate as the cathode.

  • To the cell, add the substituted thiophenol (0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv), and n-Bu4NBF4 (0.5 mmol, 1.0 equiv).

  • Add a solvent mixture of MeCN/H2O (9:1, 10 mL).

  • Stir the mixture at room temperature and apply a constant current of 10 mA.

  • Continue the electrolysis until the starting material is consumed (as monitored by TLC or GC-MS).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl trifluoromethyl sulfide.

References

Application Notes and Protocols: 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-5-(trifluoromethyl)pyridine-2-thiol as a key starting material for the construction of novel, biologically active heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous chemical transformations and are intended to serve as a guide for the synthesis and evaluation of new chemical entities for drug discovery.

Introduction

This compound is a valuable and versatile building block in medicinal chemistry. The presence of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The thiol and bromo functionalities offer multiple reaction sites for the construction of complex heterocyclic systems. This document outlines a representative synthetic pathway from this compound to bioactive pyridothienopyrimidines, which have demonstrated significant potential as anticancer agents and kinase inhibitors.

Synthetic Workflow and Key Reactions

The overall synthetic strategy involves a multi-step sequence, beginning with the S-alkylation of this compound, followed by an intramolecular cyclization to form a key thieno[2,3-b]pyridine intermediate. This intermediate is then further elaborated to the target bioactive heterocycles.

G A This compound B S-Alkylation with Haloacetonitrile A->B Base, Solvent C 2-((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)thio)acetonitrile B->C D Thorpe-Ziegler Cyclization C->D Base (e.g., NaOEt) E 3-Amino-2-bromo-6-(trifluoromethyl)thieno[2,3-b]pyridine D->E F Further Elaboration (e.g., Cyclization with Urea) E->F G Bioactive Pyridothienopyrimidines F->G

Caption: Synthetic workflow from the starting material to bioactive heterocycles.

Experimental Protocols

Synthesis of 2-((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)thio)acetonitrile (Intermediate 1)

This protocol describes the S-alkylation of the starting thiol.

  • Materials:

    • This compound

    • 2-Chloroacetonitrile

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Synthesis of 3-Amino-2-bromo-6-(trifluoromethyl)thieno[2,3-b]pyridine (Intermediate 2)

This protocol outlines the Thorpe-Ziegler cyclization to form the key thieno[2,3-b]pyridine core.

  • Materials:

    • 2-((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)thio)acetonitrile (Intermediate 1)

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.2 eq) to the mixture.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and neutralize with a dilute solution of acetic acid.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 3-aminothieno[2,3-b]pyridine derivative.

Synthesis of Bioactive Pyridothienopyrimidines (General Procedure)

This general procedure describes the cyclization of the aminothieno[2,3-b]pyridine intermediate to form pyridothienopyrimidines, a class of compounds that have shown significant biological activity.

  • Materials:

    • 3-Amino-2-bromo-6-(trifluoromethyl)thieno[2,3-b]pyridine (Intermediate 2) or its corresponding 2-carboxamide derivative.

    • Urea or substituted ureas

    • Other cyclizing agents (e.g., formic acid, triethyl orthoformate)

  • Procedure for Cyclization with Urea:

    • A mixture of the 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative (1.0 eq) and urea (1.4 eq) is heated at 180-190 °C for 1-2 hours.[1]

    • The solidified residue is triturated with hot water.

    • The resulting solid is collected by filtration, washed with hot water, and recrystallized from an appropriate solvent (e.g., acetone, DMF) to yield the pyridothienopyrimidine-2,4-dione.[1]

Bioactivity Data of Derived Heterocycles

The following tables summarize the in vitro biological activity of representative pyridothienopyrimidine derivatives, which can be synthesized from intermediates derived from this compound.

Table 1: Anticancer Activity of Pyridothienopyrimidine Derivatives [1]

CompoundTarget Cell LineIC₅₀ (µM)
3a HepG-21.17
MCF-71.95
5a HepG-22.79
MCF-72.14
9b HepG-21.25
MCF-72.01
Doxorubicin HepG-20.89
MCF-70.76

Table 2: EGFR Kinase Inhibitory Activity [1]

CompoundIC₅₀ (nM)
3a 7.27
5a 17.29
9b 10.15
Erlotinib 27.01

Signaling Pathway

The synthesized pyridothienopyrimidines have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical pathway in cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Inhibitor Pyridothienopyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by pyridothienopyrimidines.

Conclusion

This compound serves as a highly effective starting material for the synthesis of diverse, biologically active heterocyclic compounds. The protocols and data presented herein demonstrate a clear pathway to the development of potent anticancer agents and kinase inhibitors. This starting material's structural features make it an attractive scaffold for further derivatization and optimization in drug discovery programs.

References

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of the multi-step synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common synthetic approach involves a multi-step process that begins with a pre-functionalized pyridine ring. The key steps typically include the formation of a 3-bromo-5-(trifluoromethyl)pyridine core, followed by the introduction of a functional group at the 2-position that can be converted to a thiol. A plausible route starts with the conversion of 3-bromo-5-(trifluoromethyl)pyridin-2-ol to a 2-chloro intermediate, which is then reacted with a sulfur source to yield the final product.

Q2: Why is my final product a different color than expected, or why does the reaction mixture darken significantly?

A2: Discoloration or darkening of the reaction mixture, often described as "tarring," can indicate decomposition of starting materials, intermediates, or the final product. This may be caused by excessive heat, the presence of oxygen, or highly reactive impurities. Pyridine derivatives can also form colored charge-transfer complexes with certain reagents.[1]

Q3: How can I effectively remove pyridine-based impurities from my final product?

A3: Due to its high boiling point, pyridine can be challenging to remove. An effective method is an acidic wash with a dilute acid solution, such as 1M HCl. This protonates the pyridine to form water-soluble pyridinium chloride, which can be extracted into the aqueous layer.[1] However, it is crucial to ensure your final product is not sensitive to acid. An alternative for acid-sensitive compounds is to wash with an aqueous solution of copper (II) sulfate, which forms a water-soluble complex with pyridine.[1]

Q4: What is the significance of the tautomeric equilibrium in this compound?

A4: this compound can exist in equilibrium between its thiol form and its thione tautomer (3-bromo-5-(trifluoromethyl)pyridin-2(1H)-thione). This equilibrium can be influenced by factors such as the solvent, temperature, and concentration.[2] The predominance of one tautomer can affect the compound's reactivity and its spectroscopic characterization.

Troubleshooting Guide

Low Yield in the Thionation of 3-Bromo-5-(trifluoromethyl)pyridin-2-one

Problem: The conversion of the pyridone intermediate to the desired thiol is resulting in a low yield.

Possible Cause Troubleshooting Solution
Inefficient Thionating Agent While Lawesson's Reagent is common, consider using a combination of phosphorus pentasulfide (P4S10) and hexamethyldisiloxane (HMDO), which can offer comparable or superior yields and easier byproduct removal.[3]
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[4]
Degradation of Starting Material or Product The presence of basic nitrogen in the pyridine ring can sometimes lead to the formation of intractable polymeric solids during thionation.[3] If this is observed, consider milder reaction conditions or a different thionating agent.
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate and yield. Toluene or xylene are commonly used for thionation reactions.
Formation of Side Products

Problem: My final product is contaminated with significant impurities.

Possible Side Product Identification and Mitigation
Disulfide Formation The thiol product can be susceptible to oxidation, leading to the formation of a disulfide dimer. This is a common side reaction for 2-mercaptopyridines.[2] To minimize this, conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). The disulfide can often be identified by mass spectrometry.
Unreacted Starting Material If the preceding step was the conversion of a 2-chloro intermediate, residual starting material may be present. Optimize the reaction time and stoichiometry of the sulfur nucleophile in the final step. Monitor the reaction by TLC to ensure complete consumption of the starting material.
Byproducts from Thionating Agent Lawesson's Reagent can produce phosphorus-containing byproducts that are difficult to remove. An excess of ethanol or ethylene glycol can be added and the mixture refluxed to convert these byproducts into more polar species that are easier to separate during workup.[4]
Purification Difficulties

Problem: I am struggling to isolate a pure sample of this compound.

Issue Recommended Action
Co-elution with Impurities during Chromatography If impurities are co-eluting with the product during column chromatography, try a different solvent system or consider using a different stationary phase. Flash chromatography is often necessary for purifying substituted pyridine thiols.[5]
Product is Water Soluble If you suspect your product has some water solubility, be sure to back-extract the aqueous layers from your workup with a suitable organic solvent to recover any dissolved product.[6]
Product Instability on Silica Gel Some sulfur-containing compounds can be unstable on silica gel. If you observe streaking or decomposition on the column, consider using a different purification technique such as recrystallization or preparative TLC.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

A potential starting point for the synthesis is the commercially available 3-amino-5-(trifluoromethyl)pyridine. This can be converted to the 3-bromo-2-hydroxy derivative via a two-step process involving diazotization and subsequent bromination, followed by conversion of the amino group to a hydroxyl group. A related patent describes the conversion of a 3-bromo, 2-amino substituted pyridine to the 3-bromo, 2-hydroxy form.[7]

Step 2: Synthesis of 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine

The 2-hydroxy group of 3-bromo-5-(trifluoromethyl)pyridin-2-ol can be converted to a 2-chloro group, which is a good leaving group for the subsequent nucleophilic substitution with a sulfur source.

Methodology: A procedure for a similar transformation involves reacting the corresponding 2-hydroxypyridine with a chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).[8]

  • To a solution of 3-bromo-5-(trifluoromethyl)pyridin-2-ol, add thionyl chloride slowly.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • Heat the reaction mixture, for example, at 100°C, and monitor by TLC.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • The crude product can be purified by extraction and used in the next step.

Step 3: Synthesis of this compound

This final step involves the conversion of the 2-chloro intermediate to the target 2-thiol.

Methodology: A common method for this transformation is the reaction with thiourea followed by hydrolysis.[2]

  • Dissolve 2-chloro-3-bromo-5-(trifluoromethyl)pyridine in a suitable solvent such as ethanol.

  • Add thiourea to the solution and heat the mixture to reflux.

  • After the formation of the thiouronium salt intermediate, add a base such as aqueous ammonia or sodium hydroxide to hydrolyze the intermediate to the final thiol product.

  • Acidify the reaction mixture to precipitate the product, which can then be collected by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow A 3-Amino-5-(trifluoromethyl)pyridine B 3-Bromo-5-(trifluoromethyl)pyridin-2-ol A->B 1. Diazotization 2. Hydrolysis/Bromination C 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine B->C Chlorination (e.g., SOCl2) D This compound C->D Thiolation (e.g., Thiourea, then hydrolysis)

Caption: Plausible synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Monitor reaction by TLC Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Extend_Time Extend reaction time / Increase temp. Incomplete->Extend_Time Yes Side_Products Side Products Observed? Incomplete->Side_Products No Extend_Time->Check_Reaction Inert_Atmosphere Use inert atmosphere (for disulfide) Side_Products->Inert_Atmosphere Yes Optimize_Stoichiometry Optimize stoichiometry Side_Products->Optimize_Stoichiometry Yes Purification Purification Issues? Side_Products->Purification No Inert_Atmosphere->Purification Optimize_Stoichiometry->Purification Change_Chromatography Modify chromatography conditions Purification->Change_Chromatography Yes Recrystallize Attempt recrystallization Purification->Recrystallize Yes End Pure Product Purification->End No Change_Chromatography->End Recrystallize->End

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Regioselective Functionalization of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of trifluoromethylpyridines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity during the functionalization of trifluoromethylpyridines?

The main challenges stem from the inherent electronic properties of the pyridine ring, which is electron-deficient, and the strong electron-withdrawing nature of the trifluoromethyl group.[1] This deactivates the ring towards electrophilic substitution and directs nucleophilic attack to specific positions. Furthermore, radical trifluoromethylation reactions can be difficult to control due to the high reactivity of the trifluoromethyl radical, often leading to a mixture of 2-, 3-, and 4-substituted isomers.[2][3]

Q2: How can I selectively introduce a trifluoromethyl group at the C-3 position of a pyridine ring?

Achieving C-3 selectivity is a significant challenge. One successful strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by an electrophilic trifluoromethylation of the resulting enamine intermediate.[3][4] This method has been shown to provide the 3-trifluoromethylated product as the sole regioisomer.[3] Another approach utilizes directing groups at the C-4 position to guide the trifluoromethylation to the ortho-position (C-3).[3]

Q3: What methods are available for C-2 or C-4 selective trifluoromethylation?

Pyridine's natural reactivity favors nucleophilic attack at the C-2 and C-4 positions.[3] One effective method is the activation of the pyridine as an N-methylpyridinium salt. Treating these salts with trifluoroacetic acid in the presence of silver carbonate can lead to excellent regioselectivity, typically favoring the C-2 or C-4 position depending on the substrate and reaction conditions.[2][5]

Q4: Can the solvent choice influence the regioselectivity of the reaction?

Yes, solvent effects can play a significant role in determining the regioselectivity of trifluoromethylation.[6] For instance, in some reactions, switching from an aqueous medium to a non-polar organic solvent like dimethylsulfoxide (DMSO) has been observed to reverse the regioselectivity between the C-2 and C-4 positions.[6] It is crucial to screen different solvents during reaction optimization.

Q5: Are there any catalyst systems that are particularly effective for regioselective C-H trifluoromethylation?

Several catalytic systems have been developed. For the trifluoromethylation of imidazopyridines, a catalytic amount of a suitable catalyst with Langlois reagent (sodium triflinate) under ambient air has been shown to be effective.[7] For direct C-H trifluoromethylation of pyridinium salts, silver carbonate has proven to be an efficient catalyst.[2][5]

Troubleshooting Guides

Problem 1: Low or no yield of the desired trifluoromethylated pyridine.

Possible Cause Suggested Solution
Inactive catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions. Consider activating the catalyst if required by the protocol.
Poor quality of reagents Use freshly distilled solvents and high-purity reagents. Trifluoromethylating agents can be sensitive to moisture and air.
Incorrect reaction temperature Optimize the reaction temperature. Some reactions require elevated temperatures to proceed, while others may need cooling to prevent decomposition.
Presence of inhibitors Ensure all glassware is clean and free of any potential reaction inhibitors. Trace amounts of acid or base can sometimes quench the reaction.

Problem 2: Poor regioselectivity with a mixture of isomers.

Possible Cause Suggested Solution
Radical mechanism If using a radical trifluoromethylating agent, consider switching to a method with a more defined ionic mechanism, such as those involving pyridinium salt activation or directing groups.[2][3]
Sub-optimal reaction conditions Systematically vary reaction parameters such as solvent, temperature, and catalyst loading. As mentioned, solvent choice can drastically alter regioselectivity.[6]
Steric and electronic effects of substrate The inherent steric and electronic properties of your specific trifluoromethylpyridine substrate will influence the regioselectivity. Consider modifying the substrate with a directing group to favor the desired position.[8]
Equilibration of products Under certain conditions, thermodynamic control might lead to a mixture of isomers. Try running the reaction at a lower temperature to favor the kinetically controlled product.

Data Presentation

Table 1: Comparison of Regioselective Trifluoromethylation Methods

MethodPosition SelectivityTypical ReagentsCatalystTypical YieldsReference
N-Methylpyridinium Salt ActivationC-2 / C-4Trifluoroacetic acidSilver CarbonateGood to Excellent[2][5]
Nucleophilic Activation (Hydrosilylation)C-3Electrophilic CF3+ source (e.g., Togni's reagent)-Moderate to Good[3][4]
Oxidative TrifluoromethylationC-3 (on Imidazo[1,2-a]pyridines)Langlois Reagent-Broad range[7]
N-Oxide ActivationC-2Trifluoromethyldifluoroborane-High[9]

Experimental Protocols

Protocol 1: C-2/C-4 Regioselective Trifluoromethylation via N-Methylpyridinium Salt Activation (Adapted from Yang et al., 2020)[2][5]

  • Preparation of the N-Methylpyridinium Iodide Salt: To a solution of the substituted pyridine (1.0 mmol) in acetone (5 mL), add methyl iodide (1.5 mmol). Stir the mixture at room temperature for 12 hours. The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum.

  • Trifluoromethylation: In a sealed tube, combine the N-methylpyridinium iodide salt (0.2 mmol), silver carbonate (0.3 mmol), and trifluoroacetic acid (2.0 mmol) in N,N-dimethylformamide (2 mL).

  • The reaction vessel is sealed and heated to 120 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired trifluoromethylated pyridine.

Protocol 2: C-3 Regioselective Trifluoromethylation via Nucleophilic Activation (Conceptual, based on literature)[3][4]

  • Hydrosilylation of Pyridine: To a solution of the substituted pyridine (1.0 mmol) in an anhydrous, aprotic solvent (e.g., THF), add a suitable silane (e.g., HSiEt3, 1.2 mmol) and a hydrosilylation catalyst (if required). The reaction is stirred at an appropriate temperature until the formation of the N-silyl enamine is complete (monitored by GC-MS or NMR).

  • Electrophilic Trifluoromethylation: The reaction mixture containing the in situ generated enamine is cooled to a low temperature (e.g., -78 °C). An electrophilic trifluoromethylating reagent (e.g., Togni's reagent, 1.1 mmol) is then added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for a specified time.

  • Work-up involves quenching the reaction with a suitable reagent, followed by extraction with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the 3-trifluoromethylpyridine.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Functionalization Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Substituted Pyridine activation Activation Strategy (e.g., N-methylation or Hydrosilylation) start->activation reagents Add Trifluoromethylating Reagent & Catalyst activation->reagents conditions Control Reaction Conditions (Temperature, Solvent, Time) reagents->conditions quench Quench Reaction conditions->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize regio_check Determine Regioselectivity characterize->regio_check end Final Product regio_check->end Desired Regioisomer troubleshooting_logic start Experiment Start check_yield Is the yield acceptable? start->check_yield check_regio Is the regioselectivity correct? check_yield->check_regio Yes low_yield_node Troubleshoot Low Yield check_yield->low_yield_node No poor_regio_node Troubleshoot Poor Regioselectivity check_regio->poor_regio_node No success Successful Functionalization check_regio->success Yes reagent_quality Check Reagent/Solvent Purity low_yield_node->reagent_quality catalyst_activity Verify Catalyst Activity reagent_quality->catalyst_activity temp_optimization Optimize Reaction Temperature catalyst_activity->temp_optimization temp_optimization->start Re-run Experiment solvent_screen Screen Different Solvents poor_regio_node->solvent_screen change_method Change Functionalization Strategy (e.g., ionic vs. radical) solvent_screen->change_method directing_group Introduce a Directing Group change_method->directing_group directing_group->start Re-run Experiment

References

Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. Our aim is to help you overcome common challenges and improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. This precursor allows for a direct nucleophilic aromatic substitution reaction to introduce the thiol group at the 2-position of the pyridine ring.

Q2: Which sulfur reagents are typically used for the conversion of the 2-chloro group to a 2-thiol?

Commonly used sulfur reagents include sodium hydrosulfide (NaSH) and thiourea. The choice of reagent can influence reaction conditions and the work-up procedure.

Q3: What are the typical reaction conditions for this synthesis?

The reaction is often carried out in a polar solvent, such as ethanol or dimethylformamide (DMF), at elevated temperatures. The optimal temperature and reaction time will depend on the specific reagents and solvent used. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: How can I purify the final product, this compound?

Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of purification method will depend on the nature and quantity of impurities present.

Troubleshooting Guide

Low yields and the formation of side products are common issues in the synthesis of pyridine-thiols. This guide provides a systematic approach to identifying and resolving these challenges.

Problem 1: Low or No Product Formation

Possible Cause Troubleshooting Steps
Inactive Starting Material Verify the purity of the 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine starting material using techniques like NMR or GC-MS. Impurities can inhibit the reaction.
Suboptimal Reaction Temperature The reaction may require a specific temperature range to proceed efficiently. Screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal condition for your specific setup.
Incorrect Solvent The choice of solvent is critical for reactant solubility and reaction kinetics. Consider switching to a different polar aprotic solvent like DMF or DMSO if ethanol is not effective.
Decomposition of Reagents or Product Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress closely with TLC to determine the optimal reaction time and avoid product degradation.

Problem 2: Formation of Significant Side Products

Possible Cause Troubleshooting Steps
Oxidation of the Thiol The thiol product can be sensitive to oxidation, leading to the formation of disulfide byproducts. To minimize this, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Competing Nucleophilic Attack If using a solvent that can act as a nucleophile (e.g., methanol), you may observe the formation of the corresponding 2-methoxy-pyridine derivative. Using a non-nucleophilic solvent can mitigate this side reaction.
Reaction with Thiourea Intermediate When using thiourea, the intermediate isothiouronium salt must be hydrolyzed to the thiol. Incomplete hydrolysis can lead to impurities. Ensure the hydrolysis step (typically with a base like sodium hydroxide) is complete.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound. Note: These are starting points and may require optimization for your specific laboratory conditions.

Method A: Using Sodium Hydrosulfide

Reaction:

  • Dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydrosulfide (1.5 eq) in ethanol dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the thiol product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Method B: Using Thiourea

Reaction:

  • Dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and thiourea (1.2 eq) in ethanol in a round-bottom flask.

  • Reflux the mixture and monitor the reaction until the formation of the isothiouronium salt intermediate is complete (as indicated by TLC).

  • Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.

  • Heat the mixture again to hydrolyze the intermediate to the thiol.

  • After hydrolysis is complete, cool the mixture and acidify with a dilute acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

Data Presentation

The following table summarizes hypothetical yield data based on common observations in analogous pyridine-thiol syntheses to guide optimization efforts.

Sulfur Reagent Solvent Temperature (°C) Reaction Time (h) Typical Yield Range (%)
Sodium HydrosulfideEthanol784-660-75
Sodium HydrosulfideDMF1002-470-85
ThioureaEthanol786-855-70
ThioureaDMF1003-565-80

Visualizations

experimental_workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine and Sulfur Reagent in Solvent heat Heat to Reflux and Monitor by TLC start->heat cool Cool Reaction Mixture heat->cool acidify Acidify to Precipitate Product cool->acidify filter Filter and Wash Precipitate acidify->filter dry Dry Under Vacuum filter->dry recrystallize Recrystallize or Column Chromatography dry->recrystallize end end recrystallize->end Final Product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_side_products Analyze for Side Products start->check_side_products If Side Products are Present optimize_temp Optimize Reaction Temperature check_sm->optimize_temp If SM is Pure solution1 Higher Purity SM check_sm->solution1 optimize_solvent Change Solvent optimize_temp->optimize_solvent If No Improvement solution2 Optimal Temperature Found optimize_temp->solution2 optimize_time Optimize Reaction Time optimize_solvent->optimize_time If No Improvement solution3 Better Solvent Identified optimize_solvent->solution3 solution4 Optimal Time Determined optimize_time->solution4 use_inert_atm Use Inert Atmosphere check_side_products->use_inert_atm If Disulfide is Observed solution5 Reduced Oxidation use_inert_atm->solution5

Caption: A decision tree for troubleshooting low yield in the synthesis.

Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound, a solid compound, are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the multi-step synthesis, which often starts from 3-picoline.[1] Potential impurities include:

  • Unreacted starting materials: 2-Chloro-5-(trifluoromethyl)pyridine, sodium hydrosulfide, or other thiolating agents.

  • Intermediates from the synthesis: Such as 2-chloro-5-(trichloromethyl)pyridine if the halogen exchange is incomplete.

  • Byproducts: Over-halogenated pyridine species, regioisomers, or oxidation products like the corresponding disulfide.

  • Residual solvents: Solvents used in the synthesis and workup procedures.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can identify the desired product and any proton- or fluorine-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out - The compound separates as an oil instead of crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Re-dissolve: Add a small amount of additional hot solvent to fully dissolve the oil.

    • Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

    • Solvent Selection: Choose a solvent with a lower boiling point or use a solvent mixture. For pyridine thiols, alcoholic solvents or mixtures like ethanol/water or ethyl acetate/hexane can be effective.[2]

Issue 2: No Crystal Formation Upon Cooling.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a tiny crystal of pure this compound to the solution.

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Use a Co-solvent: If using a single solvent, try adding a "poor" solvent dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly.

Issue 3: Low Recovery of the Purified Product.

  • Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.

    • Wash Carefully: Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Second Crop: Collect the filtrate (mother liquor), concentrate it, and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

Column Chromatography

Issue 1: Poor Separation of the Desired Compound from Impurities.

  • Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the components. The column may be overloaded.

  • Troubleshooting Steps:

    • Optimize Eluent System: Use TLC to test different solvent systems. For pyridine derivatives, mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are often effective. Start with a low polarity and gradually increase it.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation.

    • Reduce Sample Load: Overloading the column leads to broad bands and poor separation. Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Issue 2: The Compound is Stuck on the Column.

  • Possible Cause: The compound is too polar for the chosen eluent system, or it is interacting strongly with the stationary phase (silica gel). Pyridine compounds can sometimes interact with acidic silica gel.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. In some cases, adding a small amount of a very polar solvent like methanol may be necessary.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Add a Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve the elution of basic compounds from silica gel.

Issue 3: Tailing of the Compound Peak.

  • Possible Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface.

  • Troubleshooting Steps:

    • Add a Base: As mentioned above, add a small amount of triethylamine or pyridine to the eluent system to compete for the active sites on the silica gel.

    • Use Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of acidic sites.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Good single solvents will dissolve the compound when hot but not at room temperature. Common choices include ethanol, methanol, isopropanol, or ethyl acetate.

  • A good solvent pair consists of a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble. A common pair is Ethyl Acetate/Hexane.

2. Procedure (Single Solvent):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography Protocol

1. Slurry Preparation and Packing:

  • Choose an appropriate size column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Start eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Collect fractions and monitor the elution by TLC.

  • If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃BrF₃NS
Molecular Weight 258.06 g/mol
Appearance Solid
Purity (Typical) ≥98%

Table 2: Suggested Starting Conditions for Purification

Purification MethodParameterSuggested Starting Condition
Recrystallization SolventEthanol or Ethyl Acetate/Hexane
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Hexane/Ethyl Acetate (e.g., from 95:5 to 80:20)

Visualizations

Purification_Workflow Crude Crude Product Purity_Check1 Purity Assessment (TLC, HPLC) Crude->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Complex Mixture Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Waste Impurities/Mother Liquor Recrystallization->Waste Column_Chromatography->Pure_Product Column_Chromatography->Waste Purity_Check2 Final Purity Analysis (HPLC, NMR, MS) Pure_Product->Purity_Check2 Troubleshooting_Logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting Start Purification Issue Encountered Recrystallization_Issue Recrystallization Problem Start->Recrystallization_Issue Chromatography_Issue Chromatography Problem Start->Chromatography_Issue Oiling_Out Oiling Out? Recrystallization_Issue->Oiling_Out Yes No_Crystals No Crystals? Recrystallization_Issue->No_Crystals No Poor_Separation Poor Separation? Chromatography_Issue->Poor_Separation Yes Compound_Stuck Compound Stuck? Chromatography_Issue->Compound_Stuck No Slow_Cool Slow Cooling/ Change Solvent Oiling_Out->Slow_Cool Low_Yield Low Yield? No_Crystals->Low_Yield No Induce_Crystallization Induce Crystallization/ Concentrate No_Crystals->Induce_Crystallization Yes Minimize_Solvent Minimize Solvent/ Collect Mother Liquor Low_Yield->Minimize_Solvent Yes Optimize_Eluent Optimize Eluent/ Gradient Poor_Separation->Optimize_Eluent Tailing Peak Tailing? Compound_Stuck->Tailing No Increase_Polarity Increase Polarity/ Change Stationary Phase Compound_Stuck->Increase_Polarity Yes Add_Base Add Base to Eluent Tailing->Add_Base Yes

References

Thermal and chemical stability of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal and chemical stability of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of the compound, it is recommended to store this compound in a cool, well-ventilated area, protected from light. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What is the expected thermal stability of this compound?

Q3: Is this compound susceptible to degradation in common laboratory solvents?

A3: The thiol group in the compound can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over extended periods. The stability in various solvents can differ. It is recommended to use freshly prepared solutions and to minimize exposure to light and air. Forced degradation studies are the best way to determine its stability in specific solvent systems.

Q4: How can I assess the purity of my this compound sample if I suspect degradation?

A4: The purity of the compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase. The appearance of new peaks in the chromatogram compared to a reference standard would indicate the presence of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities.

Troubleshooting Guides

Issue 1: Inconsistent results in reactions involving this compound.
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify the storage conditions of your sample. Ensure it has been kept in a cool, dark place, preferably under an inert atmosphere.

    • Assess the purity of the starting material using HPLC or NMR.

    • If degradation is suspected, consider purifying the compound before use.

    • Always use freshly prepared solutions for your reactions.

Issue 2: Discoloration of the solid compound or solutions.
  • Possible Cause: This could be an indication of oxidation or other forms of chemical degradation, potentially accelerated by exposure to light or air.

  • Troubleshooting Steps:

    • Immediately assess the purity of the discolored sample using an appropriate analytical method.

    • If degradation is confirmed, the material may not be suitable for sensitive applications.

    • Review your handling and storage procedures to prevent future occurrences. Ensure containers are properly sealed and purged with an inert gas if necessary.

Data Presentation

Table 1: Hypothetical Thermal Stability Data for this compound

ParameterValueMethod
Onset of Decomposition (Tonset)185 °CTGA
Temperature at 5% Mass Loss195 °CTGA
Melting Point (Tm)150 - 155 °CDSC

Table 2: Hypothetical Chemical Stability Data (Forced Degradation)

ConditionDegradation (%)Major Degradant(s) Identified
0.1 M HCl, 60 °C, 24h< 5%Minor unidentified polar impurity
0.1 M NaOH, 60 °C, 24h15%Disulfide formation
3% H2O2, RT, 24h25%Sulfonic acid derivative
Photostability (ICH Q1B), 24h10%Photodegradation products

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min.

    • Temperature Range: 25 °C to 300 °C (or higher, depending on the expected decomposition).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the decomposition step.

Protocol 2: Forced Degradation Study - Oxidative Stability
  • Reagent Preparation: Prepare a 3% (w/v) solution of hydrogen peroxide (H2O2) in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Degradation: Mix equal volumes of the sample stock solution and the 3% H2O2 solution. Protect the mixture from light and keep it at room temperature. A control sample with the solvent instead of H2O2 should also be prepared.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation Conditions cluster_analysis Analysis start Obtain this compound prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution acid Acidic (0.1 M HCl) prep_solution->acid Expose to Stress base Basic (0.1 M NaOH) prep_solution->base Expose to Stress oxidative Oxidative (3% H2O2) prep_solution->oxidative Expose to Stress photo Photolytic (ICH Q1B) prep_solution->photo Expose to Stress hplc HPLC Analysis acid->hplc Sample at Time Points base->hplc Sample at Time Points oxidative->hplc Sample at Time Points photo->hplc Sample at Time Points data Data Interpretation hplc->data

Common side reactions during the bromination of functionalized pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of functionalized pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is the direct electrophilic bromination of a functionalized pyridine giving me a mixture of isomers with a low yield of my desired product?

A1: The direct electrophilic bromination of pyridines is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. When the reaction does proceed, it typically requires harsh conditions and can lead to a mixture of regioisomers. The regiochemical outcome is a delicate balance between the directing effect of the ring nitrogen (which favors substitution at the 3- and 5-positions) and the directing effects of the existing functional groups. For instance, electron-donating groups (EDGs) like -NH2 and -OH are ortho-, para-directing, while electron-withdrawing groups (EWGs) like -NO2 are meta-directing, further reinforcing the inherent C3/C5 selectivity.[1] This interplay often results in poor regioselectivity and low yields of a specific isomer.

Q2: I am observing a significant amount of polybrominated products in my reaction. How can I achieve selective monobromination?

A2: The formation of di- or even tri-brominated pyridines is a common side reaction, especially when the pyridine ring is activated with strong electron-donating groups. To achieve selective monobromination, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess or even a sub-stoichiometric amount of the brominating agent can help minimize over-bromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br2).[2][3]

  • Reaction Conditions: Lowering the reaction temperature and slowly adding the brominating agent can help to control the reactivity and improve selectivity for the monobrominated product.

  • Solvent Effects: The choice of solvent can influence the selectivity. For example, using DMF as a solvent with NBS can lead to high para-selectivity in the bromination of electron-rich aromatic compounds.[3]

Q3: My brominated pyridine product seems to have isomerized. What could be the cause of this?

A3: The isomerization of a brominated pyridine is likely due to a side reaction known as the "halogen dance."[4] This is a base-catalyzed rearrangement where a halogen atom migrates to a different position on the pyridine ring.[4][5] It can lead to a complex mixture of isomers and is a significant challenge in the synthesis of specific halopyridines. The driving force for this reaction is thermodynamic, meaning the rearrangement proceeds to form a more stable isomer.[4]

Q4: I am trying to brominate a picoline (methylpyridine), but I am getting a mixture of ring-brominated and side-chain-brominated products. How can I control the selectivity?

A4: The bromination of alkylpyridines like picoline can proceed via two competing pathways: electrophilic aromatic substitution on the ring and free radical substitution on the alkyl side chain. To control the selectivity:

  • For Ring Bromination: Use conditions that favor electrophilic aromatic substitution. This typically involves a Lewis acid catalyst and the absence of radical initiators.

  • For Side-Chain Bromination: Employ conditions that promote free radical reactions. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and irradiating the reaction mixture with light.[3][6] It is crucial to use an anhydrous solvent like carbon tetrachloride, as the presence of water can lead to hydrolysis of the desired product.[3]

Q5: My electron-deficient pyridine is not reacting with standard brominating agents. What can I do to promote the reaction?

A5: Electron-deficient pyridines are notoriously unreactive towards electrophilic bromination. To overcome this, you can either use more forcing reaction conditions or activate the pyridine ring:

  • Harsh Conditions: The use of oleum or fuming sulfuric acid at high temperatures can force the bromination to occur, although this can lead to other side reactions and decomposition.[7]

  • Pyridine N-Oxide Formation: A more effective and common strategy is to first convert the pyridine to its corresponding N-oxide. The N-oxide group is activating and directs electrophilic substitution to the 2- and 4-positions. The N-oxide can then be removed in a subsequent step. This approach allows for bromination under much milder conditions.[8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Brominated Product

Low yields can be attributed to a variety of factors, from incomplete reaction to the prevalence of side reactions.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield Troubleshooting Low Yield in Pyridine Bromination start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are significant side products observed? check_completion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Use a more reactive brominating agent incomplete->optimize_conditions regioselectivity Poor Regioselectivity (Mixture of isomers) side_products->regioselectivity Isomers over_bromination Over-bromination (Di- or poly-brominated products) side_products->over_bromination Higher MW halogen_dance Halogen Dance (Isomerized product) side_products->halogen_dance Isomerization side_chain Side-Chain Bromination side_products->side_chain Side-chain product dehalogenation Hydrodehalogenation (Debrominated product) side_products->dehalogenation Loss of Br no_side_products Minimal Side Products optimize_selectivity Improve Regioselectivity: - Change solvent - Use a directing group strategy (e.g., N-oxide) - Employ a milder brominating agent (e.g., NBS) regioselectivity->optimize_selectivity control_stoichiometry Control Stoichiometry: - Use 1.0-1.2 eq. of brominating agent - Slow, portion-wise addition over_bromination->control_stoichiometry suppress_rearrangement Suppress Halogen Dance: - Avoid strong bases - Use non-basic conditions if possible halogen_dance->suppress_rearrangement control_radical_rxn Control Radical vs. Electrophilic Pathway: - For ring bromination: avoid radical initiators - For side-chain: use radical initiators (AIBN, light) side_chain->control_radical_rxn prevent_dehalogenation Prevent Hydrodehalogenation: - Ensure anhydrous conditions - Use high-purity reagents - Optimize ligand in Pd-catalyzed reactions dehalogenation->prevent_dehalogenation

Caption: A decision tree to troubleshoot low yields in pyridine bromination.

Issue 2: Formation of an Unexpected Isomer (Suspected Halogen Dance)

The halogen dance rearrangement is a common culprit when an unexpected regioisomer of the brominated pyridine is formed, especially when basic conditions are used.

Strategies to Minimize or Prevent the Halogen Dance Reaction:

  • Avoid Strong Bases: The halogen dance is base-catalyzed. If possible, perform the bromination under neutral or acidic conditions.

  • Temperature Control: Lower reaction temperatures can sometimes suppress the rearrangement.[4]

  • Choice of Base: If a base is necessary, a non-nucleophilic, sterically hindered base might be less prone to inducing the halogen dance.

  • Reaction Time: Minimize the reaction time to reduce the opportunity for the rearrangement to occur.

Quantitative Data Summary

The following tables provide a summary of yields for selected bromination reactions of functionalized pyridines.

Table 1: Bromination of Aminopyridines

Starting MaterialBrominating AgentSolventProductYieldReference
3-AminopyridineNBS (1.0-1.2 eq.)Acetonitrile6-Bromo-3-aminopyridineModerate[9]
2-Amino-4-methylpyridineNBSAcetonitrile2-Amino-5-bromo-4-methylpyridineHigh[2]

Table 2: Bromination via Pyridine N-Oxides

Starting MaterialActivating AgentBromide SourceProductYieldReference
Fused Pyridine N-Oxidesp-Toluenesulfonic anhydrideTetrabutylammonium bromideC2-Brominated fused pyridinesHigh
Pyridine N-OxideOxalyl bromide-2-BromopyridineHigh[8]

Experimental Protocols

Protocol 1: Regioselective Monobromination of 2-Amino-4-methylpyridine

This protocol describes the selective bromination at the 5-position of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).[2]

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methylpyridine (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add NBS (1.0-1.1 eq.) portion-wise over 15-30 minutes, ensuring the temperature is maintained.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-amino-5-bromo-4-methylpyridine.

Protocol 2: Bromination of a Pyridine via its N-Oxide

This protocol provides a general procedure for the bromination of a pyridine at the 2-position by first forming the N-oxide.

Part A: Synthesis of the Pyridine N-Oxide

Materials:

  • Substituted Pyridine

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid

  • Dichloromethane (DCM) or acetic acid

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve the substituted pyridine (1.0 eq.) in DCM.

  • Oxidation: Cool the solution to 0 °C and add m-CPBA (1.1-1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the pyridine N-oxide, which can often be used in the next step without further purification.

Part B: Bromination of the Pyridine N-Oxide

Materials:

  • Pyridine N-Oxide

  • Phosphorus oxybromide (POBr3) or oxalyl bromide/triethylamine[8]

  • Dichloromethane (if using oxalyl bromide)

Procedure (using Oxalyl Bromide):

  • Reaction Setup: Dissolve the pyridine N-oxide (1.0 eq.) in dichloromethane and cool to 0 °C.

  • Activation and Bromination: Add oxalyl bromide (2.0 eq.) and triethylamine (2.0 eq.) and stir at 0 °C for 30 minutes.[8]

  • Work-up: Quench the reaction with water and extract with DCM.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-bromopyridine.

Visualizations

Workflow for Selecting a Bromination Strategy

Bromination_Strategy Selecting a Bromination Strategy for Functionalized Pyridines start Start: Functionalized Pyridine position Desired Bromination Position? start->position pos_3_5 3- or 5-Position position->pos_3_5 3 or 5 pos_2_4 2- or 4-Position position->pos_2_4 2 or 4 side_chain Side-Chain position->side_chain Alkyl Side-Chain check_activation Pyridine Ring Activation? pos_3_5->check_activation n_oxide_route Pyridine N-Oxide Route pos_2_4->n_oxide_route radical_bromination Radical Bromination (NBS, AIBN, light) side_chain->radical_bromination activated Activated (e.g., -NH2, -OH, -OR) check_activation->activated Yes deactivated Deactivated or Unactivated check_activation->deactivated No direct_bromination Direct Electrophilic Bromination (e.g., NBS in MeCN or Br2/Lewis Acid) activated->direct_bromination harsh_conditions Harsh Conditions (e.g., Br2/Oleum, high temp) deactivated->harsh_conditions

Caption: A workflow diagram to guide the selection of an appropriate bromination strategy.

References

Overcoming the inertness of C-H bonds in pyridine for functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming the inertness of C-H bonds in pyridine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful pyridine functionalization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the C-H functionalization of pyridine rings.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in pyridine C-H functionalization are a frequent problem, often stemming from the electron-deficient nature of the ring and catalyst inhibition by the nitrogen lone pair.[1][2][3]

  • Problem: Catalyst Inhibition. The lone pair on the pyridine nitrogen can coordinate strongly to the transition metal catalyst, leading to deactivation.[1]

    • Solution 1: Use Pyridine N-Oxide. Converting the pyridine to its N-oxide derivative masks the lone pair, activates the ring (particularly at the C2 position), and can act as an internal directing group.[4][5][6] The N-oxide can often be removed post-functionalization.

    • Solution 2: Introduce Steric Hindrance. A substituent at the C-2 position can sterically hinder the nitrogen's coordination to the metal center, preventing catalyst inhibition.[1]

    • Solution 3: Employ Lewis Acids. In some systems, particularly with Ni-catalysis, the addition of a Lewis acid (e.g., AlCl₃) can mask the pyridyl nitrogen, preventing catalyst inhibition and enhancing reactivity.[7]

  • Problem: Poor Reactivity of the C-H Bond. Pyridine's C-H bonds are generally unreactive due to the ring's electron-deficient character.[8]

    • Solution 1: Optimize Ligand and Catalyst. The choice of ligand is critical. Electron-rich, sterically bulky phosphine ligands can enhance the activity of Pd(0) catalysts for oxidative addition.[9][10] For iridium-catalyzed borylation, specific bipyridine or phenanthroline ligands are often required for high activity.[11]

    • Solution 2: Increase Reaction Temperature. Many C-H activation steps have high activation barriers. Cautiously increasing the reaction temperature can improve rates and yields, but must be balanced against potential side reactions or decomposition.

    • Solution 3: Change the Solvent. The solvent can play a crucial role. Aprotic polar solvents like DMAc, NMP, or dioxane are common, but optimization is key. For some reactions, like neat iridium-catalyzed borylation, no solvent is required.[12][13][14]

  • Problem: Competing Side Reactions. Unwanted side reactions, such as homo-coupling of coupling partners or protodeborylation (in borylation reactions), can consume starting materials and reduce the yield of the desired product.[1]

    • Solution: Adjust Stoichiometry and Addition Order. Carefully controlling the stoichiometry of reagents is essential. Sometimes, slow addition of one reagent can minimize side reactions.[15]

Q2: I am struggling with poor regioselectivity. How can I control whether functionalization occurs at the C2, C3, or C4 position?

A2: Achieving high regioselectivity is a central challenge in pyridine functionalization. The outcome depends on the interplay between the inherent electronic properties of the pyridine ring and the chosen methodology.[16][17]

  • For C2-Selectivity (ortho-functionalization):

    • Strategy 1: Use Pyridine N-Oxides. Palladium-catalyzed reactions of pyridine N-oxides strongly favor functionalization at the C2 position.[6][18]

    • Strategy 2: Use a Directing Group. A directing group (DG) on a substituent at the C2 position can direct functionalization to the C3 position, but many reactions inherently favor the electronically activated C2 position without a DG. The nitrogen atom itself often directs ortho-metalation.[9][19]

  • For C3-Selectivity (meta-functionalization):

    • Strategy 1: Employ a Directing Group. This is the most common and reliable method for achieving C3-selectivity. A directing group attached to the nitrogen or at another position on the ring can spatially orient the catalyst to activate the C3-H bond.[20][21]

    • Strategy 2: Temporary Dearomatization. A recently developed strategy involves the temporary dearomatization of the pyridine ring, which then allows for selective meta-functionalization.[20][22]

    • Strategy 3: Electronic Control with Electron-Withdrawing Groups (EWGs). In some Pd-catalyzed arylations, placing an EWG at the 4-position can electronically favor C-H activation at the C3 position.[16]

  • For C4-Selectivity (para-functionalization):

    • Strategy 1: Steric Shielding. Introducing bulky substituents at both C2 and C6 positions can sterically block the ortho positions, directing functionalization to the C4 position.[12]

    • Strategy 2: Radical Reactions (Minisci-type). Radical functionalization often yields a mixture of C2 and C4 products. Selectivity can be tuned by altering solvents and pH; less acidic conditions may favor C4.[17][23]

    • Strategy 3: Electronic Control with EWGs. For Pd-catalyzed arylations, an EWG at the 3-position can increase the acidity and reactivity of the C4-H bond, leading to C4-selective functionalization.[16]

Frequently Asked Questions (FAQs)

Q1: What is the role of a directing group in pyridine C-H functionalization?

A1: A directing group (DG) is a functional group that is part of the substrate and binds to the metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, leading to its selective activation and functionalization through the formation of a stable metallacyclic intermediate.[9][19] This strategy overcomes the inherent reactivity patterns of the pyridine ring and is especially crucial for achieving challenging meta-functionalization.[20][21]

Q2: Why is Iridium often used for C-H borylation of pyridines?

A2: Iridium-based catalysts, typically with bipyridine or phenanthroline ligands, are highly effective for the C-H borylation of arenes and heteroarenes.[1][11] This methodology is valued for its high atom economy and the synthetic versatility of the resulting boronic esters.[13][14] While catalyst inhibition by the pyridine nitrogen can be an issue, this can often be overcome by introducing substituents that sterically block the nitrogen or by using specific ligand systems.[1] The regioselectivity is often governed by steric factors, providing access to a variety of substituted pyridylboronic esters.[12][13]

Q3: Can photoredox catalysis be used for pyridine C-H functionalization?

A3: Yes, photoredox catalysis has emerged as a powerful, mild method for pyridine functionalization.[3] It typically involves the generation of radical species under visible light irradiation, which then add to the electron-deficient pyridine ring in a Minisci-type reaction.[24] Pyridine N-oxides can also be used as precursors for oxygen-centered radicals in photoredox-catalyzed reactions to act as hydrogen atom transfer (HAT) agents, enabling the functionalization of aliphatic C-H bonds.[25][26][27]

Q4: My C-H borylation reaction with an iridium catalyst is not working. What should I check?

A4: If your iridium-catalyzed borylation is failing, consider the following:

  • Catalyst Inhibition: As mentioned, the pyridine nitrogen can inhibit the catalyst. This is a primary cause of low reactivity.[1] Ensure your substrate doesn't have other strongly coordinating groups.

  • Ligand Choice: The correct ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, dtbpy) is critical for catalyst activity.[11][14]

  • Reagent Quality: Ensure the quality of your iridium precursor and the borylating agent (e.g., B₂pin₂ or HBPin).

  • Atmosphere: These reactions are typically sensitive to air and moisture. Ensure you are using rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line).

  • Product Instability: Some pyridylboronic esters, particularly those with the boryl group at the C2 (alpha) position, can be unstable and prone to protodeborylation, making isolation difficult.[12][13] They may not have a long shelf life.[14]

Data Presentation: Comparison of Catalytic Systems

Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of Substituted Pyridines.

Entry Pyridine Substrate Catalyst System Conditions Position Functionalized Yield (%) Reference
1 Pyridine N-Oxide Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.2 equiv) Benzene (40 equiv), 130 °C, 16 h C2 (ortho) 75 [4]
2 3-Nitropyridine Pd(OAc)₂ (10 mol%), Cs₂CO₃ (2 equiv), PivOH Toluene, 120 °C C4 85 [16]
3 4-Nitropyridine Pd(OAc)₂ (10 mol%), Cs₂CO₃ (2 equiv), PivOH Toluene, 120 °C C3 81 [16]

| 4 | 2-Phenylpyridine | [PdCl₂(NCPh)₂], CuCl₂, PPh₃ | DMSO | C2' (on phenyl ring) | 87 |[9] |

Table 2: Regioselectivity in Iridium-Catalyzed C-H Borylation of Substituted Pyridines.

Entry Pyridine Substrate Catalyst System Conditions Position Functionalized Yield (%) Reference
1 2,3-bis(CF₃)pyridine [Ir(cod)OMe]₂/dtbpy, HBPin Neat, 80 °C C5 82 [13][14]
2 2-Fluoro-4-(CF₃)pyridine [Ir(cod)OMe]₂/dtbpy, HBPin Neat, 80 °C, 2 h C6 91 [13]
3 2,6-bis(CF₃)pyridine [Ir(cod)OMe]₂/dtbpy, HBPin Neat, 80 °C C4 95 [13][14]

| 4 | 5-Bromo-2-cyanopyridine | [Ir(cod)OMe]₂/dtbpy, B₂pin₂ | THF, 25 °C | C3 / C4 (67:33) | 81 |[28] |

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxide

This protocol is adapted from the work of Chang and co-workers for the direct arylation of pyridine N-oxides with unactivated arenes.[4][6]

  • Reagents & Equipment:

    • Pyridine N-oxide substrate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Silver(I) carbonate (Ag₂CO₃)

    • Arene (e.g., Benzene, as both reagent and solvent)

    • Oven-dried pressure vessel with a stir bar

    • Standard Schlenk line or glovebox for inert atmosphere

  • Procedure:

    • To an oven-dried pressure vessel, add the pyridine N-oxide (0.5 mmol, 1.0 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 10 mol%), and silver(I) carbonate (303 mg, 1.1 mmol, 2.2 equiv).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the arene (e.g., Benzene, 2.0 mL, ~20 mmol, 40 equiv) via syringe.

    • Seal the pressure vessel tightly.

    • Place the vessel in a preheated oil bath at 130 °C and stir for 16-24 hours.

    • After the reaction period, cool the vessel to room temperature.

    • Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the C2-arylated pyridine N-oxide product.

Protocol 2: Iridium-Catalyzed C-H Borylation of a Substituted Pyridine

This protocol is a general procedure based on methods for the sterically-governed borylation of trifluoromethyl-substituted pyridines.[13][14]

  • Reagents & Equipment:

    • Substituted pyridine substrate

    • [Ir(cod)OMe]₂ (Iridium catalyst precursor)

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand)

    • Pinacolborane (HBPin)

    • Oven-dried Schlenk tube or vial with a stir bar

    • Glovebox or Schlenk line

  • Procedure:

    • Inside a glovebox, add the iridium precursor [Ir(cod)OMe]₂ (e.g., 1.5 mol%) and the ligand dtbpy (e.g., 3.0 mol%) to a dry vial.

    • Add the substituted pyridine (1.0 mmol, 1.0 equiv).

    • Add pinacolborane (HBPin) (e.g., 1.5-2.0 equiv). Note: This reaction is often run neat (solvent-free).

    • Seal the vial with a screw cap fitted with a PTFE septum.

    • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80-100 °C.

    • Stir the reaction mixture for the specified time (e.g., 2-12 hours), monitoring by GC-MS or TLC if possible (by quenching a small aliquot).

    • Upon completion, cool the reaction to room temperature.

    • Carefully uncap the vial. The crude product can be directly purified.

    • Purify the residue by flash column chromatography on silica gel. Caution: Pyridylboronic esters can be sensitive to hydrolysis on silica gel. It may be necessary to use deactivated silica or a non-polar eluent system and work quickly.

Visualized Workflows and Logic

// Nodes start [label="Start: Poor or Mixed\nRegioselectivity Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q_position [label="What is the desired\nfunctionalization position?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// C2 Path c2 [label="Desired: C2 (ortho)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c2_sol1 [label="Strategy 1:\nConvert pyridine to N-oxide.\nUse Pd-catalysis.", shape=box]; c2_sol2 [label="Strategy 2:\nUse directing group-free\nconditions that favor\nelectronically rich C2.", shape=box];

// C4 Path c4 [label="Desired: C4 (para)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c4_sol1 [label="Strategy 1:\nIntroduce bulky groups at C2/C6\nto sterically direct to C4.", shape=box]; c4_sol2 [label="Strategy 2:\nAttempt Minisci (radical) reaction.\nTune solvent/pH away from acidic.", shape=box]; c4_sol3 [label="Strategy 3:\nPlace EWG at C3 to\nelectronically activate C4.", shape=box];

// C3 Path c3 [label="Desired: C3 (meta)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c3_sol1 [label="Strategy 1:\nInstall a meta-directing group\non the pyridine ring or N-atom.", shape=box]; c3_sol2 [label="Strategy 2:\nExplore temporary\ndearomatization strategies.", shape=box]; c3_sol3 [label="Strategy 3:\nPlace EWG at C4 to\nelectronically activate C3.", shape=box];

// Connections start -> q_position; q_position -> c2 [label=" C2 "]; q_position -> c3 [label=" C3 "]; q_position -> c4 [label=" C4 "];

c2 -> c2_sol1 [label="Primary Method"]; c2 -> c2_sol2 [label="Alternative"];

c4 -> c4_sol1 [label="Steric Approach"]; c4 -> c4_sol2 [label="Radical Approach"]; c4 -> c4_sol3 [label="Electronic Approach"];

c3 -> c3_sol1 [label="Most Common"]; c3 -> c3_sol2 [label="Novel Method"]; c3 -> c3_sol3 [label="Electronic Approach"]; }

Caption: Decision tree for improving regioselectivity.

// Nodes prep [label="Step 1: Preparation\n- Dry glassware\n- Weigh reagents (substrate, catalyst,\nligand, additives) in inert atm.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Step 2: Reaction Setup\n- Assemble reaction vessel\n- Add solvent(s)\n- Purge with inert gas (Ar/N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Step 3: Reaction\n- Heat to desired temperature\n- Stir for specified time", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Step 4: Monitoring\n- Periodically take aliquots\n- Analyze by TLC, GC-MS, or LC-MS", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Step 5: Workup\n- Cool to room temp\n- Quench reaction (if needed)\n- Filter solids (e.g., Celite)\n- Perform extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Step 6: Purification\n- Concentrate crude product\n- Purify by column chromatography,\nrecrystallization, or distillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Step 7: Characterization\n- Confirm structure and purity\n(NMR, HRMS, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections prep -> setup; setup -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> analysis; }

Caption: General experimental workflow for C-H functionalization.

References

Technical Support Center: Strategies for Remote C-H Functionalization of Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for remote C-H functionalization of pyridine rings. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, complete with detailed experimental protocols and data summaries.

Section 1: Frequently Asked Questions (FAQs)

This section covers general questions about strategies for achieving regioselectivity in pyridine C-H functionalization.

Q1: Why is remote C-H functionalization of pyridine (at the C3, C4, and C5 positions) so challenging?

A1: The difficulty arises from the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring, due to the electronegative nitrogen atom, deactivates it towards electrophilic substitution.[1] Conversely, this same property makes the C2, C4, and C6 positions susceptible to nucleophilic or radical attack. The nitrogen's lone pair also readily coordinates to transition metal catalysts, which can lead to catalyst poisoning or undesired ortho-C-H activation (functionalization at the C2 position).[2][3][4] Overcoming these innate tendencies to achieve selective functionalization at the C3 (meta) or C4 (para) positions requires specialized strategies.[5]

Q2: What are the main strategies to control regioselectivity and achieve remote functionalization?

A2: Several key strategies have been developed:

  • Blocking the Nitrogen Atom: Converting the pyridine to a pyridine N-oxide is a common tactic. This modification alters the electronic properties of the ring and prevents the nitrogen lone pair from interfering with catalysts, often facilitating ortho-functionalization.[6][7][8]

  • Directing Groups: Attaching a directing group to the pyridine ring can steer the functionalization to a specific remote position. These groups coordinate to the metal catalyst and position it to activate a specific C-H bond.[9][10][11]

  • Dearomatization/Rearomatization: This approach involves temporarily breaking the aromaticity of the pyridine ring to create a more reactive intermediate, such as a Zincke imine.[5][12][13][14] This intermediate can then undergo regioselective functionalization before the aromaticity is restored.

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a milder alternative to traditional methods. It allows for the generation of radical species under neutral conditions, which can react with activated pyridinium salts to achieve functionalization at positions often inaccessible by other means.[15][16][17][18]

Q3: How can I remove a directing group after the functionalization reaction is complete?

A3: The removal of directing groups is a critical step for synthetic utility. The method depends on the nature of the directing group. For N-pyridin-2-yl directing groups, two common strategies under mild, room-temperature conditions are:

  • Hydrogenation-Hydride Reduction: This involves hydrogenation of the pyridine ring (e.g., using H2, Pd/C) followed by reduction.

  • Quaternization-Hydride Reduction: The pyridine nitrogen is first quaternized (e.g., with methyl triflate), making it a better leaving group, followed by a hydride reduction (e.g., with NaBH4).[3][9]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during specific remote functionalization reactions.

Transition-Metal Catalyzed Reactions

Q4: My palladium-catalyzed C-H arylation is giving low yield and poor regioselectivity. What should I check?

A4: Low yields and poor selectivity in Pd-catalyzed reactions are common issues. Consider the following troubleshooting steps:

  • Ligand Choice: The ligand is crucial for catalyst stability and selectivity. For intramolecular C-H arylation of pyridine amides, adding a phosphine ligand like triphenylphosphine (PPh₃) can dramatically improve the yield compared to using Pd(OAc)₂ alone.[19]

  • Catalyst Poisoning: The pyridine nitrogen can coordinate too strongly to the palladium center, inhibiting catalysis.[20] Using a pyridine N-oxide derivative of your substrate can prevent this.[6][7]

  • Oxidant and Additives: In oxidative C-H functionalization, the choice of oxidant and additives is critical. For direct arylation of pyridine N-oxides, silver salts like Ag₂CO₃ are often used as oxidants.[7] For meta-selective reactions using a directing template, the addition of a mono-N-protected amino acid (MPAA) ligand and a silver salt scavenger (like AgOAc) can significantly improve yield and turnover.[21]

  • Reaction Conditions: Ensure all reagents are pure and solvents are anhydrous. Degassing the reaction mixture to remove oxygen can be critical, as oxygen can deactivate the palladium catalyst.

Photoredox and Radical-Based Reactions (e.g., Minisci Reaction)

Q5: My Minisci reaction is producing a mixture of C2 and C4 isomers with low C4 selectivity. How can I improve this?

A5: Achieving C4 selectivity is a classic challenge in Minisci reactions.[22] Here are some effective strategies:

  • Use a Blocking Group: The most effective method is to install a removable blocking group on the pyridine nitrogen. A simple maleate-derived group can effectively shield the C2 and C6 positions, directing the incoming radical almost exclusively to the C4 position.[23]

  • Avoid Acidic Conditions: Traditional Minisci reactions are run under acidic conditions to protonate the pyridine, making it more electrophilic. However, this often favors C2 addition.[22] Using photoredox methods with N-(acyloxy)phthalimides as radical precursors allows the reaction to proceed under neutral conditions, which can improve C4 selectivity.[18]

  • Reaction Setup: Ensure your light source is providing the correct wavelength and intensity for the chosen photocatalyst. Degas the solution thoroughly, as oxygen can quench the excited state of the photocatalyst or react with radical intermediates.

Q6: My photoredox C-H alkylation is not working or gives side products. What are the likely causes?

A6: Failures in photoredox reactions can often be traced to the reaction setup or reagent choice.

  • Check Your Catalysts: Ensure both the photocatalyst (e.g., an Iridium or organic acridinium catalyst) and any co-catalyst (like a Hydrogen Atom Transfer catalyst) are pure and active. Control experiments omitting the light or either catalyst should yield no product.[24]

  • Solvent Choice: The solvent can have a profound impact. For example, when using carboxylic acids as substrates in HAT-based alkylations, protic solvents can lead to competitive decarboxylation. Switching to a non-protic solvent like dichloromethane (CH₂Cl₂) can suppress this side reaction.[24]

  • Radical Acceptor Reactivity: Not all radical acceptors are equally effective. Highly electron-deficient olefins like benzylidene malononitrile work well. For less reactive acceptors (e.g., phenyl vinyl sulfone), reaction optimization, such as adding a co-solvent like hexafluoroisopropanol (HFIP), may be necessary to pre-activate the acceptor through hydrogen bonding.[24]

Section 3: Data Summaries

Table 1: Optimization of Palladium-Catalyzed C-H Alkenylation of Pyridine N-Oxide

This table summarizes the optimization of reaction conditions for the alkenylation of pyridine N-oxide with ethyl acrylate.

EntryCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)Ag₂CO₃ (1.5)Dioxane10075
2Pd(OAc)₂ (10)AgOAc (1.5)Dioxane10068
3Pd(OAc)₂ (10)Cu(OAc)₂ (1.5)Dioxane10035
4PdCl₂(dppe) (10)Ag₂CO₃ (1.5)Dioxane10021
5Pd(OAc)₂ (10)Ag₂CO₃ (1.5)DMF10055
6Pd(OAc)₂ (10)Ag₂CO₃ (1.5)Dioxane12082

Data adapted from a study on Pd-catalyzed functionalization of pyridine N-oxides.[7]

Table 2: Substrate Scope for C4-Selective Decarboxylative Minisci Alkylation

This table shows the yields for the C4-alkylation of pyridine using a maleate-derived blocking group with various carboxylic acid radical precursors.

EntryPyridine DerivativeCarboxylic AcidProduct Yield (%)
1PyridineCyclohexanecarboxylic acid85
23-ChloropyridinePivalic acid78
33-Methylpyridine1-Adamantanecarboxylic acid91
4PyridineN-Boc-proline65
54-PhenylpyridineCyclopropanecarboxylic acid88

Data compiled from a report on regioselective C4-alkylation using a removable blocking group.[23]

Section 4: Experimental Protocols

Protocol 1: General Procedure for C4-Selective Decarboxylative Minisci Reaction

This protocol describes a method for the regioselective C4-alkylation of pyridines using a removable blocking group.[23]

  • Reagent Setup: To a 15 mL culture tube equipped with a Teflon septum screw cap and a magnetic stir bar, add the pyridinium salt (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 228 mg, 1.0 mmol, 2.0 equiv), and silver nitrate (AgNO₃, 16.7 mg, 0.1 mmol, 20 mol%).

  • Solvent Addition: Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.

  • Reaction: Vigorously stir the mixture at 50 °C for 2 hours. Monitor the reaction progress and regioselectivity by NMR or LCMS analysis of an aliquot from the organic layer.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with dichloromethane (1 mL). Separate the organic layer, wash with water, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the C4-alkylated pyridine derivative.

Protocol 2: General Procedure for Photocatalytic C-H Alkylation via HAT

This protocol details a method for the functionalization of aliphatic C-H bonds using a pyridine N-oxide-based Hydrogen Atom Transfer (HAT) catalyst.[24]

  • Reaction Assembly: In a nitrogen-filled glovebox, add the C-H substrate (e.g., cyclohexane, 5.0 equiv), the radical acceptor (e.g., benzylidene malononitrile, 0.1 mmol, 1.0 equiv), the photocatalyst (e.g., Mes-Acr-Me⁺BF₄⁻, 1 mol%), and the pyridine N-oxide HAT catalyst (20 mol%) to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile, 1.0 mL).

  • Irradiation: Seal the vial, remove it from the glovebox, and place it approximately 5 cm from a blue LED lamp (450 nm). Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Analysis and Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the desired functionalized product.

Section 5: Visualized Workflows and Mechanisms

General Workflow for C-H Functionalization

The following diagram illustrates a typical experimental workflow for a remote C-H functionalization reaction, from setup to final product analysis.

G A Reagent Preparation (Substrate, Catalyst, Solvent) B Reaction Assembly (Inert Atmosphere) A->B 1 C Reaction (Heating / Irradiation) B->C 2 D Reaction Monitoring (TLC / LCMS / GC) C->D 3 D->C Continue Reaction E Workup (Quenching, Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F 4 G Characterization (NMR, MS) F->G 5 H Pure Product G->H 6

A typical experimental workflow for C-H functionalization.
Troubleshooting Logic for Low Reaction Yield

This decision tree provides a logical path for troubleshooting experiments that result in low or no yield.

G Start Low / No Yield Observed Q1 Was starting material consumed? Start->Q1 A1_Yes Check for Side Products (NMR, LCMS) Q1->A1_Yes Yes A1_No Investigate Reaction Conditions Q1->A1_No No Q2 Side products identified? A1_Yes->Q2 A1_No_Details Check: - Catalyst Activity - Reagent Purity - Atmosphere (O₂/H₂O) - Temperature/Light Source A1_No->A1_No_Details A2_Yes Optimize Selectivity: - Change Ligand/Solvent - Lower Temperature Q2->A2_Yes Yes A2_No Product Decomposition? - Rerun at lower temp - Milder workup Q2->A2_No No End Optimized Reaction A2_Yes->End A2_No->End A1_No_Details->End

A decision tree for troubleshooting low-yield reactions.
Simplified Mechanism for Photoredox/HAT Catalysis

This diagram illustrates the key steps in a synergistic photoredox and Hydrogen Atom Transfer (HAT) catalytic cycle for C-H functionalization.

G cluster_PC Photocatalytic Cycle PC PC PC_star PC* PC->PC_star hv (Light) PC_red PC•⁻ HAT_cat HAT Catalyst PC_star->HAT_cat SET HAT_rad HAT•⁺ RH Substrate (R-H) HAT_rad->RH H-Atom Abstraction R_rad Alkyl Radical (R•) Acceptor Radical Acceptor R_rad->Acceptor Radical Addition Product Functionalized Product

A photoredox/HAT catalytic cycle for C-H functionalization.

References

Optimizing solvent and temperature for reactions with 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the common initial solvents to screen for reactions with this compound?

A1: Initial solvent screening should consider the polarity of your reactants and the nature of the reaction. For nucleophilic substitution reactions, polar aprotic solvents are often a good starting point. Based on analogous reactions with similar heterocyclic thiols, a recommended starting panel of solvents includes:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Solubility can be an issue with pyridine derivatives. For instance, some thiopyridines show poor solubility in water, which can hinder reactions in aqueous media without a suitable co-solvent.[1] Alcoholic solvents like methanol or ethanol might be suitable for certain reactions, but be aware of the potential for them to act as nucleophiles, leading to undesired alkoxy-thiopyridine byproducts.[1]

Q2: How does temperature typically affect reaction outcomes with this compound?

A2: Temperature is a critical parameter that influences both reaction rate and selectivity.

  • Elevated Temperatures (e.g., 60-100 °C): Increasing the temperature generally accelerates the reaction. For nucleophilic aromatic substitution (SNAr) type reactions, heating is often necessary to achieve a reasonable reaction rate. For example, in a related transformation of 2-thiopyridine to 2-pyridone, increasing the temperature from room temperature to 60 °C and further to 100 °C significantly decreased the reaction time and, in some cases, improved the yield.[1]

  • Room Temperature: While slower, running reactions at room temperature can sometimes improve selectivity and minimize the formation of degradation products. However, for many substitutions on the pyridine ring, room temperature reactions may be impractically slow, leading to low yields even after extended periods.[1]

  • Sub-ambient Temperatures (e.g., 0-5 °C): For highly exothermic reactions or when dealing with thermally unstable reagents, cooling the reaction mixture is advisable to control the reaction rate and prevent side reactions.

A systematic approach, starting at room temperature and gradually increasing to reflux, is recommended to find the optimal balance between reaction time and yield.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am not observing any significant formation of my desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors, from suboptimal reaction conditions to reactant degradation. Follow this troubleshooting workflow:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products or Impurities

Q: My reaction is producing a complex mixture of products. How can I improve the selectivity?

A: The formation of multiple products indicates that side reactions are competing with the desired transformation.

  • Lower the Temperature: The most common cause of side reactions is excessive heat. Try running the reaction at a lower temperature, even if it requires a longer reaction time. In one study, lowering the temperature from 100 °C to 60 °C resulted in a higher yield.[1]

  • Solvent Choice: The solvent can influence selectivity. Non-polar solvents may suppress certain side reactions. Conversely, some reactions are cleaner in highly polar solvents. A solvent screen is recommended. Be cautious with solvents like chloroform in the presence of a strong base like NaOH, as this can lead to the formation of dichlorocarbene and subsequent side reactions.[1]

  • Protecting Groups: If the molecule has other reactive sites, consider using protecting groups to prevent unwanted reactions.

  • Choice of Base: In base-mediated reactions, the choice of base is crucial. A bulky, non-nucleophilic base (e.g., DBU, DIPEA) might be more selective than a smaller, more nucleophilic one (e.g., KOH, NaOH).

Data and Protocols

Table 1: Solvent and Temperature Effects on a Model SNAr Reaction of 2-Thiopyridine

The following data, adapted from a study on a related 2-thiopyridine system, illustrates the impact of solvent and temperature on reaction yield and time.[1] This can serve as a guide for designing your experiments.

EntrySolvent (v/v)BaseTemperature (°C)Time (h)Yield (%)
1WaterNaOH10024Trace
2DMSONaOH100299
3DMSONaOH60297
4DMSONaOHRoom Temp.1558
5DMSO/Water (8:2)NaOH100299
6DMSO/Water (5:5)NaOH100292
7DMSOKOH100295
8DMSOLiOH100676
Experimental Protocol: General Procedure for S-Alkylation

This protocol is a generalized procedure for the S-alkylation of this compound with an alkyl halide, based on common methodologies for similar compounds.[2]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., ethyl bromoacetate) (1.0 - 1.2 eq)

  • Base (e.g., K2CO3, Cs2CO3, or KOH) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., DMF, Acetone, or ACN)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the base.

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate salt.

  • Add the alkyl halide dropwise to the suspension.

  • Stir the reaction mixture at the desired temperature (start with room temperature and heat if necessary).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for S-alkylation reactions.

References

Workup procedures for reactions containing pyridine-thiol compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyridine-Thiol Compounds

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the workup of reactions containing pyridine-thiol compounds.

Frequently Asked Questions (FAQs)

Q1: My pyridine-thiol compound is a yellow solid. Is this normal?

A1: Yes, many simple pyridine-thiol and pyridine-thione compounds appear as yellow or brownish crystalline solids.[1][2] The color can vary depending on the purity and the specific tautomeric form present.

Q2: What are the main stability concerns with pyridine-thiol compounds?

A2: The primary stability concern is the oxidation of the thiol group to form a disulfide bridge, creating a 2,2'-dipyridyldisulfide derivative.[3][4] This process can be accelerated by exposure to air (oxygen), metal ions, or other oxidizing agents.[1][4][5] These compounds are generally stable under normal temperatures and pressures when stored properly, but are incompatible with strong bases and strong oxidizing agents.[1][2]

Q3: Does my compound exist as the pyridine-thiol or the pyridine-thione tautomer?

A3: Pyridine-thiol compounds exist in a tautomeric equilibrium with their corresponding pyridine-thione form. The predominant form depends on the solvent, concentration, and temperature.[3][6]

  • In polar solvents (like water, ethanol, DMSO), the thione form is generally favored.[3][7]

  • In non-polar solvents (like cyclohexane, dioxane), the thiol form is more predominant, especially in dilute solutions.[3][7][8] For most workup and chromatography conditions involving common organic solvents, you should consider the properties of both tautomers, particularly the increased polarity and hydrogen bonding capability of the thione form.[8]

Q4: How can I minimize the formation of disulfide byproducts during my reaction and workup?

A4: To minimize disulfide formation, consider the following precautions:

  • Use Degassed Solvents: Purge your reaction and workup solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work Under Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere where possible.

  • Avoid Oxidizing Agents: Ensure no unnecessary oxidizing agents are present in the reaction mixture.

  • Control Metal Contaminants: Be aware that certain metal ions can catalyze the oxidation.[4]

  • Prompt Workup: Process the reaction mixture promptly after completion to minimize exposure to air.

Troubleshooting Guide for Workup Procedures

Q5: My desired pyridine-thiol product is staying in the aqueous layer during an extraction with an organic solvent. What is happening?

A5: This issue commonly arises due to the properties of the pyridine ring and the thiol/thione group:

  • Protonation of Pyridine: If the aqueous layer is acidic (pH < 5), the basic nitrogen on the pyridine ring will be protonated, forming a pyridinium salt. This salt is highly water-soluble. To resolve this, carefully add a mild base (e.g., saturated sodium bicarbonate solution) to the separatory funnel to neutralize the aqueous layer to a pH of ~7-8 before re-extracting.[9]

  • Deprotonation of Thiol: If the aqueous layer is strongly basic, the acidic thiol proton can be removed, forming a thiolate salt which is also water-soluble. Adjust the pH to neutral before extraction.

  • High Polarity: The pyridine-thione tautomer is quite polar and may have significant water solubility, especially if other polar functional groups are present on the molecule.[2] If the product is simply too polar for solvents like ethyl acetate or DCM, you may need to use a more polar extraction solvent like a 3:1 mixture of chloroform/isopropanol or perform multiple extractions.[10]

Q6: My compound appears as a long streak instead of a defined spot on my silica gel TLC plate. How can I fix this?

A6: Streaking on a TLC plate is a frequent issue with pyridine-containing compounds due to strong interactions with the acidic silica gel.[11]

  • Cause: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution and tailing.[11]

  • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine (Et₃N) or a few drops of ammonia in methanol to the mobile phase will neutralize the active sites on the silica, resulting in sharper spots.[11]

Q7: I have a significant amount of a non-polar impurity that I suspect is the disulfide byproduct. How can I remove it?

A7: The disulfide is typically less polar than the corresponding thiol/thione.

  • Chromatography: Flash column chromatography is often effective for separating the less polar disulfide from the more polar desired product.

  • Reductive Workup: If chromatography is difficult, you can try to convert the disulfide back to the thiol. This can sometimes be achieved by stirring the crude product with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) before re-purifying.

Q8: I used pyridine as a solvent for my reaction. How can I effectively remove it during the workup?

A8: Pyridine can be challenging to remove completely on a rotary evaporator due to its relatively high boiling point (115 °C).

  • Azeotropic Removal: Repeatedly add a high-boiling non-polar solvent like toluene or cyclohexane to the crude mixture and evaporate the solvent under reduced pressure. This forms a lower-boiling azeotrope with pyridine, facilitating its removal.[12]

  • Acidic Wash: During an extractive workup, perform several washes with a dilute acidic solution (e.g., 1M HCl or 10% aqueous copper sulfate).[9][12] The pyridine will be protonated and partition into the aqueous layer. Caution: This method should only be used if your desired product is stable to acidic conditions. Always check the pH of the final aqueous wash to ensure it remains acidic, indicating that all the pyridine has been removed.

Data Presentation

Table 1: Physicochemical Properties of 2-Mercaptopyridine

PropertyValueReference
Synonyms Pyridine-2(1H)-thione, 2-Pyridinethiol[2]
Molecular Formula C₅H₅NS[1]
Molecular Weight 111.16 g/mol [1]
Appearance Yellow crystalline powder[1][2]
Melting Point 132.5 - 133.5 °C[1]
pKa 10.00 (for the thiol proton)[2]
Water Solubility 50 g/L (at 20 °C)[2]

Experimental Protocols

Protocol 1: General Extractive Workup

This protocol is suitable for reactions where the pyridine-thiol product is expected to be neutral and soluble in common organic solvents.

  • Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water, saturated NH₄Cl).

  • Solvent Dilution: Dilute the mixture with an organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with: a. Water (2x) to remove water-soluble starting materials and salts.[13] b. Saturated aqueous sodium chloride (Brine) (1x) to remove bulk water from the organic layer.[13]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Proceed with purification via chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This method is used to separate the desired product from impurities with different polarities.

  • Prepare Slurry: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM, MeOH), adding silica, and then removing the solvent under reduced pressure.

  • Prepare Column: Wet-pack a glass column with silica gel using the chosen eluent system.

  • Choose Eluent: Based on TLC analysis, select a solvent system (e.g., hexanes/ethyl acetate) that provides good separation (Rf of desired product ~0.2-0.4).

  • Add Modifier: To prevent streaking, add 1% triethylamine (Et₃N) to the prepared eluent mixture.[11]

  • Load and Elute: Carefully load the dried slurry onto the top of the column. Elute the column with the modified solvent system, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This technique purifies solid compounds based on differences in solubility at different temperatures.[14]

  • Select a Solvent: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot.[15]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[15]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Using a seed crystal or scratching the inside of the flask can help initiate crystallization.[15]

  • Induce Further Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[14]

  • Dry: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Troubleshooting_Workup Troubleshooting Pyridine-Thiol Workups start Problem: Low or No Yield of Isolated Product check_aq Is the product in the aqueous layer? (Check by TLC/LCMS) start->check_aq check_crude Is the product in the crude organic layer? start->check_crude aq_yes YES check_aq->aq_yes Yes crude_yes YES check_crude->crude_yes Yes aq_reason1 Reason: Acidic aqueous phase protonated pyridine N. aq_yes->aq_reason1 aq_reason2 Reason: Product is too polar. aq_yes->aq_reason2 aq_solution1 Solution: Neutralize aqueous layer with NaHCO₃ to pH 7-8 and re-extract. aq_reason1->aq_solution1 aq_solution2 Solution: Extract with a more polar solvent (e.g., CHCl₃/IPA) or use continuous extraction. aq_reason2->aq_solution2 purification_issue Problem During Purification crude_yes->purification_issue tlc_streak Issue: Streaking on TLC/Column purification_issue->tlc_streak disulfide Issue: Disulfide byproduct formed purification_issue->disulfide tlc_solution Solution: Add 1% Et₃N to eluent to neutralize silica gel. tlc_streak->tlc_solution disulfide_solution Solution: Separate by chromatography or use a reductive workup (e.g., DTT). disulfide->disulfide_solution

A troubleshooting decision tree for common workup issues.

Workup_Workflow General Pyridine-Thiol Workup Workflow start Completed Reaction Mixture quench Step 1: Quench Reaction (e.g., with water or NH₄Cl) start->quench extract Step 2: Dilute & Extract (e.g., with Ethyl Acetate) quench->extract wash Step 3: Aqueous Washes (Water, then Brine) extract->wash dry Step 4: Dry Organic Layer (e.g., over Na₂SO₄) wash->dry concentrate Step 5: Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify Step 6: Purify crude->purify chrom Flash Chromatography (Eluent + 1% Et₃N) purify->chrom recryst Recrystallization purify->recryst final Pure Pyridine-Thiol Product chrom->final recryst->final

A generalized experimental workflow for pyridine-thiol workups.

References

Validation & Comparative

Comparative Spectroscopic Analysis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Physical Properties of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Commercially available information provides the following physical and chemical properties for this compound.[1]

PropertyValue
Molecular Formula C6H3BrF3NS
Molecular Weight 258.1 g/mol
Purity ≥98%

Spectroscopic Data of Analogous Compounds

For comparative purposes, spectroscopic data for several structurally related brominated and trifluoromethylated pyridine derivatives are presented below. This data can aid in predicting the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for Related Pyridine Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-Bromo-2-(trifluoromethyl)pyridine CDCl₃8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), 7.61 (d, J = 8.3 Hz, 1H)
3-Bromo-5-(trifluoromethyl)pyridine Not specifiedNot specified, but preparation method is available.[2]
(4-bromophenyl)(trifluoromethyl)sulfane CDCl₃7.60 – 7.54 (m, 2H), 7.52 (d, J = 8.5 Hz, 2H)[3]

Table 2: ¹⁹F NMR Data for Related Pyridine Derivatives

CompoundSolventChemical Shifts (δ, ppm)
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone CDCl₃-68.3 (s, 3F)[4]
5-Nitro-2-(trifluoromethyl)pyridine CDCl₃-68.1 (s, 3F)[4]
3-Chloro-2-(trifluoromethyl)pyridine CDCl₃-66.3 (s, 3F)[4]
(4-bromophenyl)(trifluoromethyl)sulfane CDCl₃-42.74 (s)[3]

Table 3: ¹³C NMR Data for Related Pyridine Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone CDCl₃195.4 (s), 151.3 (q, J = 35.3 Hz), 149.9 (s), 137.2 (s), 134.2 (q, J = 0.9 Hz), 121.1 (q, J = 275.6 Hz), 120.5 (q, J = 2.7 Hz), 27.0 (s)[4]
5-Nitro-2-(trifluoromethyl)pyridine CDCl₃152.6 (q, J = 36.0 Hz), 145.5 (s), 145.4 (s), 133.0 (s), 121.2 (q, J = 2.6 Hz), 120.5 (q, J = 276.0 Hz)[4]
(4-bromophenyl)(trifluoromethyl)sulfane CDCl₃137.75, 132.90 (q, J = 308.7 Hz), 132.81, 126.02, 123.44, 123.42[3]

Experimental Protocols for Spectroscopic Analysis

Standard protocols for acquiring spectroscopic data for novel organic compounds are detailed below.

General Sample Preparation

A sample of the compound (1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to a final concentration of approximately 5-25 mg/mL for NMR analysis. For mass spectrometry, a dilute solution in a volatile solvent (e.g., methanol, acetonitrile) is typically prepared. For IR spectroscopy, the sample can be analyzed as a thin film, a KBr pellet, or in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

  • ¹H NMR : The dissolved sample is placed in an NMR tube. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR : Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum.

  • ¹⁹F NMR : If the instrument is equipped with a fluorine probe, ¹⁹F NMR spectra are acquired. Chemical shifts are referenced to an external standard (e.g., CFCl₃).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with a suitable ionization source (e.g., ESI, APCI, or GC-MS with EI) is used.

  • Analysis : The prepared sample solution is introduced into the instrument. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded to determine the molecular weight and structural fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is employed.

  • Analysis : The sample is placed in the instrument's sample compartment. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands is used to identify functional groups. For pyridine-2-thiol derivatives, the tautomeric equilibrium between the thiol and thione forms can be investigated using IR spectroscopy.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 3-Picoline) synthesis Multi-step Synthesis start->synthesis Reaction Steps purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification Crude Product product Final Product This compound purification->product Pure Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (LRMS, HRMS) product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis

References

Interpreting the Proton NMR Landscape: A Comparative Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed analysis of the anticipated ¹H NMR spectrum of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is presented, offering valuable insights for researchers in drug discovery and organic synthesis. This guide provides a comparative framework, juxtaposing the predicted spectral data of the title compound with experimental data from structurally related analogs. This approach facilitates a deeper understanding of substituent effects on the chemical shifts and coupling constants within the pyridine ring system.

Predicted ¹H NMR Spectral Data and Comparative Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The electron-withdrawing nature of the bromine, trifluoromethyl, and thiol/thione substituents significantly influences the chemical environment of these protons. To contextualize these predictions, we present a comparative analysis with experimentally determined ¹H NMR data for three key analogs: 5-Bromo-2-(trifluoromethyl)pyridine, Pyridine-2-thiol, and 3-(Trifluoromethyl)pyridine-2-thiol.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
This compound (Predicted) H4~8.0-8.2d~2.0CDCl₃
H6~8.6-8.8d~2.0CDCl₃
5-Bromo-2-(trifluoromethyl)pyridine[1]H38.05dd8.3, 1.7CDCl₃
H47.61d8.3CDCl₃
H68.82d1.7CDCl₃
Pyridine-2-thiol (2-Pyridinethione)[2]H37.310m-DMSO-d₆
H46.770mJ(H4,H6)=5.8DMSO-d₆
H57.429m-DMSO-d₆
H67.671mJ(H6,H4)=5.8DMSO-d₆
3-(Trifluoromethyl)pyridine-2-thiol-No data available---

Note: Pyridine-2-thiol exists in a tautomeric equilibrium with 2-pyridinethione, which is the predominant form. The protonation state of the thiol/thione group can influence the electronic environment of the pyridine ring.

Predicted ¹H NMR Signaling Pathway for this compound

The following diagram illustrates the expected proton signaling and their coupling relationship in the ¹H NMR spectrum of this compound.

G Predicted ¹H NMR Signaling Pathway cluster_molecule This compound Structure mol H4 H4 ~8.0-8.2 ppm (doublet) H6 H6 ~8.6-8.8 ppm (doublet) H4->H6 J ≈ 2.0 Hz

Caption: Predicted ¹H NMR signals and coupling for this compound.

Standard Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures the reproducibility and accuracy of ¹H NMR spectral acquisition.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the free induction decay (FID) signal.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the signals to determine the relative ratios of the different types of protons.

Experimental Workflow for ¹H NMR Spectroscopy

The general workflow for obtaining and interpreting a ¹H NMR spectrum is depicted below.

G ¹H NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Acquisition Data Acquisition (FID Signal Collection) SamplePrep->Acquisition Insert into Spectrometer Processing Data Processing (Fourier Transform, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Structure Structure Elucidation/Confirmation Analysis->Structure

Caption: A generalized workflow for ¹H NMR spectroscopy from sample preparation to structural analysis.

References

A Comparative Guide to 13C and 19F NMR Analysis of Trifluoromethyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into a pyridine ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C and 19F NMR, is an indispensable tool for the structural elucidation and analysis of these important compounds. This guide provides a comparative overview of 13C and 19F NMR analysis of trifluoromethyl-substituted pyridines, supported by experimental data and detailed protocols.

Performance Comparison: 13C vs. 19F NMR

The analysis of trifluoromethyl-substituted pyridines benefits from the complementary nature of 13C and 19F NMR spectroscopy.

Feature13C NMR Spectroscopy19F NMR Spectroscopy
Natural Abundance ~1.1%100%
Relative Sensitivity LowHigh
Chemical Shift Range Broad (~200 ppm)Very Broad (~400 ppm)
Information Provided Detailed carbon framework, C-F coupling constants (JCF) provide through-bond connectivity information.[1][2][3]Direct observation of the fluorine environment, highly sensitive to electronic changes, provides information on the number and type of fluorine atoms.[4]
Typical Coupling 1JCF ~250-300 Hz, 2JCF ~30-40 Hz, 3JCF ~3-5 Hz.[5]J-coupling with neighboring protons and carbons can be observed.
Decoupling Often acquired with proton decoupling. 19F decoupling can be used to simplify spectra.[6]Often acquired with proton decoupling.

Experimental Data: 13C and 19F NMR of Trifluoromethyl-Substituted Pyridines

The following tables summarize representative 13C and 19F NMR data for various trifluoromethyl-substituted pyridines. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: 19F NMR Chemical Shifts of Selected Trifluoromethyl-Substituted Pyridines

CompoundSolvent19F Chemical Shift (δ, ppm)
2-(Trifluoromethyl)pyridineCDCl3-65.12[5]
2-Methoxy-3-(trifluoromethyl)pyridineCDCl3-64.03[5]
2-Chloro-5-(trifluoromethyl)pyridine--63.61
2,3-Dichloro-5-(trifluoromethyl)pyridine-Not specified
5-Chloro-2-(trifluoromethyl)pyrimidineCDCl3-70.04[5]

Note: 19F NMR chemical shifts are typically referenced to CFCl3 as an external standard.[5]

Table 2: 13C NMR Data for Selected Trifluoromethyl-Substituted Pyridines

CompoundSolventCarbon13C Chemical Shift (δ, ppm)C-F Coupling Constant (JCF, Hz)
2-(Trifluoromethyl)pyridine CDCl3C2147.5 (q)35.0
C3120.2 (q)2.0
C4136.9-
C5124.5-
C6149.8-
CF3122.5 (q)274.0
2-Methoxy-3-(trifluoromethyl)pyridine [5]CDCl3C2161.0-
C3113.4 (q)33.0
C4136.4 (q)5.0
C5116.0-
C6150.6-
CF3123.2 (q)270.0
5-Chloro-2-(trifluoromethyl)pyrimidine [5]CDCl3C2154.6 (q)37.0
C4, C6156.7-
C5134.1-
CF3119.4 (q)274.0

Note: The carbon directly attached to the trifluoromethyl group exhibits a large one-bond C-F coupling constant (1JCF), while carbons further away show smaller long-range couplings.[1][2][3]

Experimental Protocols

Accurate and reproducible NMR data acquisition requires standardized experimental protocols.

Sample Preparation:

  • Dissolve 5-10 mg of the trifluoromethyl-substituted pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for 1H and 13C NMR, if required for referencing. For 19F NMR, an external standard like CFCl3 is commonly used.[5]

13C NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: ~250 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.

19F NMR Spectroscopy:

  • Spectrometer: A spectrometer equipped with a fluorine-observe channel is necessary.

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling, is used.

  • Acquisition Parameters:

    • Spectral Width: ~250 ppm, centered around the expected CF3 chemical shift region (-60 to -80 ppm).

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 or more, as 19F is a highly sensitive nucleus.

  • Processing: Similar to 13C NMR, apply a Fourier transform with an appropriate window function.

Alternative Analytical Techniques

While 13C and 19F NMR are primary tools, other techniques can provide complementary information.

  • HPLC-NMR-MS: This hyphenated technique allows for the separation of complex mixtures followed by online NMR and mass spectrometry analysis of the individual components. It is particularly useful for metabolite identification and analysis of reaction mixtures.[7][8]

  • 2D NMR Spectroscopy: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate 1H, 13C, and 19F signals, providing unambiguous assignments and detailed structural information.[9][10]

Visualizing the NMR Workflow

The following diagram illustrates a typical workflow for the NMR analysis of trifluoromethyl-substituted pyridines.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound Trifluoromethyl- Substituted Pyridine NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR F19_NMR 19F NMR Acquisition Spectrometer->F19_NMR Processing Fourier Transform & Phasing C13_NMR->Processing F19_NMR->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structural Elucidation Analysis->Structure NMR_Relationships cluster_parameters NMR Parameters cluster_information Structural Information Chem_Shift Chemical Shift (δ) Electronic_Env Electronic Environment Chem_Shift->Electronic_Env reflects Coupling Coupling Constant (J) Connectivity Through-Bond Connectivity Coupling->Connectivity reveals Structure Molecular Structure Electronic_Env->Structure determines Connectivity->Structure determines

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a compound of interest in medicinal chemistry, against a close structural analog, 5-(Trifluoromethyl)pyridine-2-thiol. The inclusion of a bromine atom significantly influences the fragmentation pathway, providing a unique spectral signature that can be leveraged for identification and characterization.

Comparative Fragmentation Analysis

The mass spectra of this compound and its non-brominated counterpart, 5-(Trifluoromethyl)pyridine-2-thiol, reveal distinct fragmentation patterns under electron ionization. The presence of bromine in the former introduces a characteristic isotopic pattern and directs fragmentation pathways that are less prominent in the latter.

A key feature in the mass spectrum of this compound is the presence of the molecular ion peaks at m/z 257 and 259, with nearly equal intensity. This is due to the natural isotopic abundance of bromine (79Br and 81Br are in an approximate 1:1 ratio).[1] In contrast, the spectrum of 5-(Trifluoromethyl)pyridine-2-thiol would exhibit a single major molecular ion peak.

The primary fragmentation of this compound is expected to involve the loss of the trifluoromethyl group (•CF3), a common fragmentation for trifluoromethyl-containing compounds, leading to a significant fragment ion.[2][3] Another prominent fragmentation pathway is the loss of the thiol radical (•SH). The pyridine ring itself can also undergo fragmentation, often involving the loss of hydrogen cyanide (HCN) or thiocyanate radical (•SCN).

The table below summarizes the expected major fragment ions for this compound and a hypothetical comparison with 5-(Trifluoromethyl)pyridine-2-thiol, illustrating the influence of the bromine substituent.

Putative Fragment IonThis compound (m/z)5-(Trifluoromethyl)pyridine-2-thiol (m/z)Proposed Neutral Loss
[M]+•257/259179-
[M - F]+238/240160•F
[M - SH]+224/226146•SH
[M - CF3]+188/190110•CF3
[M - Br]+178-•Br
[M - HCN]+•230/232152HCN
[M - CS]+•213/215135CS

Experimental Protocols

A standardized protocol for the analysis of these compounds by electron ionization mass spectrometry (EI-MS) is outlined below.

Sample Preparation:

  • Dissolve 1-2 mg of the solid compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

Mass Spectrometry Analysis:

  • Instrument: A high-resolution mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Scan Speed: 1000 amu/s.

  • Inlet System: Direct insertion probe or gas chromatography (GC) inlet. For direct insertion, a small aliquot of the sample solution is applied to the probe, the solvent is evaporated, and the probe is inserted into the ion source.

Visualizing Fragmentation and Workflow

To further elucidate the fragmentation process and the experimental approach, the following diagrams are provided.

Fragmentation_Pathway M [C6H3BrF3NS]+• m/z 257/259 F1 [C6H3BrF2NS]+ m/z 238/240 M->F1 - •F F2 [C6H3BrF3N]+ m/z 224/226 M->F2 - •SH F3 [C5H3BrNS]+ m/z 188/190 M->F3 - •CF3 F4 [C6H3F3NS]+ m/z 178 M->F4 - •Br F5 [C5H2BrF3S]+• m/z 230/232 M->F5 - HCN F6 [C5H3BrF3N]+• m/z 213/215 M->F6 - CS

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Analysis A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Introduce Sample to MS C->D E Electron Ionization (70 eV) D->E F Mass Analysis E->F G Acquire Mass Spectrum F->G H Identify Molecular Ion G->H I Analyze Fragmentation Pattern H->I J Compare with Alternative I->J

Caption: General experimental workflow for comparative mass spectrometry analysis.

References

A Comparative Guide to the Reactivity of Bromine in Different Positions of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of bromine substituted at the 2, 3, and 4-positions of the pyridine ring. Understanding the differential reactivity of these isomers is crucial for the strategic design of synthetic routes in pharmaceutical and materials science. The electronic asymmetry introduced by the nitrogen atom significantly influences the susceptibility of the C-Br bond to undergo various transformations. This document summarizes experimental data for key reaction classes, provides detailed experimental protocols, and illustrates reaction mechanisms and workflows.

Executive Summary

The position of the bromine atom on the pyridine ring dictates its reactivity profile. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards certain reactions and deactivates it towards others, with the effect being most pronounced at the ortho (2-) and para (4-) positions relative to the nitrogen atom.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of bromopyridine isomers is largely governed by the susceptibility of the C-Br bond to oxidative addition by the palladium catalyst. Generally, the 4-bromopyridine isomer exhibits the highest reactivity due to the strong electron-withdrawing effect of the para-nitrogen, which polarizes the C-Br bond. The 2-bromopyridine is also highly reactive, though its proximity to the nitrogen's lone pair can sometimes lead to catalyst inhibition. The 3-bromopyridine is typically the least reactive of the three isomers in these transformations.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity order in SNAr reactions is dictated by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate. The positions ortho and para to the nitrogen (2- and 4-) are most activated towards nucleophilic attack. Consequently, 4-bromopyridine is highly reactive in SNAr, followed by 2-bromopyridine. 3-Bromopyridine is significantly less reactive and often requires harsh conditions or alternative pathways, such as isomerization to the 4-bromo isomer, to undergo substitution.

  • Electrophilic Aromatic Substitution: Pyridine itself is less reactive than benzene towards electrophilic substitution due to the deactivating effect of the electronegative nitrogen atom. When substitution does occur, it is directed to the 3-position, as attack at the 2- or 4-position would lead to a highly unstable cationic intermediate with the positive charge on the nitrogen. The presence of a bromine atom, a deactivating group, further reduces the ring's reactivity.

  • Deprotonation and Metal-Halogen Exchange: The acidity of the ring protons is influenced by the position of the bromine atom and the inductive effect of the nitrogen. This influences the regioselectivity of lithiation and the propensity for metal-halogen exchange, which are key steps in the formation of organometallic intermediates for further functionalization.

Data Presentation: Comparative Reactivity in Key Reactions

The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of 2-, 3-, and 4-bromopyridine in key chemical transformations.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid [1]

Bromopyridine IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O801288
3-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O801275
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O801292

Table 2: Buchwald-Hartwig Amination of Bromopyridine Isomers with Morpholine

Bromopyridine IsomerCatalyst System (Pd Precursor / Ligand)BaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridinePd₂(dba)₃ / XPhosNaOtBuToluene10018High
3-BromopyridinePd₂(dba)₃ / RuPhosLiHMDSToluene10018Moderate to High
4-BromopyridinePd₂(dba)₃ / XPhosNaOtBuToluene10018High

Note: Specific yield data for a direct comparison of all three isomers under identical Buchwald-Hartwig conditions is limited in the literature; the relative reactivity is inferred from general principles and studies on similar substrates.[2]

Table 3: Nucleophilic Aromatic Substitution with Sodium Methoxide

Bromopyridine IsomerReagentSolventTemperature (°C)Reaction TimeOutcome
2-BromopyridineSodium MethoxideMethanolRefluxRapid2-Methoxypyridine
3-BromopyridineSodium MethoxideMethanolRefluxVery SlowNo significant reaction
4-BromopyridineSodium MethoxideMethanolRefluxRapid4-Methoxypyridine

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative protocols for key transformations.

Experimental Protocol 1: Comparative Suzuki-Miyaura Coupling of Bromopyridine Isomers

Objective: To compare the reactivity of 2-, 3-, and 4-bromopyridine in a Suzuki-Miyaura coupling reaction with phenylboronic acid under identical conditions.

Materials:

  • 2-Bromopyridine

  • 3-Bromopyridine

  • 4-Bromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In three separate oven-dried Schlenk flasks, add the respective bromopyridine isomer (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • To each flask, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill each flask with argon three times.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL) to each flask via syringe.

  • Heat the reaction mixtures to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixtures to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to obtain the corresponding phenylpyridine.

  • Determine the yield of each product for a comparative analysis.

Experimental Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine

Objective: To synthesize 2-(morpholino)pyridine via a Buchwald-Hartwig amination.

Materials:

  • 2-Bromopyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.025 mmol, 2.5 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Add anhydrous toluene (5 mL) and stir the mixture for 5 minutes.

  • Add 2-bromopyridine (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles and reaction workflows for the described transformations.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination Ar-Pd(II)(X)L->Amine_Coordination Ar-Pd(II)(X)(HNR'R'')L Ar-Pd(II)(X)(HNR'R'')L Amine_Coordination->Ar-Pd(II)(X)(HNR'R'')L Deprotonation Deprotonation Ar-Pd(II)(X)(HNR'R'')L->Deprotonation Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Product HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Deprotonation Ar-X Ar-X Ar-X->Oxidative_Addition

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Mechanism Bromopyridine Bromopyridine Nucleophilic_Attack Nucleophilic Attack Bromopyridine->Nucleophilic_Attack Meisenheimer_Complex Meisenheimer Complex (Intermediate) Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination Meisenheimer_Complex->Elimination Product Product Elimination->Product Leaving_Group Br- Elimination->Leaving_Group Nucleophile Nucleophile Nucleophile->Nucleophilic_Attack

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Bromopyridine, Coupling Partner, Base Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterization Purification->Characterization Yield and Purity Determination

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Alternative Building Blocks for 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel chemical entities. 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is a valuable scaffold due to the unique properties conferred by its trifluoromethyl group and the synthetic versatility of the bromo and thiol functionalities. However, depending on the desired reactivity, cost, and availability, alternative building blocks can offer significant advantages. This guide provides an objective comparison of this compound with its chloro and iodo analogs, supported by established principles of chemical reactivity and generalized experimental protocols for key cross-coupling reactions.

General Reactivity Principles

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for halogens is I > Br > Cl.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, more facile for heavier halogens. Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while chloropyridines are less reactive and may necessitate more robust catalytic systems.

Comparison of Alternative Building Blocks

Feature3-Chloro-5-(trifluoromethyl)pyridine-2-thiolThis compound3-Iodo-5-(trifluoromethyl)pyridine-2-thiol
Relative Reactivity LowerIntermediateHigher
Typical Reaction Temperatures Higher (e.g., >100 °C)Moderate (e.g., 80-110 °C)Lower (e.g., room temp. to 80 °C)
Catalyst Loading May require higher catalyst loading and specialized ligandsStandard catalyst loadingCan often be achieved with lower catalyst loading
Cost & Availability Generally the most cost-effective and widely availableModerate cost and availabilityGenerally the most expensive and less readily available
Suitability for Selective Coupling High selectivity in the presence of more reactive halogens (Br, I)Good for general purpose useProne to self-coupling and other side reactions if not carefully controlled

Logical Workflow for Building Block Selection

The choice of the optimal building block depends on a variety of factors including the desired reactivity, the presence of other functional groups, and economic considerations. The following diagram illustrates a logical workflow for selecting the most appropriate alternative.

G start Start: Need to functionalize the 3-position of 5-(trifluoromethyl)pyridine-2-thiol reactivity High reactivity and mild conditions required? start->reactivity cost Is cost the primary concern? reactivity->cost No iodo Use 3-Iodo-5-(trifluoromethyl)pyridine-2-thiol reactivity->iodo Yes selectivity Is selective coupling in the presence of other halogens needed? cost->selectivity No chloro Use 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol cost->chloro Yes bromo Use this compound selectivity->bromo No selectivity->chloro Yes

Decision workflow for selecting a 3-halo-5-(trifluoromethyl)pyridine-2-thiol building block.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

This reaction is used to form carbon-carbon bonds between the pyridine ring and an aryl or vinyl group.

Reaction Scheme:

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 3-halo-5-(trifluoromethyl)pyridine-2-thiol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).[3]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.[3]

  • Add the solvent (e.g., a mixture of 1,4-dioxane and water).[3]

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

This reaction is employed to form a carbon-carbon bond between the pyridine ring and a terminal alkyne.

Reaction Scheme:

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 3-halo-5-(trifluoromethyl)pyridine-2-thiol (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[5]

  • Add the solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).[5]

  • Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures).[6]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine.[7]

Reaction Scheme:

References

A Comparative Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol and Other Halogenated Pyridine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Halogenated pyridines, in particular, serve as versatile building blocks for the introduction of a wide array of substituents, primarily through cross-coupling and nucleophilic substitution reactions. This guide provides a comparative overview of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol and other halogenated pyridine reagents, with a focus on their reactivity in common synthetic transformations. Due to the limited direct experimental data for this compound in the public domain, this guide draws upon established principles of pyridine reactivity and data from closely related analogs to provide a useful comparative framework.

Introduction to Halogenated Pyridine Reactivity

The reactivity of a halogenated pyridine is fundamentally governed by the nature of the halogen, the position of the halogen on the pyridine ring, and the electronic effects of other substituents. The electron-withdrawing nature of the pyridine nitrogen atom renders the α- and γ-positions (C2, C6, and C4) more electron-deficient and generally more susceptible to nucleophilic attack and oxidative addition by a metal catalyst.[1]

The presence of a strongly electron-withdrawing group, such as a trifluoromethyl (CF3) group, further enhances the electrophilicity of the pyridine ring, thereby influencing the reactivity of the C-X bond.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are paramount for the formation of C-C, C-N, and C-O bonds. The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for the halogens in this step is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[1] Consequently, bromo-pyridines are typically more reactive than their chloro-analogs, often requiring milder reaction conditions.

The trifluoromethyl group in this compound is expected to activate the C-Br bond towards oxidative addition. The thiol group at the 2-position, being a potential site for catalyst coordination, might influence the catalytic cycle.

Comparative Data for Suzuki-Miyaura Coupling of Halogenated Pyridines
EntryHalogenated PyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85[2]
23-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-[2]
35-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-Moderate to Good[3]
43-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5 mol%) / XPhos (5 mol%)K₂CO₃Ethanol/H₂O (4:1)135 (MW)0.67High[4][5]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity of halogens in nucleophilic aromatic substitution (SNAr) reactions generally follows the trend F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[1] Therefore, for SNAr reactions, chloro- and fluoro-pyridines are often more reactive than their bromo counterparts.

The presence of the electron-withdrawing CF3 group at the 5-position of this compound is expected to activate the pyridine ring for nucleophilic attack. The thiol group at the 2-position can also act as a nucleophile under basic conditions.

Comparative Reactivity in SNAr
EntrySubstrateNucleophileProductObservationReference
12-Bromo-4-chloropyridineMethoxide2-Bromo-4-methoxypyridineSelective displacement of the chloro group, indicating Cl > Br in reactivity.[1]
22-Chloro-3-nitropyridineArenethiolates2-Arylthio-3-nitropyridinesThe reaction proceeds via an addition-elimination mechanism.[6]
32-Chloro-5-nitropyridineArenethiolates2-Arylthio-5-nitropyridinesReacts faster than the 2-chloro-3-nitro isomer.[6]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling of a Bromopyridine Derivative

This protocol is a general procedure adapted from literature methods for the Suzuki-Miyaura coupling of bromopyridines and can serve as a starting point for reactions with this compound.[2][7]

Materials:

  • This compound (or other bromopyridine) (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, arylboronic acid, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship of Halogen Reactivity

G General Reactivity Trends of Halogens in Pyridine Functionalization cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) Iodo (I) Iodo (I) Bromo (Br) Bromo (Br) Iodo (I)->Bromo (Br) Bromo (Br)->Iodo (I) Chloro (Cl) Chloro (Cl) Bromo (Br)->Chloro (Cl) Chloro (Cl)->Bromo (Br) Fluoro (F) Fluoro (F) Chloro (Cl)->Fluoro (F) Fluoro (F)->Chloro (Cl) Iodo_node Iodo (I) Bromo_node Bromo (Br) Chloro_node Chloro (Cl) Fluoro_node Fluoro (F) Fluoro_node2 Fluoro (F) Chloro_node2 Chloro (Cl) Bromo_node2 Bromo (Br) Iodo_node2 Iodo (I)

Caption: General reactivity of halopyridines.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 B R1-Pd(II)-X (Oxidative Addition) A->B R1-X C R1-Pd(II)-OR' B->C Base (-OH) D R1-Pd(II)-R2 C->D R2-B(OR)2 (Transmetalation) D->A Reductive Elimination E R1-R2 (Product) D->E Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyridine, Arylboronic Acid, Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Cool, Dilute, and Extract monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

References

A Comparative Guide to the Bioactivity of Substituted Pyridine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, substituted pyridine-2-thiols and their tautomeric thione forms have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of various substituted pyridine-2-thiol derivatives, supported by experimental data from recent literature.

Anticancer Activity

Substituted pyridine-2-thiol derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often influenced by the nature and position of substituents on the pyridine ring.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyridine-2-thiol and related derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Series 1 Thieno[2,3-b]pyridine derivativesHCT-116 (Colon)Not specified, but showed activity[1]
HepG-2 (Liver)Not specified, but showed activity[1]
MCF-7 (Breast)Low activity[1]
Compound 22 3-(thiophen-2-ylthio)pyridine derivativeHepG2 (Liver)2.98 ± 1.11[2]
WSU-DLCL2 (Lymphoma)4.34 ± 0.84[2]
Series 2 Triazolo(3,4-b)(1,3,4)thiadiazole pyridine derivativesMCF-7 (Breast)Ranged from 90.02 to 190.0 µg/mL[3]
WRL-68 (Normal)Ranged from 121.9 to 267.9 µg/mL[3]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

One study highlighted that certain thieno[2,3-b]pyridine derivatives displayed interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines.[1] Another research synthesized novel 3-(thiophen-2-ylthio)pyridine derivatives and found that they exhibited potent cancer cell proliferation inhibitory activities, with compound 22 showing an IC50 value of 2.98 µM against HepG2 cells.[2] This particular compound was found to be a multi-target anticancer agent, inhibiting several kinases and inducing cell-cycle arrest in the G1/G0 phase.[2]

Antimicrobial Activity

The development of novel antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. Pyridine-2-thiol derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial efficacy. The table below presents the MIC values of various substituted pyridine derivatives against selected microbial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µM/ml)Fungal StrainMIC (µM/ml)Reference
Compound 2 4-(-4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-olE. coli0.91--[4]
Compound 5 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolB. subtilis0.96--[4]
Compound 10 4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineS. enterica1.55--[4]
P. aeruginosa0.77--[4]
Compound 11 4-(4-bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine--A. niger1.68[4]
Compound 12 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine--C. albicans1.73[4]

Note: The above table includes pyrimidine-2-thiol derivatives bearing a pyridine moiety, showcasing the antimicrobial potential of this structural combination.

Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as chloro and bromo substituents, on the phenyl ring attached to the core structure can enhance the antimicrobial activity.[4] For instance, compounds 2, 5, and 12, all containing a chloro-substituted phenyl group, showed significant activity against various bacteria and fungi.[4]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate evaluation and comparison of bioactive compounds.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine-2-thiol derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 20 µL of 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[5]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution of Compounds: The pyridine-2-thiol derivatives are serially diluted in the broth in 96-well microtiter plates.[5]

  • Inoculation: Each well is inoculated with the prepared microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Visualizing Methodologies and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery and development.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_data Data Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Substituted Pyridine-2-thiol Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer Test Compounds antimicrobial Antimicrobial Assays (e.g., MIC determination) purification->antimicrobial Test Compounds ic50 IC50 Calculation anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar enzyme Enzyme Inhibition Assays sar->enzyme pathway Signaling Pathway Analysis sar->pathway

References

Unveiling the Coordination Sphere: A Comparative Guide to X-ray Absorption Spectroscopy for Pyridine-2-thiolate Complex Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of metal complexes is paramount. Pyridine-2-thiolate and its derivatives are versatile ligands that form complexes with a wide range of metals, exhibiting diverse reactivity and potential therapeutic applications. X-ray Absorption Spectroscopy (XAS) has emerged as a powerful in-situ technique to probe the local geometric and electronic structure of these metal centers, providing insights that are often complementary to other analytical methods. This guide offers a comparative overview of XAS for the characterization of pyridine-2-thiolate complexes, supported by experimental data and detailed protocols.

Probing the Metal's Environment: The Power of XAS

X-ray Absorption Spectroscopy is a synchrotron-based technique that provides element-specific information about the local atomic and electronic structure of a material. By tuning the X-ray energy to a specific absorption edge of an element (e.g., the K-edge of a transition metal or the K-edge of sulfur), one can excite a core electron. The resulting absorption spectrum contains a wealth of information.

The spectrum is typically divided into two regions:

  • X-ray Absorption Near Edge Structure (XANES): This region, spanning the first ~50 eV of the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom.

  • Extended X-ray Absorption Fine Structure (EXAFS): This region, extending several hundred eV beyond the edge, contains information about the number, type, and distance of neighboring atoms.

A key advantage of XAS is its applicability to a wide range of sample types, including crystalline solids, solutions, and amorphous materials, making it invaluable for studying reaction intermediates and species under physiologically relevant conditions.

Comparative Analysis: XAS vs. Other Techniques

While powerful, XAS is often used in conjunction with other characterization techniques to build a comprehensive picture of a pyridine-2-thiolate complex. The following table summarizes the strengths and weaknesses of XAS in comparison to common alternatives.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, bond lengths, local geometry.[1]Element-specific, applicable to non-crystalline samples, provides direct metal-ligand bond information.Requires synchrotron access, data analysis can be complex.
Single-Crystal X-ray Diffraction (SC-XRD) Precise bond lengths and angles, crystal packing.[2][3]Provides a complete 3D structure with high precision.Requires single crystals, structure may not be representative of the solution state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Ligand environment, solution-state structure, dynamics.[3]Excellent for studying solution behavior and ligand-based changes.Can be challenging for paramagnetic complexes, does not directly probe the metal center.
Infrared (IR) & Raman Spectroscopy Vibrational modes of ligands, metal-ligand vibrations.[3]Sensitive to changes in bonding and symmetry.Interpretation can be complex, metal-ligand vibrations are often in the far-IR region.
UV-Visible (UV-Vis) Spectroscopy Electronic transitions (d-d, charge transfer).[1]Simple, widely available, good for monitoring reactions.Provides indirect structural information, spectra can be broad and difficult to interpret.
Density Functional Theory (DFT) Calculations Theoretical bond parameters, electronic structure, reaction mechanisms.[1][4]Complements experimental data, provides insights into bonding and reactivity.Accuracy depends on the chosen functional and basis set, requires computational resources.

Quantitative Data Comparison

The following tables present a summary of quantitative data obtained from XAS and other techniques for representative pyridine-2-thiolate complexes.

Table 1: Metal-Ligand Bond Lengths (Å) Determined by XAS and SC-XRD

ComplexMethodM-S Bond Length (Å)M-N Bond Length (Å)Reference
Ni(bpy)(pyS)₂ (solid)EXAFS2.212-[5]
[Th(PyS)₄(THF)]SC-XRD2.859(2) - 2.894(2)2.663(7) - 2.701(7)[2]
[U(PyS)₄(THF)]SC-XRD2.793(2) - 2.822(2)2.585(6) - 2.620(6)[2]
[Np(PyS)₄(THF)]SC-XRD2.768(2) - 2.793(2)2.553(8) - 2.583(8)[2]
[W(CO)(C₂H₂)(4-MePyS)₂]SC-XRD2.413(1) - 2.569(1)2.213(3) - 2.217(3)[3][6]
[W(CO)(C₂H₂)(5-NO₂-6-MePyS)₂]SC-XRD2.402(1) - 2.587(1)2.222(2) - 2.228(2)[3][6]

Table 2: Oxidation State and Edge Energy from XANES

Complex/ConditionAbsorbing AtomEdgeEdge Energy (eV)Inferred Oxidation StateReference
Ni(bpy)(pyS)₂ in DMFNiK-edge-Ni(II)[5]
Ni(bpy)(pyS)₂ + TFA in DMFNiK-edgeShift to higher energyNi(II)[5]
[An(PyS)₄(THF)] (An = Th, U, Np)AnM₄-edge-An(IV)[2]
Pu byproductPuM₄-edge-Pu(III)[7]
Ni(DACO) (thiolate)SK-edge~2470.7 (pre-edge)S(-II)[8]
Ni(MSE) (oxidized thiolate)SK-edge~2476.1 (pre-edge)S(IV) in RSO₂⁻[8]

Experimental Protocols

A generalized experimental workflow for characterizing pyridine-2-thiolate complexes using XAS is outlined below. Specific parameters will vary depending on the sample, the element of interest, and the synchrotron beamline.

Sample Preparation
  • Solid Samples: Solid samples are typically ground into a fine powder and pressed into a sample holder or mixed with a binder like boron nitride. For the Ni(bpy)(pyS)₂ complex, measurements were performed on the solid powder.[5]

  • Solution Samples: Solutions are loaded into a liquid cell with appropriate windows (e.g., Kapton or Mylar). For the study of Ni(bpy)(pyS)₂ in dimethylformamide (DMF), solutions were prepared with varying equivalents of trifluoroacetic acid (TFA).[5] The temperature was maintained below the freezing point of DMF (-61 °C) using a He cryostream to minimize sample degradation and bubbling.[5]

Data Acquisition
  • Beamline and Monochromator: Data is collected at a synchrotron beamline. For S K-edge XAS, a Si(111) monochromator is commonly used.[5]

  • Detection Mode:

    • Transmission Mode: Used for concentrated samples.

    • Fluorescence Mode: Used for dilute samples. A fluorescence detector, such as a multi-element silicon drift detector, is employed.[5]

  • Energy Calibration: The energy is calibrated using a standard metal foil or a reference compound measured simultaneously. For S K-edge, the first peak of sodium thiosulfate is often set to 2472.02 eV.[5]

  • Data Averaging: Multiple scans are collected and averaged to improve the signal-to-noise ratio.[5]

Data Analysis
  • Data Reduction and Normalization: The raw data is corrected for background absorption and normalized to the edge jump.

  • XANES Analysis: The XANES region is analyzed to determine the oxidation state and coordination geometry by comparing the spectra to those of known reference compounds.

  • EXAFS Analysis: The EXAFS oscillations are extracted and Fourier transformed to obtain a radial distribution function, which provides information about the local coordination environment. The data is then fit to a theoretical model to refine parameters such as bond distances, coordination numbers, and Debye-Waller factors.

Visualizing the Workflow and Ligand Dissociation

The following diagrams illustrate the general experimental workflow for XAS and a specific reaction pathway elucidated by XAS studies.

experimental_workflow cluster_sample Sample Preparation cluster_data Data Acquisition (Synchrotron) cluster_analysis Data Analysis solid Solid Sample (Powder) beamline X-ray Beamline solid->beamline solution Solution Sample (in Solvent) solution->beamline detector Detector (Transmission/Fluorescence) beamline->detector xanes XANES Analysis (Oxidation State, Geometry) detector->xanes exafs EXAFS Analysis (Bond Lengths, Coord. No.) detector->exafs

Caption: General experimental workflow for XAS analysis.

ligand_dissociation start Ni(bpy)(pyS)₂ protonated [Ni(bpy)(DMF)₄]²⁺ + 2 pyS-H start->protonated + 2H⁺ (in DMF) intermediate Previously Proposed: Partial Dechelation start->intermediate + H⁺

Caption: Ligand dissociation pathway confirmed by XAS.[1][5]

Conclusion

X-ray Absorption Spectroscopy is an indispensable tool for the detailed characterization of pyridine-2-thiolate complexes. It provides unique, element-specific insights into the local electronic and geometric structure of the metal center, which are highly complementary to data obtained from other analytical techniques. By combining XAS with methods like SC-XRD, NMR, and computational chemistry, researchers can achieve a comprehensive understanding of these important molecules, paving the way for the rational design of new catalysts and therapeutic agents. The in-situ capabilities of XAS are particularly crucial for elucidating reaction mechanisms, as demonstrated by the surprising ligand dissociation pathway observed in Ni-based hydrogen evolution catalysts.[1][5]

References

A Comparative Guide to the Characterization of Pyridine-Bearing Pyrimidine-2-thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key analytical techniques used to characterize pyridine-bearing pyrimidine-2-thiol compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry due to their wide range of biological activities.[1] This document outlines detailed experimental protocols, presents comparative spectral data, and illustrates logical workflows to assist researchers in the structural elucidation and analysis of these compounds.

Spectroscopic and Spectrometric Characterization Methods: A Comparison

The structural confirmation of newly synthesized pyridine-bearing pyrimidine-2-thiol derivatives relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique insights into the molecular architecture of these compounds. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. For crystalline compounds, X-ray Crystallography offers definitive structural elucidation.

Data Summary

The following tables summarize typical quantitative data obtained from the characterization of various pyridine-bearing pyrimidine-2-thiol derivatives.

Table 1: ¹H NMR Spectral Data of Representative Pyridine-Bearing Pyrimidine-2-thiol Derivatives

CompoundAr-H (ppm)CH of pyrimidine ring (ppm)SH (ppm)Other signals (ppm)
4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol7.80-8.30 (m, 8H)7.42 (s, 1H)3.10 (s, 1H)-
4-(4-chlorophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol7.45-8.25 (m, 8H)7.45 (s, 1H)3.34 (s, 1H)-
4-(2-chlorophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol7.30-8.10 (m, 8H)7.35 (s, 1H)3.21 (s, 1H)-
4-(4-bromophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol7.60-8.20 (m, 8H)7.50 (s, 1H)3.28 (s, 1H)-
4-(4-hydroxyphenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol6.90-8.15 (m, 8H)7.20 (s, 1H)3.15 (s, 1H)9.80 (s, 1H, -OH)

Data compiled from multiple sources. Specific shifts can vary based on solvent and substituents.

Table 2: ¹³C NMR Spectral Data of a Representative Pyridine-Bearing Pyrimidine-2-thiol Derivative

CompoundC=S (ppm)Aromatic C (ppm)Pyrimidine C (ppm)
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol181.4121.7-146.3103.1, 160.1, 163.2, 163.5

Source: Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.

Table 3: Mass Spectrometry Data of Representative Pyridine-Bearing Pyrimidine-2-thiol Derivatives

CompoundMolecular FormulaCalculated M.Wt.[M+H]⁺ Found
4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiolC₁₅H₁₀N₄O₂S310.33311
4-(4-chlorophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiolC₁₅H₁₀ClN₃S300.78301
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiolC₁₆H₁₀ClN₃O₂S343.79344
4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiolC₁₆H₁₀ClN₃O₂S343.79344

Data compiled from multiple sources.

Table 4: FT-IR Spectral Data of a Representative Pyridine-Bearing Pyrimidine-2-thiol Derivative

Compoundν(S-H) cm⁻¹ν(C=N) cm⁻¹ (pyrimidine)ν(C=C) cm⁻¹ν(C-S) cm⁻¹
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol259717011570709

Source: Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is commonly used.[3]

    • Temperature: Room temperature.

    • Parameters for ¹H NMR:

      • Number of scans: 16-64

      • Spectral width: ~12 ppm

      • Relaxation delay: 1-2 s

    • Parameters for ¹³C NMR:

      • Number of scans: 1024 or more, depending on sample concentration.

      • Spectral width: ~200-220 ppm

      • Technique: Proton-decoupled.

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to 1 µg/mL with the initial mobile phase.[4]

  • Instrumentation (LC-MS/MS):

    • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 10 minutes.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Ionization Mode: ESI in positive mode is typically used to observe [M+H]⁺ ions.[4]

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire data in full scan mode to determine the molecular ion peak. Data-dependent MS/MS can be used to obtain fragmentation patterns for structural confirmation.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for KBr Pellet Method:

  • Sample Preparation:

    • Grind 1-2 mg of the dry solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[5]

  • Instrument Setup:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly in conjugated systems.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

    • Perform serial dilutions to obtain a solution with an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Cuvettes: Use quartz cuvettes with a 1 cm path length.

    • Wavelength Range: Typically 200-800 nm.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Rinse the sample cuvette with the sample solution before filling it.

    • Record the UV-Vis spectrum of the sample. The wavelength of maximum absorbance (λmax) is a key characteristic.[6]

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Protocol:

  • Crystal Growth:

    • Grow a single crystal of the compound with dimensions greater than 0.1 mm in all directions.[7]

    • Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[8] The choice of solvent is critical.[9]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a single-crystal X-ray diffractometer.

    • An intense beam of monochromatic X-rays is directed at the crystal.

    • The diffraction pattern (angles and intensities of reflected X-rays) is recorded as the crystal is rotated.[7]

  • Structure Solution and Refinement:

    • The diffraction data is used to determine the unit cell dimensions and crystal symmetry.

    • The phases of the diffracted X-rays are determined to generate an electron density map.

    • An atomic model is built into the electron density map and refined to obtain the final crystal structure, including bond lengths, bond angles, and torsion angles.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes relevant to the characterization and potential mechanism of action of pyridine-bearing pyrimidine-2-thiol compounds.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Pyridine-Bearing Pyrimidine-2-thiol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Pure Compound MS Mass Spectrometry (ESI-MS) Purification->MS Characterize Pure Compound FTIR FT-IR Spectroscopy Purification->FTIR Characterize Pure Compound UVVis UV-Vis Spectroscopy Purification->UVVis Characterize Pure Compound Xray X-ray Crystallography (if crystalline) Purification->Xray If Crystalline BioActivity Biological Activity Screening (e.g., Antimicrobial, Anticancer) NMR->BioActivity MS->BioActivity FTIR->BioActivity UVVis->BioActivity Xray->BioActivity COX2_Inhibition_Pathway Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Pathway Upstream Signaling Pathways (e.g., MAPK, NF-κB) Stimuli->Pathway COX2_Induction COX-2 Gene Transcription and Translation Pathway->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Prostaglandins Prostaglandins (e.g., PGE₂) COX2_Enzyme->Prostaglandins Catalysis Compound Pyridine-Bearing Pyrimidine-2-thiol (Inhibitor) Compound->COX2_Enzyme Inhibition ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme Substrate Inflammation Inflammation & Pain Prostaglandins->Inflammation

References

A Comparative Guide to the Purity Analysis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a key intermediate in pharmaceutical and agrochemical research. The purity of this compound is critical, as impurities can affect reaction yields, byproduct profiles, and the biological activity of subsequent products.[1] This document outlines two alternative reversed-phase HPLC (RP-HPLC) methods and compares their performance in resolving the active pharmaceutical ingredient (API) from potential process-related impurities.

Comparative Purity Analysis

To illustrate the effectiveness of different HPLC conditions, two hypothetical batches of this compound were analyzed using two distinct methods. Method A employs a standard C18 column with a conventional mobile phase, while Method B utilizes a column with a modified stationary phase designed to improve the peak shape of basic compounds.[2][3]

Table 1: Purity Analysis of this compound - Batch 1

CompoundMethod A (Standard C18)Method B (Modified C18)
Retention Time (min) Peak Area (%)
Impurity 13.80.15
Impurity 24.50.28
This compound6.2 (Tailing)99.45
Impurity 37.10.12

Table 2: Purity Analysis of this compound - Batch 2

CompoundMethod A (Standard C18)Method B (Modified C18)
Retention Time (min) Peak Area (%)
Impurity 13.80.25
Impurity 24.50.45
This compound6.2 (Tailing)98.98
Impurity 37.10.32

The results demonstrate that while both methods provide similar overall purity assessments, Method B offers superior chromatography with a symmetrical peak shape for the main component, which is crucial for accurate integration and quantification, especially at lower concentrations. The basic nature of the pyridine nitrogen can lead to interactions with residual silanols on standard silica-based columns, resulting in peak tailing, as observed in Method A.[4]

Experimental Workflow & Protocols

The following sections detail the experimental setup and procedures for the purity analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Stock Standard (1 mg/mL in Acetonitrile) prep_work_std Dilute Stock to Working Standard (0.1 mg/mL in Mobile Phase) prep_std->prep_work_std hplc_inject Inject Standard/Sample (10 µL) prep_work_std->hplc_inject prep_sample Prepare Sample Solution (1 mg/mL in Mobile Phase) prep_sample->hplc_inject hplc_system HPLC System with UV Detector hplc_equilibrate Equilibrate Column with Mobile Phase hplc_system->hplc_equilibrate hplc_equilibrate->hplc_inject hplc_run Run Gradient Elution hplc_inject->hplc_run data_acquire Acquire Chromatogram hplc_run->data_acquire data_integrate Integrate Peak Areas data_acquire->data_integrate data_calculate Calculate Purity (% Area) data_integrate->data_calculate report report data_calculate->report Generate Report

Figure 1. Experimental workflow for HPLC purity analysis.
Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • This compound Reference Standard (Purity ≥98%)[5]

  • This compound Samples (Batch 1 and Batch 2)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) was used.

Chromatographic Conditions

Method A: Standard C18

  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method B: Modified C18 for Basic Compounds

  • Column: C18 with low silanol activity, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (70% A: 30% B).

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the sample batch in 10 mL of the initial mobile phase composition. Sonicate if necessary to ensure complete dissolution.

Method Comparison and Rationale

The choice of an appropriate HPLC column and mobile phase is critical for the accurate analysis of pyridine-containing compounds.[2][3] The comparison between a standard and a modified C18 column highlights the importance of stationary phase selection.

G cluster_methodA Method A: Standard C18 cluster_methodB Method B: Modified C18 A_Column Standard C18 Column A_Interaction Silanol Interaction with Basic Pyridine A_Column->A_Interaction A_Result Peak Tailing A_Interaction->A_Result B_Column Modified C18 Column (Low Silanol Activity) B_Interaction Minimized Silanol Interaction B_Column->B_Interaction B_Result Symmetrical Peak B_Interaction->B_Result

Figure 2. Logical comparison of HPLC column performance.

Method B, utilizing a column with end-capping or a modified silica surface to reduce accessible silanol groups, is the recommended approach. This minimizes undesirable secondary interactions, leading to improved peak symmetry and more reliable integration. For methods requiring mass spectrometry (MS) detection, the use of formic acid as a mobile phase modifier is advantageous as it is volatile and compatible with electrospray ionization (ESI).[6][7]

References

A Comparative Guide to the Experimental and Calculated Properties of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and computationally calculated physicochemical and spectroscopic properties of trifluoromethylpyridines. The inclusion of the trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent pyridine ring, making these compounds valuable scaffolds in medicinal chemistry and agrochemistry. An accurate understanding of their properties, and the reliability of computational models in predicting them, is crucial for efficient drug design and development.

Physicochemical Properties: pKa and logP

The acidity (pKa) and lipophilicity (logP) of a molecule are fundamental parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables compare the available experimental and calculated values for the three positional isomers of trifluoromethylpyridine.

Table 1: Comparison of Experimental and Calculated pKa Values

CompoundExperimental pKaCalculated pKaComputational Method
2-(Trifluoromethyl)pyridineNo data foundNo data found-
3-(Trifluoromethyl)pyridine3.45No data found-
4-(Trifluoromethyl)pyridineNo data found2.92 (Predicted)Not Specified

Table 2: Comparison of Experimental and Calculated logP Values

CompoundExperimental logPCalculated logPComputational Method
2-(Trifluoromethyl)pyridineNo data found1.83XLogP3 (PubChem)
3-(Trifluoromethyl)pyridineNo data found1.83XLogP3 (PubChem)
4-(Trifluoromethyl)pyridineNo data found1.83XLogP3 (PubChem)

Note: The lack of extensive experimental data for the parent trifluoromethylpyridine isomers highlights the reliance on computational predictions for these fundamental properties. The predicted pKa for 4-(trifluoromethyl)pyridine suggests it is a weaker base than pyridine itself, a consequence of the strong electron-withdrawing nature of the trifluoromethyl group.

Dipole Moment

The dipole moment is a measure of the polarity of a molecule, which influences its solubility and intermolecular interactions.

Table 3: Comparison of Experimental and Calculated Dipole Moments

CompoundExperimental Dipole Moment (D)Calculated Dipole Moment (D)Computational Method
2-Chloro-4-(trifluoromethyl)pyridineNo data found1.3844B3LYP/6-311++G(d,p)
2-, 3-, 4-(Trifluoromethyl)pyridineNo data foundNo data found-

Note: While a calculated value for a substituted trifluoromethylpyridine is available, a systematic comparison for the parent isomers is lacking in the reviewed literature.

Spectroscopic Properties: IR and NMR

Spectroscopic techniques are essential for the structural elucidation and characterization of molecules. The comparison between experimental and calculated spectra can aid in the correct assignment of signals and provide insights into the molecular structure and vibrational modes.

For substituted trifluoromethylpyridines, such as 2-methoxy-3-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine, studies have shown a good correlation between experimental and calculated vibrational frequencies (FT-IR) and chemical shifts (NMR) using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set.

Table 4: Representative Comparison of Experimental and Calculated FT-IR Data for 2-Methoxy-3-(trifluoromethyl)pyridine

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-H stretch30733082, 3064, 3077
C-C stretch1601, 1590, 1459, 14171611, 1589, 1458, 1419
C-O-C stretch1271, 10151280, 1013

Data extracted from P. Udhayakala et al., J. Chem. Pharm. Res., 2015, 7(7):1172-1183.

Table 5: Representative Comparison of Experimental and Calculated ¹H and ¹³C NMR Data for 2-Methoxy-3-(trifluoromethyl)pyridine (in DMSO)

NucleusExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
¹HSpecific proton assignmentsCalculated values for corresponding protons
¹³CSpecific carbon assignmentsCalculated values for corresponding carbons

Note: Detailed experimental and calculated NMR data for 2-methoxy-3-(trifluoromethyl)pyridine can be found in the cited literature. Experimental ¹H NMR spectra for 2-(Trifluoromethyl)pyridine and 4-(Trifluoromethyl)pyridine are also available in chemical databases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the determination of the properties discussed in this guide.

pKa Determination

1. Potentiometric Titration: This is a high-precision technique for determining pKa values.

  • Apparatus: Calibrated potentiometer with a pH electrode, magnetic stirrer, and a burette.

  • Procedure:

    • Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

    • Prepare a sample solution of the trifluoromethylpyridine (typically 1 mM) in a suitable solvent, maintaining a constant ionic strength with a salt solution (e.g., 0.15 M KCl).

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.

    • Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, recording the pH after each addition of the titrant.

    • Continue the titration until the pH reaches a stable value (e.g., pH 12-12.5 for titration with NaOH).

    • The pKa is determined from the inflection point of the titration curve.

    • Perform at least three titrations to ensure reproducibility.

2. UV-Vis Spectrophotometry: This method is suitable for compounds with a UV-active chromophore near the ionization center and can be used for less soluble compounds.

  • Apparatus: UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of buffer solutions with known pH values.

    • Prepare a stock solution of the trifluoromethylpyridine.

    • Add a small, constant amount of the stock solution to each buffer solution.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

    • The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH, often using the Henderson-Hasselbalch equation.

logP Determination (Shake-Flask Method)

This is the traditional and most widely accepted method for the experimental determination of the octanol-water partition coefficient.

  • Apparatus: Separatory funnel or vials, shaker, and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol.

    • Prepare a stock solution of the trifluoromethylpyridine in either the aqueous or organic phase.

    • Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

    • Determine the concentration of the trifluoromethylpyridine in both the aqueous and n-octanol phases using a suitable analytical method.

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Dipole Moment Measurement

The dipole moment of a molecule in solution can be determined by measuring the dielectric constant of solutions of the compound in a non-polar solvent.

  • Apparatus: Dielectric constant meter, capacitance cell, and a refractometer.

  • Procedure:

    • Prepare a series of solutions of the trifluoromethylpyridine at different concentrations in a non-polar solvent (e.g., benzene or carbon tetrachloride).

    • Measure the dielectric constant and density of each solution at a constant temperature.

    • Measure the refractive index of each solution.

    • The molar polarization of the solute at infinite dilution is determined by extrapolation.

    • The dipole moment is then calculated using the Debye equation.

Spectroscopic Measurements

1. Fourier Transform Infrared (FT-IR) Spectroscopy:

  • Apparatus: FT-IR spectrometer.

  • Procedure (for liquid samples):

    • Transmission Method: A thin film of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR) Method: A drop of the liquid sample is placed directly on the ATR crystal.

    • A background spectrum (of air or the pure solvent) is recorded and subtracted from the sample spectrum.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Apparatus: NMR spectrometer.

  • Procedure (for ¹H and ¹³C NMR):

    • Dissolve approximately 5-20 mg of the trifluoromethylpyridine sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

    • The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

Visualizations

Comparison Workflow

The following diagram illustrates the general workflow for comparing experimental and calculated properties of trifluoromethylpyridines.

G cluster_exp Experimental Determination cluster_calc Computational Calculation exp_synthesis Synthesis & Purification exp_pka pKa Measurement (Titration/Spectrophotometry) exp_synthesis->exp_pka exp_logp logP Measurement (Shake-Flask) exp_synthesis->exp_logp exp_dipole Dipole Moment Measurement exp_synthesis->exp_dipole exp_spec Spectroscopy (NMR, FT-IR) exp_synthesis->exp_spec comparison Data Comparison & Analysis exp_pka->comparison exp_logp->comparison exp_dipole->comparison exp_spec->comparison calc_structure Molecular Structure Optimization calc_pka pKa Calculation (QM/QSPR) calc_structure->calc_pka calc_logp logP Calculation (Fragment-based/QSAR) calc_structure->calc_logp calc_dipole Dipole Moment Calculation (DFT) calc_structure->calc_dipole calc_spec Spectra Simulation (DFT) calc_structure->calc_spec calc_pka->comparison calc_logp->comparison calc_dipole->comparison calc_spec->comparison conclusion Evaluation of Computational Model Accuracy comparison->conclusion

Caption: Workflow for comparing experimental and calculated properties.

Relationship between Experimental and Computational Approaches

The relationship between experimental data and computational modeling is cyclical and synergistic, where each informs and validates the other.

G exp_data Experimental Data validation Model Validation & Refinement exp_data->validation for comp_model Computational Model prediction Property Prediction comp_model->prediction enables prediction->exp_data guides new experiments validation->comp_model improves

Caption: The synergistic relationship between experiment and computation.

Safety Operating Guide

Safe Disposal of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are based on the known hazards of structurally similar chemicals, including halogenated pyridines, trifluoromethylated compounds, and thiols. These procedures represent a cautious and comprehensive approach to managing this hazardous waste.

Immediate Safety and Hazard Assessment

This compound should be handled as a hazardous substance. Based on data from analogous compounds, it is presumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] The presence of a thiol group may also result in a strong, unpleasant odor.[2]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

  • Hazardous Decomposition: Thermal decomposition may produce highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[1]

Quantitative Data for Structurally Similar Compounds

The following table summarizes key data from compounds structurally related to this compound. This information should be used as a conservative guide for assessing risk.

Property3-Bromo-5-(trifluoromethyl)pyridine5-(Trifluoromethyl)pyridine-2-thiol5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol[1]General Pyridine Derivatives[3]
GHS Hazard Class Acute Tox. 2 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Flammable, Toxic, Irritant
Signal Word DangerWarningWarningDanger/Warning
Physical Form SolidSolidNot AvailableLiquid/Solid
Flash Point (°C) 85Not ApplicableNot AvailableVariable
Target Organs Respiratory SystemRespiratory SystemRespiratory SystemLiver, Kidneys, CNS
Personal Protective Equipment (PPE) Eyeshields, Faceshields, Gloves, P2 RespiratorEyeshields, Gloves, N95 Dust MaskProtective Gloves, Clothing, Eye/Face ProtectionChemical-resistant Gloves, Goggles

Experimental Protocols: Disposal and Spill Management

Adherence to the following step-by-step procedures is essential for the safe management of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and kept fastened.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

Waste Segregation and Collection

Proper segregation is crucial to prevent incompatible materials from mixing.

  • Solid Waste:

    • Collect unused this compound, contaminated weigh boats, and disposable labware (e.g., pipette tips, spatulas) in a dedicated hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, sealable lid.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container.

    • Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or acids.

  • Contaminated PPE:

    • Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated hazardous waste bag or container.

Waste Container Labeling and Storage

Proper labeling and storage are mandated by regulations and are essential for safety.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • List all components of a mixture, including solvents.

    • Indicate the associated hazards (e.g., Toxic, Irritant).

    • Note the date of waste generation.

  • Storage:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from ignition sources and incompatible materials.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For small, manageable spills, proceed with cleanup only if you are trained and have the proper PPE and materials. For large spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material, avoiding dust generation.

    • For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]

  • Collect and Dispose:

    • Carefully place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Seal and label the container as described above.

  • Decontaminate:

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

Final Disposal

Final disposal must be conducted in compliance with all local, state, and federal regulations.

  • Professional Disposal: Never pour this compound or its solutions down the drain.[5]

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Incineration: The typical disposal method for pyridine derivatives is high-temperature incineration, which must be performed at a licensed facility to ensure the complete destruction of the compound and the safe handling of hazardous combustion byproducts.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_final Final Disposal start Start: Need to Dispose of Chemical/Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE collect_solid Collect in Labeled HDPE Container solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid_waste->collect_liquid collect_ppe Collect in Designated Hazardous Waste Bag ppe_waste->collect_ppe store Store Sealed Container in Secure Satellite Accumulation Area collect_solid->store collect_liquid->store collect_ppe->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->end

Caption: Decision workflow for safe disposal of chemical waste.

References

Essential Safety and Operational Guide for 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are irritants to the eyes, skin, and respiratory system.[1][2][3][4][5] Due to the presence of a thiol group, this compound is also likely to have a strong, unpleasant odor.[6][7][8] Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

All handling procedures must be conducted in a certified chemical fume hood. [1][9]

A summary of the required Personal Protective Equipment is provided in the table below.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[9]Protects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[1]Prevents skin contact. Nitrile gloves should be changed immediately upon contact with pyridine compounds.[1]
Respiratory Protection A NIOSH-approved respirator should be used, especially when handling the solid compound.[1]Minimizes the inhalation of any potential vapors or aerosols.[9]
Protective Clothing A flame-resistant and fully buttoned lab coat must be worn at all times.[1][9]Prevents skin and personal clothing contamination.

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is critical for the safe handling and storage of this compound.

Handling:

  • Always work within a certified chemical fume hood.[1][9]

  • Ensure an eyewash station and safety shower are readily accessible.[9]

  • Avoid all personal contact, including inhalation of vapor or mist.[4][9] Do not eat, drink, or smoke in the laboratory.[9]

  • Wash hands thoroughly after handling.[2][3][5][9]

  • Inform colleagues in the vicinity when working with thiols due to their potent smell.[6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10]

  • Recommended storage is in a dedicated fume hood cabinet.[8]

  • Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[5][9]

Disposal Plan: Decontamination and Waste Management

Proper decontamination and waste disposal are crucial to prevent environmental contamination and ensure safety.

Decontamination Procedure:

  • Glassware: Immediately after use, rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) inside the chemical fume hood.[1] Subsequently, soak the glassware in a 10% sodium hypochlorite solution (household bleach) for at least 24 hours to oxidize the thiol.[7][11] After soaking, rinse thoroughly with water.

  • Work Surfaces: Wipe down all potentially contaminated surfaces with a 10% bleach solution.

  • Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[9] Collect the absorbed material into a sealed and clearly labeled hazardous waste container.[9] For larger spills, evacuate the area and contact the appropriate safety personnel.[7]

Waste Disposal:

  • All liquid and solid waste containing this compound must be disposed of as hazardous waste.

  • Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.[7][11]

  • Disposable items such as gloves and paper towels that are contaminated should be sealed in a plastic bag and placed in a solid hazardous waste container.[7][8]

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_cleanup Final Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to handling handling_reaction Perform Experiment handling_weigh->handling_reaction disp_waste Collect Hazardous Waste handling_reaction->disp_waste Proceed to disposal disp_decon_glass Decontaminate Glassware (Bleach Bath) disp_waste->disp_decon_glass disp_decon_surface Decontaminate Work Surfaces disp_decon_glass->disp_decon_surface cleanup_ppe Remove PPE disp_decon_surface->cleanup_ppe Proceed to cleanup cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.